Product packaging for Histidinal(Cat. No.:CAS No. 106404-06-2)

Histidinal

Cat. No.: B008674
CAS No.: 106404-06-2
M. Wt: 139.16 g/mol
InChI Key: VYOIELONWKIZJS-YFKPBYRVSA-N
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Description

Histidinal, also known as L-Histidinaldehyde, is a crucial biochemical intermediate in the biosynthesis pathway of the essential amino acid L-Histidine . This compound is produced from histidinol via an NAD+-dependent oxidation reaction and is subsequently converted to L-histidine in a final step; both of these sequential reactions are catalyzed by the enzyme histidinol dehydrogenase . As an amino aldehyde, this compound occupies a central, transient position in microbial and plant metabolism, making it a compound of significant interest in biochemical research . This product is intended For Research Use Only (RUO) and is not approved for use in diagnostics, therapeutics, or any clinical applications . It is not for human or animal consumption. Main Applications & Research Value: Enzyme Mechanism Studies: Essential for investigating the catalytic function and kinetics of histidinol dehydrogenase, helping to elucidate the final steps of histidine biosynthesis . Metabolic Pathway Analysis: Serves as a key intermediate for studying the regulation and flux of the histidine biosynthesis pathway in plants and microorganisms . Biochemical Tool: Useful as a standard or reference compound in metabolomics studies and for probing amino acid metabolism in various biological systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3O B008674 Histidinal CAS No. 106404-06-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(1H-imidazol-5-yl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-5(3-10)1-6-2-8-4-9-6/h2-5H,1,7H2,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOIELONWKIZJS-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10946581
Record name 2-Amino-3-(1H-imidazol-5-yl)propanal
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Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Histidinal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012234
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

23784-15-8
Record name (αS)-α-Amino-1H-imidazole-5-propanal
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Histidinal
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Record name 2-Amino-3-(1H-imidazol-5-yl)propanal
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Record name Histidinal, L-
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Record name Histidinal
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URL http://www.hmdb.ca/metabolites/HMDB0012234
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Crucial Role of Histidinal in L-Histidine Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of L-histidinal as a transient intermediate in the biosynthesis of L-histidine. Central to this process is the bifunctional enzyme, histidinol dehydrogenase, which catalyzes the final two steps of this essential metabolic pathway. This document provides a comprehensive overview of the enzymatic reactions, regulatory mechanisms, and detailed experimental protocols relevant to the study of histidinal and its conversion to L-histidine, offering valuable insights for research and therapeutic development.

The L-Histidine Biosynthesis Pathway: An Overview

The biosynthesis of L-histidine is a complex, ten-step pathway that is present in bacteria, archaea, fungi, and plants, but absent in mammals, making it an attractive target for the development of novel antimicrobial and herbicidal agents. The pathway commences with the condensation of phosphoribosyl pyrophosphate (PRPP) and adenosine triphosphate (ATP) and culminates in the formation of L-histidine.

The Final Steps: The Emergence and Conversion of this compound

The terminal phase of L-histidine synthesis involves a two-step oxidation of L-histidinol, with L-histidinal appearing as a short-lived, enzyme-bound intermediate.[1] Both of these oxidative reactions are catalyzed by a single enzyme, L-histidinol dehydrogenase (HDH) (EC 1.1.1.23), which utilizes two molecules of NAD+ as a cofactor.[2][3]

The bifunctional nature of histidinol dehydrogenase is critical, as it ensures the efficient and immediate conversion of the unstable L-histidinal to L-histidine, preventing its release and potential degradation.[4] The overall reaction is a four-electron oxidation.[3]

The two-step reaction catalyzed by histidinol dehydrogenase is as follows:

  • L-histidinol + NAD+ ↔ L-histidinal + NADH + H+

  • L-histidinal + NAD+ + H₂O → L-histidine + NADH + H+

Histidinol Dehydrogenase (HDH): The Gatekeeper of Histidine Synthesis

Histidinol dehydrogenase (HDH) is the key enzyme responsible for the conversion of L-histidinol to L-histidine via the L-histidinal intermediate. In bacteria such as Escherichia coli and Salmonella typhimurium, HDH is encoded by the hisD gene.[5] In the yeast Saccharomyces cerevisiae, the enzymatic activities for the second, third, and tenth steps of histidine biosynthesis, including histidinol dehydrogenase activity, are encoded by the multifunctional HIS4 gene.

HDH is a homodimeric metalloenzyme, with each subunit containing a binding site for a zinc ion (Zn²⁺).[6] The zinc ion is crucial for the structural integrity of the active site and for substrate binding, although it does not directly participate in the catalytic mechanism.[2] The enzyme exhibits a high degree of specificity for its substrates, L-histidinol and NAD+.[7]

Quantitative Data on Histidinol Dehydrogenase Kinetics

The kinetic parameters of histidinol dehydrogenase have been characterized in several organisms. The following table summarizes key kinetic constants for the enzyme from E. coli and S. typhimurium.

OrganismSubstrateKmkcatVmaxReference(s)
Escherichia coliL-Histidinol14 µM--[7]
NAD+0.57 mM--[7]
Salmonella typhimuriumL-Histidinol14 µM> kcat (overall)-[8][9]
NAD+0.7 mM--[8]
NADH (Inhibitor)Ki = 0.4 mM--[8]

Note: Specific kcat and Vmax values are often reported under varying assay conditions and may not be directly comparable across different studies. The rate of the first reaction (L-histidinol to L-histidinal) is generally faster than the overall reaction rate.[9]

Regulation of this compound and L-Histidine Synthesis

The biosynthesis of L-histidine is a metabolically expensive process, and as such, it is tightly regulated at both the genetic and enzymatic levels to prevent the wasteful production of this amino acid.

Transcriptional Regulation of the his Operon in Bacteria

In many bacteria, including E. coli and S. typhimurium, the genes encoding the enzymes for histidine biosynthesis are organized into an operon, the his operon. The expression of this operon is primarily regulated by a transcription attenuation mechanism.[10] This mechanism involves a leader sequence upstream of the structural genes that contains a short open reading frame with multiple histidine codons.[10] When histidine levels are low, ribosomes stall at these codons, leading to the formation of an antiterminator secondary structure in the mRNA, allowing transcription to proceed.[10] Conversely, when histidine is abundant, the ribosome moves quickly through the leader peptide, promoting the formation of a terminator structure that halts transcription.[11]

In some Gram-positive bacteria, a T-box riboswitch mechanism is employed, where the uncharged tRNAHis directly binds to the leader RNA, stabilizing an antiterminator structure and allowing transcription of the his operon.[12][13]

his_operon_regulation cluster_low_his Low Histidine cluster_high_his High Histidine Ribosome_Stalls Ribosome Stalls at his codons Antiterminator Antiterminator Structure Forms Ribosome_Stalls->Antiterminator Transcription_Proceeds Transcription of his Operon Antiterminator->Transcription_Proceeds Allows Low_tRNA_His Low_tRNA_His Low_tRNA_His->Ribosome_Stalls Ribosome_Translates Ribosome Translates Leader Peptide Terminator Terminator Structure Forms Ribosome_Translates->Terminator Transcription_Terminates Transcription Terminates Terminator->Transcription_Terminates Causes High_tRNA_His High_tRNA_His High_tRNA_His->Ribosome_Translates

Bacterial his operon attenuation mechanism.
Transcriptional Regulation of the HIS4 Gene in Yeast

In Saccharomyces cerevisiae, the expression of the HIS4 gene is regulated by a more complex system involving general amino acid control. Under conditions of amino acid starvation, the transcription factor Gcn4p is activated and binds to upstream activating sequences (UAS) in the promoter of HIS4 and other amino acid biosynthetic genes, leading to increased transcription. The basal level of HIS4 expression is controlled by the transcription factors Bas1p and Bas2p.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of histidinol dehydrogenase and its role in L-histidine synthesis.

Spectrophotometric Assay for Histidinol Dehydrogenase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of histidinol dehydrogenase by monitoring the production of NADH at 340 nm.

Materials:

  • Spectrophotometer with temperature control

  • Quartz or UV-transparent cuvettes

  • Purified histidinol dehydrogenase

  • L-histidinol

  • NAD+

  • Assay Buffer: 50 mM Glycine-NaOH, pH 9.5

  • Stop Solution (optional): 1 M HCl

Procedure:

  • Prepare the reaction mixture: In a 1 mL cuvette, prepare the following reaction mixture:

    • 880 µL of Assay Buffer (50 mM Glycine-NaOH, pH 9.5)

    • 100 µL of 50 mM NAD+ solution (final concentration: 5 mM)

    • Variable volume of L-histidinol solution (to achieve desired final concentrations, e.g., for Km determination)

    • Add deionized water to a final volume of 980 µL.

  • Equilibrate the reaction mixture: Place the cuvette in the spectrophotometer and incubate at 25°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction: Add 20 µL of a suitably diluted solution of purified histidinol dehydrogenase to the cuvette and mix thoroughly by gentle inversion.

  • Monitor the reaction: Immediately begin monitoring the increase in absorbance at 340 nm for 3-5 minutes. The rate of absorbance change should be linear during this period.

  • Calculate enzyme activity: The rate of the reaction can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M-1cm-1.

    • Activity (µmol/min/mL) = (ΔA340/min) / (6.22 * path length in cm)

hdh_assay_workflow Prepare_Mixture Prepare Reaction Mixture (Buffer, NAD+, L-histidinol) Equilibrate Equilibrate at 25°C in Spectrophotometer Prepare_Mixture->Equilibrate Add_Enzyme Add Histidinol Dehydrogenase Equilibrate->Add_Enzyme Monitor_Absorbance Monitor Absorbance at 340 nm Add_Enzyme->Monitor_Absorbance Calculate_Activity Calculate Enzyme Activity Monitor_Absorbance->Calculate_Activity Using Beer-Lambert Law

Workflow for HDH spectrophotometric assay.
Purification of Recombinant His-tagged Histidinol Dehydrogenase

This protocol describes the purification of a recombinant histidinol dehydrogenase with an N-terminal 6xHis-tag expressed in E. coli using immobilized metal affinity chromatography (IMAC).

Buffers and Reagents:

  • Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0

  • Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0

  • Ni-NTA Agarose Resin

  • Lysozyme

  • DNase I

Procedure:

  • Cell Lysis:

    • Resuspend the E. coli cell pellet in ice-cold Lysis Buffer.

    • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.

    • Sonicate the cell suspension on ice to complete lysis.

    • Add DNase I and incubate on ice for 15 minutes to reduce viscosity.

    • Centrifuge the lysate at high speed to pellet cell debris.

  • Binding to Ni-NTA Resin:

    • Add the cleared lysate to a column containing equilibrated Ni-NTA agarose resin.

    • Allow the lysate to bind to the resin with gentle agitation for 1 hour at 4°C.

  • Washing:

    • Wash the resin with several column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the His-tagged histidinol dehydrogenase from the resin using Elution Buffer.

    • Collect fractions and analyze by SDS-PAGE to assess purity.

  • Buffer Exchange:

    • Pool the pure fractions and perform buffer exchange into a suitable storage buffer (e.g., Tris-HCl with glycerol) using dialysis or a desalting column.

Site-Directed Mutagenesis of the hisD Gene

This protocol outlines a method for introducing a specific point mutation into the hisD gene cloned into a plasmid vector using PCR.

Materials:

  • Plasmid DNA containing the hisD gene

  • Complementary forward and reverse primers containing the desired mutation

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

Procedure:

  • Primer Design:

    • Design two complementary primers, 25-45 bases in length, containing the desired mutation in the center.

    • The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Amplification:

    • Set up a PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

    • Use a thermal cycler with the following parameters (example):

      • Initial denaturation: 95°C for 1 minute

      • 18 cycles of:

        • Denaturation: 95°C for 50 seconds

        • Annealing: 60°C for 50 seconds

        • Extension: 68°C for 1 minute/kb of plasmid length

      • Final extension: 68°C for 7 minutes

  • DpnI Digestion:

    • Add DpnI to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

  • Transformation:

    • Transform the DpnI-treated plasmid into competent E. coli cells.

  • Screening and Sequencing:

    • Isolate plasmid DNA from the resulting colonies and sequence the hisD gene to confirm the presence of the desired mutation.

sdm_workflow Design_Primers Design Mutagenic Primers PCR PCR Amplification of Plasmid Design_Primers->PCR DpnI_Digest DpnI Digestion of Parental Plasmid PCR->DpnI_Digest Transform Transformation into E. coli DpnI_Digest->Transform Screen_Sequence Screening and DNA Sequencing Transform->Screen_Sequence

Workflow for site-directed mutagenesis.

Conclusion

L-histidinal plays a transient yet indispensable role in the biosynthesis of L-histidine, acting as a critical intermediate in the final two-step oxidation catalyzed by histidinol dehydrogenase. The absence of the histidine biosynthesis pathway in mammals underscores the potential of its enzymes, particularly histidinol dehydrogenase, as targets for the development of novel therapeutics. The detailed experimental protocols and regulatory insights provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the intricacies of this pathway and exploit its potential for therapeutic intervention.

References

The Ephemeral Precursor: A Technical Guide to the Discovery and Isolation of L-Histidinal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-histidinal is a critical, yet transient, intermediate in the biosynthesis of the essential amino acid L-histidine. As the aldehyde precursor to L-histidine, it represents a key juncture in a fundamental metabolic pathway present in bacteria, archaea, fungi, and plants, but absent in mammals. This absence makes the histidine biosynthesis pathway an attractive target for the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the discovery of L-histidinal, detailed theoretical and practical approaches for its isolation and characterization, and its role within the broader context of cellular metabolism and signaling. Due to its inherent instability, this guide consolidates established knowledge with proposed methodologies for its study, offering a valuable resource for researchers investigating this elusive biomolecule.

Introduction: The Significance of an Unstable Intermediate

The discovery of the intermediates in the L-histidine biosynthetic pathway was a landmark achievement in biochemistry, contributing significantly to our understanding of metabolic regulation and genetic control, including the Nobel Prize-winning work on the operon model. L-histidinal, as the penultimate precursor to L-histidine, holds particular interest. Its transient nature is due to the efficiency of the enzyme histidinol dehydrogenase (HDH), which catalyzes both the oxidation of L-histidinol to L-histidinal and the subsequent oxidation of L-histidinal to L-histidine.[1][2][3] The instability of L-histidinal makes its direct study challenging, yet understanding its properties is crucial for elucidating the mechanism of HDH and for the design of specific inhibitors of this enzyme, which are promising candidates for novel antibiotics.[4][5]

This guide will delve into the historical context of its discovery, provide detailed experimental protocols for its enzymatic synthesis and proposed isolation, and present key quantitative data and visualizations to aid in its study.

The Histidine Biosynthesis Pathway: The Cradle of L-Histidinal

L-histidinal is the product of the first of a two-step oxidation of L-histidinol, catalyzed by histidinol dehydrogenase (HDH). The entire pathway, starting from 5-phosphoribosyl 1-pyrophosphate (PRPP), consists of ten enzymatic reactions.[6]

Histidine_Biosynthesis cluster_HDH HDH Catalyzed Steps PRPP 5-Phosphoribosyl-1-pyrophosphate (PRPP) Intermediates ...Multiple Enzymatic Steps... PRPP->Intermediates L_Histidinol L-Histidinol HDH Histidinol Dehydrogenase (HDH) L_Histidinol->HDH L_Histidinal L-Histidinal L_this compound->HDH L_Histidine L-Histidine Intermediates->L_Histidinol HDH->L_this compound HDH->L_Histidine

Figure 1: Simplified overview of the L-histidine biosynthesis pathway highlighting the central role of Histidinol Dehydrogenase (HDH) in the conversion of L-histidinol to L-histidine via the L-histidinal intermediate.

Quantitative Data Summary

Direct quantitative data for L-histidinal is scarce due to its instability. The following tables provide known data for its precursor, L-histidinol, and its product, L-histidine, which can serve as a reference for estimating the properties of L-histidinal.

Table 1: Physicochemical Properties

PropertyL-HistidinolL-Histidinal (Predicted)L-Histidine
Molecular Formula C6H11N3O[7]C6H9N3OC6H9N3O2[8]
Molecular Weight ( g/mol ) 141.17[7]139.15155.16[8]
Charge at pH 7.4 Primarily +1[9]Neutral or ZwitterionicZwitterionic[8]
Solubility in Water High (predicted)Moderate to High (predicted)45.6 mg/mL[8]

Table 2: Spectroscopic Data (for comparison)

Spectroscopic MethodL-HistidinolL-Histidinal (Expected)L-Histidine
¹H NMR (in D₂O, representative shifts in ppm) Imidazole protons (~7.0-8.0), Aliphatic protons (~2.8-4.0)Imidazole protons (~7.5-8.5), Aldehyde proton (~9.5-10.0), Aliphatic protons (~3.0-4.5)Imidazole protons (~7.2-8.5), α-proton (~4.0), β-protons (~3.2)[10][11]
¹³C NMR (in D₂O, representative shifts in ppm) Imidazole carbons (~115-135), Aliphatic carbons (~25-65)Imidazole carbons (~120-140), Aldehyde carbon (~190-200), Aliphatic carbons (~30-60)Imidazole carbons (~118-136), Carboxyl carbon (~174), α-carbon (~55), β-carbon (~28)[10][11]
Mass Spectrometry (m/z of [M+H]⁺) 142.0980[9]140.0824156.0770[11]

Experimental Protocols

Enzymatic Synthesis and Isolation of L-Histidinal (Proposed)

This protocol is a proposed methodology based on the known properties of histidinol dehydrogenase and general biochemical techniques for trapping unstable intermediates.

Objective: To synthesize L-histidinal from L-histidinol using histidinol dehydrogenase and rapidly isolate it before its subsequent oxidation to L-histidine.

Principle: The enzymatic reaction will be carried out under conditions that favor the accumulation of the aldehyde intermediate. This can be achieved by using a high concentration of the substrate (L-histidinol), a short reaction time, and immediate quenching of the reaction followed by rapid purification.

Materials:

  • Recombinant histidinol dehydrogenase (HDH) from a suitable source (e.g., E. coli, S. typhimurium)

  • L-Histidinol

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mM MgCl₂)

  • Quenching Solution (e.g., ice-cold acidic solution like 0.1 M HCl to denature the enzyme)

  • High-Performance Liquid Chromatography (HPLC) system with a reverse-phase C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Fraction collector

Procedure:

  • Enzyme Preparation: Purify recombinant HDH using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography for His-tagged protein). Ensure high purity and activity of the enzyme.

  • Reaction Setup: In a temperature-controlled environment (e.g., 25°C), prepare the reaction mixture in the Reaction Buffer containing L-histidinol (e.g., 10 mM) and NAD⁺ (e.g., 5 mM).

  • Initiation of Reaction: Add a predetermined amount of purified HDH to the reaction mixture to initiate the synthesis of L-histidinal.

  • Time-Course Monitoring: At specific time intervals (e.g., 30 seconds, 1, 2, 5 minutes), withdraw aliquots of the reaction mixture.

  • Reaction Quenching: Immediately quench the reaction by adding the aliquot to an equal volume of ice-cold Quenching Solution.

  • Sample Preparation for HPLC: Centrifuge the quenched samples to pellet the denatured enzyme. Filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis and Purification:

    • Inject the filtered supernatant onto the HPLC system.

    • Separate the components using a gradient of Mobile Phase B (e.g., 0-30% over 20 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 215 nm).

    • Collect fractions corresponding to the expected elution time of L-histidinal (which will be more polar than L-histidinol but less polar than L-histidine).

  • Characterization of Fractions: Immediately analyze the collected fractions using mass spectrometry and NMR to confirm the presence and purity of L-histidinal.

Experimental_Workflow Start Start: Purified HDH, L-Histidinol, NAD⁺ Reaction Enzymatic Reaction (Controlled Time & Temperature) Start->Reaction Quench Reaction Quenching (Acidification) Reaction->Quench Centrifuge Centrifugation (Remove Denatured Enzyme) Quench->Centrifuge Filter Filtration (0.22 µm) Centrifuge->Filter HPLC HPLC Purification (Reverse-Phase C18) Filter->HPLC Analysis Characterization (Mass Spec, NMR) HPLC->Analysis

Figure 2: Proposed experimental workflow for the enzymatic synthesis and purification of L-histidinal.

Characterization of L-Histidinal

Objective: To confirm the identity and purity of the isolated L-histidinal.

Methods:

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

    • Expected Result: A prominent ion corresponding to the protonated molecule [M+H]⁺ of L-histidinal at m/z 140.0824. Fragmentation analysis (MS/MS) should show characteristic losses, such as the loss of water and the aldehyde group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Technique: ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., D₂O with pH adjustment).

    • Expected ¹H NMR Spectrum: A characteristic singlet or triplet for the aldehyde proton in the downfield region (around 9.5-10.0 ppm). The imidazole and aliphatic proton signals will also be present and can be compared to those of L-histidinol and L-histidine.

    • Expected ¹³C NMR Spectrum: A resonance for the aldehyde carbon at approximately 190-200 ppm, which is a key diagnostic peak.

Signaling Pathways and Broader Implications

While there is limited direct evidence of L-histidinal itself acting as a signaling molecule, its position in the histidine biosynthesis pathway places it at a crucial metabolic node. The end-product of the pathway, L-histidine, is a precursor for the synthesis of histamine, a potent signaling molecule involved in immune responses, neurotransmission, and gastric acid secretion. Therefore, the flux through the step involving L-histidinal directly impacts the availability of L-histidine for these downstream signaling pathways.

Furthermore, inhibitors of histidinol dehydrogenase, which would lead to the accumulation of L-histidinol and a depletion of L-histidinal and L-histidine, have been investigated as potential antimicrobial agents.[1][2][4][5] This underscores the importance of understanding the enzymatic conversion of L-histidinal in the context of drug development.

Signaling_Implications L_this compound L-Histidinal L_Histidine L-Histidine L_this compound->L_Histidine HDH Histamine Histamine L_Histidine->Histamine Histidine Decarboxylase Protein_Synthesis Protein Synthesis L_Histidine->Protein_Synthesis Immune_Response Immune Response Histamine->Immune_Response Neurotransmission Neurotransmission Histamine->Neurotransmission Gastric_Acid Gastric Acid Secretion Histamine->Gastric_Acid

Figure 3: The metabolic fate of L-histidinal and its connection to downstream signaling pathways mediated by L-histidine and histamine.

Conclusion

L-histidinal remains a challenging yet scientifically rewarding molecule to study. Its discovery was integral to unraveling the intricacies of amino acid biosynthesis, and its role as a key intermediate makes it a focal point for potential antimicrobial therapies. While its inherent instability has limited the availability of direct experimental data, the proposed methodologies in this guide, based on a synthesis of existing knowledge, provide a framework for its successful isolation and characterization. Further research into the properties and interactions of L-histidinal will undoubtedly deepen our understanding of metabolic control and open new avenues for therapeutic intervention.

References

The Enzymatic Conversion of Histidinol to Histidinal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic conversion of L-histidinol to L-histidinal, a critical step in the biosynthesis of histidine. This guide details the enzyme responsible, histidinol dehydrogenase (HDH), its kinetics, and the experimental protocols for its study. Furthermore, it delves into the regulatory mechanisms governing this pathway, offering valuable insights for researchers in drug development and metabolic engineering.

Introduction to Histidinol Dehydrogenase (HDH)

The conversion of L-histidinol to L-histidinal is the penultimate step in the biosynthesis of L-histidine, an essential amino acid. This reaction is catalyzed by L-histidinol dehydrogenase (HDH), a NAD(P)+-dependent oxidoreductase (EC 1.1.1.23)[1]. In many organisms, HDH is a bifunctional enzyme that also catalyzes the subsequent oxidation of L-histidinal to L-histidine[1]. This guide focuses on the first of these two reactions.

HDH is a key enzyme in the metabolism of bacteria, fungi, and plants. Its absence in mammals makes it an attractive target for the development of novel antimicrobial and herbicidal agents. Understanding the kinetics and regulation of HDH is therefore of significant interest to the scientific and pharmaceutical communities.

Quantitative Data on Histidinol Dehydrogenase

The kinetic properties of histidinol dehydrogenase have been characterized in a variety of organisms. The following tables summarize key quantitative data, providing a comparative overview of the enzyme's performance under different conditions.

OrganismSubstrateKm (μM)Specific Activity (U/mg)Optimal pHOptimal Temperature (°C)Reference
Escherichia coliL-Histidinol14-9.5-[2]
Neisseria gonorrhoeaeL-Histidinol45 ± 617.3 ± 0.49.545[3]
Bacillus spp.L-Histidinol48-9.625-92[4][5]
Neurospora crassaL-Histidinol8.2-9.8-
Brassica oleracea (Cabbage)L-Histidinol15.5---
OrganismCo-substrateKm (mM)Reference
Escherichia coliNAD+0.57[2]
Neisseria gonorrhoeaeNAD+0.9 ± 0.3[3]
Bacillus spp.NAD+0.2[4][5]
Neurospora crassaNAD+0.13
Brassica oleracea (Cabbage)NAD+0.042

Note: A unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.

Experimental Protocols

Purification of Recombinant Histidine-Tagged HDH

This protocol describes the purification of recombinant histidinol dehydrogenase with a histidine tag (His-tag) from E. coli inclusion bodies, followed by on-column refolding.

Materials:

  • E. coli cell paste expressing His-tagged HDH

  • Resuspension buffer: 20 mM Tris-HCl, pH 8.0

  • Isolation buffer: 2 M urea, 20 mM Tris-HCl, 0.5 M NaCl, 2% Triton X-100, pH 8.0

  • Binding buffer: 6 M guanidine hydrochloride, 20 mM Tris-HCl, 0.5 M NaCl, 5 mM imidazole, 1 mM 2-mercaptoethanol, pH 8.0

  • Wash buffer: 6 M urea, 20 mM Tris-HCl, 0.5 M NaCl, 20 mM imidazole, 1 mM 2-mercaptoethanol, pH 8.0

  • Refolding buffer: 20 mM Tris-HCl, 0.5 M NaCl, 5 mM imidazole, 1 mM 2-mercaptoethanol, pH 8.0 (with a gradient of 6 M to 0 M urea)

  • Elution buffer: 20 mM Tris-HCl, 0.5 M NaCl, 0.5 M imidazole, 1 mM 2-mercaptoethanol, pH 8.0

  • Ni-NTA affinity chromatography column

Procedure:

  • Cell Lysis and Inclusion Body Isolation:

    • Resuspend the E. coli cell paste in resuspension buffer.

    • Disrupt the cells by sonication on ice.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the inclusion bodies.

    • Wash the pellet with isolation buffer and centrifuge again. Repeat this wash step.

  • Solubilization of Inclusion Bodies:

    • Resuspend the washed inclusion body pellet in binding buffer.

    • Stir for 30-60 minutes at room temperature to solubilize the protein.

    • Centrifuge at high speed for 15 minutes at 4°C to remove any remaining insoluble material.

    • Filter the supernatant through a 0.45 µm filter.

  • Affinity Chromatography and On-Column Refolding:

    • Equilibrate the Ni-NTA column with binding buffer.

    • Load the filtered, solubilized protein onto the column.

    • Wash the column with binding buffer to remove unbound proteins.

    • Wash the column with wash buffer.

    • Refold the bound protein by applying a linear gradient from wash buffer (6 M urea) to refolding buffer (0 M urea).

    • Elute the refolded protein with elution buffer.

  • Dialysis and Storage:

    • Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol).

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

    • Store the purified enzyme at -80°C.

Spectrophotometric Assay for Histidinol Dehydrogenase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of histidinol dehydrogenase by monitoring the production of NADH at 340 nm.

Materials:

  • Purified histidinol dehydrogenase

  • Assay buffer: 100 mM Glycine-NaOH, pH 9.5

  • L-histidinol stock solution (e.g., 10 mM in water)

  • NAD+ stock solution (e.g., 20 mM in water)

  • UV-transparent cuvettes

  • Spectrophotometer capable of measuring absorbance at 340 nm and maintaining a constant temperature.

Procedure:

  • Reaction Mixture Preparation:

    • Prepare the reaction mixture in a cuvette by adding the following in order:

      • Assay buffer

      • NAD+ stock solution to a final concentration of 1 mM.

      • L-histidinol stock solution to a final concentration of 200 µM.

    • The final reaction volume is typically 1 mL.

  • Enzyme Addition and Measurement:

    • Equilibrate the reaction mixture and the spectrophotometer to the desired temperature (e.g., 25°C or the optimal temperature for the specific enzyme).

    • Initiate the reaction by adding a small, known amount of purified HDH (e.g., 5 µL of a 1 mg/mL solution) to the reaction mixture.

    • Immediately mix by inverting the cuvette and start monitoring the increase in absorbance at 340 nm over time (e.g., for 5 minutes).

  • Data Analysis:

    • Determine the initial linear rate of the reaction (ΔA340/min).

    • Calculate the enzyme activity using the Beer-Lambert law (A = εbc), where the molar extinction coefficient (ε) for NADH at 340 nm is 6220 M-1cm-1.

    • One unit of activity is the amount of enzyme that produces 1 µmol of NADH per minute.

Calculation: Activity (U/mL) = (ΔA340/min) / (ε * path length) * (reaction volume / enzyme volume) * 1000

Signaling Pathways and Regulation

The biosynthesis of histidine is a tightly regulated process to conserve cellular resources. The enzymatic conversion of histidinol to histidinal is embedded within this larger regulatory network.

Feedback Inhibition of the Histidine Biosynthesis Pathway

The histidine biosynthesis pathway is primarily regulated by feedback inhibition, where the end product, L-histidine, inhibits the activity of the first enzyme in the pathway, ATP-phosphoribosyltransferase[6][7][8]. This allosteric regulation provides a rapid mechanism to control the metabolic flux towards histidine synthesis.

Feedback_Inhibition ATP_PRPP ATP + PRPP ATP_PRT ATP-phosphoribosyltransferase (hisG) ATP_PRPP->ATP_PRT Intermediate1 Intermediates Histidinol L-Histidinol Intermediate1->Histidinol HDH Histidinol Dehydrogenase (hisD) Histidinol->HDH This compound L-Histidinal This compound->HDH (second oxidation) Histidine L-Histidine Histidine->ATP_PRT Feedback Inhibition ATP_PRT->Intermediate1 ... (multiple steps) HDH->this compound HDH->Histidine

Caption: Feedback inhibition of the histidine biosynthesis pathway.

Transcriptional Regulation by GCN4

In yeast and other eukaryotes, the expression of amino acid biosynthetic genes, including the gene for histidinol dehydrogenase, is regulated by the transcription factor GCN4[2][3][4][5][9]. Under conditions of amino acid starvation, the translation of GCN4 is upregulated, leading to increased transcription of its target genes.

GCN4_Regulation cluster_conditions Cellular Conditions cluster_regulation Regulatory Cascade cluster_genes Target Genes Amino_Acid_Starvation Amino Acid Starvation GCN4_mRNA GCN4 mRNA Amino_Acid_Starvation->GCN4_mRNA GCN4_Protein GCN4 Protein GCN4_mRNA->GCN4_Protein Increased Translation HIS_Operon Histidine Biosynthesis Genes (e.g., hisD for HDH) GCN4_Protein->HIS_Operon Binds to Promoter (Transcriptional Activation)

Caption: Transcriptional regulation of histidine biosynthesis by GCN4.

Experimental Workflow for HDH Characterization

A typical workflow for the characterization of histidinol dehydrogenase involves several key stages, from gene cloning to detailed kinetic analysis.

Experimental_Workflow cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_characterization Enzyme Characterization cluster_analysis Data Analysis and Interpretation Gene_Cloning Cloning of HDH gene into an expression vector Transformation Transformation into E. coli expression host Gene_Cloning->Transformation Protein_Expression Induction of protein expression Transformation->Protein_Expression Cell_Lysis Cell Lysis and Inclusion Body Isolation Protein_Expression->Cell_Lysis Solubilization Solubilization and Refolding Cell_Lysis->Solubilization Purification Affinity Chromatography Solubilization->Purification QC Purity Check (SDS-PAGE) Purification->QC Activity_Assay Spectrophotometric Activity Assay QC->Activity_Assay Kinetic_Analysis Determination of Km and Vmax Activity_Assay->Kinetic_Analysis Condition_Optimization Optimization of pH and Temperature Activity_Assay->Condition_Optimization Data_Interpretation Interpretation of Kinetic Parameters Kinetic_Analysis->Data_Interpretation Condition_Optimization->Data_Interpretation Structural_Analysis Structural Studies (Optional) Data_Interpretation->Structural_Analysis

Caption: Experimental workflow for histidinol dehydrogenase characterization.

This guide provides a foundational understanding of the enzymatic conversion of histidinol to this compound, offering both theoretical knowledge and practical protocols for researchers in the field. The detailed information on enzyme kinetics, purification, and regulatory pathways serves as a valuable resource for further investigation and for the development of novel therapeutic and agricultural agents targeting this essential metabolic pathway.

References

An In-Depth Technical Guide to the Mechanism of Action of Histidinol Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidinol dehydrogenase (HDH), EC 1.1.1.23, is a bifunctional enzyme that plays a pivotal role in the final two steps of the L-histidine biosynthesis pathway. This pathway is essential for the survival of bacteria, archaea, fungi, and plants, but is notably absent in mammals, making HDH a compelling target for the development of novel antimicrobial agents and herbicides.[1][2] This guide provides a comprehensive overview of the enzyme's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development purposes.

Core Mechanism of Action

Histidinol dehydrogenase catalyzes the NAD+-dependent oxidation of L-histidinol to L-histidine through a stable L-histidinaldehyde intermediate.[3] This process involves two sequential oxidation reactions occurring at a single active site, resulting in the reduction of two molecules of NAD+ to NADH.[3] The enzyme operates via a Bi-Uni-Uni-Bi Ping Pong kinetic mechanism.[4]

The overall reaction is as follows:

L-histidinol + 2 NAD⁺ + H₂O → L-histidine + 2 NADH + 2 H⁺

Structurally, histidinol dehydrogenase is a homodimeric metalloenzyme, with each monomer containing a catalytically essential zinc ion (Zn²⁺).[3][5] This zinc ion is crucial for the proper binding and orientation of the substrate, L-histidinol, within the active site, although it does not directly participate in the catalytic chemistry.[5]

The catalytic cycle can be broken down into the following key steps:

  • First Oxidation: The reaction is initiated by the binding of L-histidinol to the active site, coordinated by the Zn²⁺ ion. In E. coli, the hydroxyl group of L-histidinol is deprotonated by the active site residue His-327, acting as a general base.[3] A hydride ion is then transferred from the C1 carbon of histidinol to NAD⁺, forming NADH and the enzyme-bound intermediate, L-histidinaldehyde.[3] The first NADH molecule then dissociates from the enzyme.

  • Hydration: A water molecule, activated by another active site residue, Glu-326 (in E. coli), performs a nucleophilic attack on the aldehyde carbon of L-histidinaldehyde.[3] This results in the formation of a gem-diol intermediate.

  • Second Oxidation: The second molecule of NAD⁺ binds to the enzyme. His-327, now acting as a general base again, abstracts a proton from one of the hydroxyl groups of the gem-diol intermediate.[3] This is followed by the transfer of a hydride ion from the C1 carbon to the newly bound NAD⁺, generating the second molecule of NADH and the final product, L-histidine.[3]

  • Product Release: Finally, the second NADH molecule and L-histidine are released from the active site, regenerating the free enzyme for the next catalytic cycle.

Quantitative Data

The kinetic parameters of histidinol dehydrogenase have been characterized in various organisms. A summary of these quantitative data is presented below for comparative analysis.

OrganismSubstrateKm (µM)kcat (s⁻¹)Ki (µM)InhibitorReference(s)
Escherichia coliL-Histidinol14---[6]
NAD⁺570-50NADH[6]
Salmonella typhimuriumL-Histidinol14> kcat (net)--[4][7]
NAD⁺700-400NAD⁺[4]
Brassica oleracea (Cabbage)L-Histidinol15.5---[8]
NAD⁺42---[8]
Neurospora crassaL-Histidinol8.20.82--[9]
NAD⁺130---[9]

Note: kcat values are often reported for the overall reaction and can be influenced by the rate-limiting step. The turnover number for the Neurospora crassa enzyme is reported as 49 moles of NAD reduced/min/mole of enzyme (assuming a molecular weight of 40,000 for the active unit), which corresponds to a kcat of approximately 0.82 s⁻¹.[9] The rate of the NAD/NADH exchange reaction in the S. typhimurium enzyme is greater than the kcat for the net reaction.[7]

Experimental Protocols

Spectrophotometric Assay for Histidinol Dehydrogenase Activity

This protocol is a generalized method for determining the enzymatic activity of histidinol dehydrogenase by monitoring the production of NADH.

Principle: The activity of histidinol dehydrogenase is measured by following the increase in absorbance at 340 nm, which corresponds to the formation of NADH (ε = 6220 M⁻¹cm⁻¹).

Reagents:

  • Assay Buffer: 100 mM Glycine-NaOH, pH 9.5

  • L-Histidinol Stock Solution: 10 mM in water

  • NAD⁺ Stock Solution: 20 mM in water

  • Enzyme Solution: Purified histidinol dehydrogenase diluted in assay buffer to an appropriate concentration.

Procedure:

  • Prepare a reaction mixture in a 1 mL cuvette by adding the following components:

    • 850 µL Assay Buffer

    • 50 µL L-Histidinol Stock Solution (final concentration 0.5 mM)

    • 50 µL NAD⁺ Stock Solution (final concentration 1 mM)

  • Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding 50 µL of the enzyme solution to the cuvette and mix immediately by gentle inversion.

  • Place the cuvette in a spectrophotometer and monitor the increase in absorbance at 340 nm for 3-5 minutes, taking readings every 15-30 seconds.

  • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.

  • Enzyme activity (in Units/mL) can be calculated using the following formula: Activity (U/mL) = (ΔA₃₄₀/min * Total reaction volume (mL)) / (ε * Path length (cm) * Enzyme volume (mL)) One Unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Purification of Recombinant His-tagged Histidinol Dehydrogenase

This protocol outlines a general procedure for the purification of a C-terminally His-tagged histidinol dehydrogenase from E. coli using immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli cell paste expressing the His-tagged histidinol dehydrogenase.

  • Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.

  • Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.

  • Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.

  • Ni-NTA Agarose resin.

  • Lysozyme.

  • DNase I.

  • Protease inhibitor cocktail.

Procedure:

  • Cell Lysis:

    • Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 5 mL per gram of wet cell paste).

    • Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.

    • Sonicate the cell suspension on ice to complete lysis.

    • Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes to reduce viscosity.

    • Centrifuge the lysate at >10,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Equilibrate the Ni-NTA agarose column with 5-10 column volumes (CV) of Lysis Buffer.

    • Load the cleared lysate onto the column.

    • Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.

    • Elute the His-tagged histidinol dehydrogenase with 5-10 CV of Elution Buffer. Collect fractions.

  • Analysis and Buffer Exchange:

    • Analyze the collected fractions by SDS-PAGE to assess purity.

    • Pool the fractions containing the purified protein.

    • If necessary, perform buffer exchange into a suitable storage buffer (e.g., using dialysis or a desalting column).

Crystallization of Histidinol Dehydrogenase by Vapor Diffusion

This is a generalized starting point for the crystallization of histidinol dehydrogenase using the hanging drop vapor diffusion method. Optimal conditions will need to be determined empirically.

Materials:

  • Purified and concentrated histidinol dehydrogenase (e.g., 5-10 mg/mL in a low ionic strength buffer).

  • Crystallization screening kits.

  • Hanging drop vapor diffusion plates and siliconized cover slips.

Procedure:

  • Setup:

    • Pipette 500 µL of the reservoir solution (from the crystallization screen) into the well of the crystallization plate.

  • Drop Preparation:

    • On a siliconized cover slip, mix 1 µL of the concentrated protein solution with 1 µL of the reservoir solution.

  • Sealing and Incubation:

    • Invert the cover slip and place it over the well, sealing it with grease to create a hanging drop.

    • Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and observe for crystal growth over several days to weeks.

Visualizations

Signaling Pathways and Experimental Workflows

Histidinol_Dehydrogenase_Mechanism Histidinol Dehydrogenase Catalytic Cycle cluster_step1 Step 1: First Oxidation cluster_step2 Step 2: Hydration cluster_step3 Step 3: Second Oxidation cluster_step4 Step 4: Product Release E E-Zn²⁺ E_Hol E-Zn²⁺-Histidinol E->E_Hol Histidinol binds E_Hol_NAD E-Zn²⁺-Histidinol-NAD⁺ E_Hol->E_Hol_NAD NAD⁺ binds E_Hal_NADH E-Zn²⁺-Histidinal-NADH E_Hol_NAD->E_Hal_NADH Hydride transfer His-327 acts as base E_Hal E-Zn²⁺-Histidinal E_Hal_NADH->E_Hal NADH dissociates E_Hal_H2O E-Zn²⁺-Histidinal-H₂O E_Hal_NADH->E_Hal_H2O E_Hal->E_Hal_H2O H₂O binds E_Gemdiol E-Zn²⁺-gem-diol E_Hal_H2O->E_Gemdiol Nucleophilic attack Glu-326 activates H₂O E_Gemdiol_NAD E-Zn²⁺-gem-diol-NAD⁺ E_Gemdiol->E_Gemdiol_NAD NAD⁺ binds E_Gemdiol->E_Gemdiol_NAD E_His_NADH E-Zn²⁺-Histidine-NADH E_Gemdiol_NAD->E_His_NADH Hydride transfer His-327 acts as base E_His E-Zn²⁺-Histidine E_His_NADH->E_His NADH dissociates E_His_NADH->E_His E_final E-Zn²⁺ E_His->E_final Histidine dissociates E_final->E Regeneration

Caption: The catalytic cycle of histidinol dehydrogenase.

Experimental_Workflow Experimental Workflow for Histidinol Dehydrogenase Studies cluster_cloning Gene Cloning and Expression cluster_purification Protein Purification cluster_characterization Enzyme Characterization cluster_structural Structural Studies Cloning Cloning of hisD gene into expression vector Transformation Transformation into E. coli expression host Cloning->Transformation Expression Induction of protein expression Transformation->Expression Harvesting Cell Harvesting Expression->Harvesting Lysis Cell Lysis Harvesting->Lysis IMAC IMAC Purification Lysis->IMAC Analysis Purity Analysis (SDS-PAGE) IMAC->Analysis ActivityAssay Enzyme Activity Assay Analysis->ActivityAssay Crystallization Protein Crystallization Analysis->Crystallization Kinetics Kinetic Parameter Determination (Km, kcat) ActivityAssay->Kinetics Inhibition Inhibition Studies (Ki) ActivityAssay->Inhibition Xray X-ray Diffraction Crystallization->Xray Structure Structure Determination Xray->Structure

Caption: A generalized experimental workflow for studying histidinol dehydrogenase.

References

Spontaneous Degradation of L-Histidinal: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-histidinal is a critical but highly unstable intermediate in the biosynthesis of L-histidine. Its inherent reactivity, stemming from the presence of both an aldehyde and an alpha-amino group adjacent to an imidazole ring, makes it susceptible to spontaneous degradation. This technical guide provides a comprehensive overview of the predicted spontaneous degradation pathways of L-histidinal, based on established principles of organic chemistry and data from analogous compounds. It details proposed mechanisms, potential degradation products, and influencing factors such as pH and temperature. Furthermore, this guide outlines detailed experimental protocols for the synthesis, purification, and stability testing of L-histidinal, enabling researchers to investigate its degradation kinetics and profile. The information presented herein is essential for drug development professionals dealing with formulations containing potential aldehyde intermediates and for researchers studying amino acid metabolism and stability.

Introduction: The Chemical Instability of L-Histidinal

L-histidinal, an amino aldehyde, serves as the immediate precursor to L-histidine in the biosynthetic pathway, formed via the oxidation of L-histidinol. This enzymatic conversion is tightly regulated, and the subsequent oxidation to L-histidine is rapid, which prevents the accumulation of the unstable L-histidinal intermediate[1]. The instability of L-histidinal is attributed to the high reactivity of the aldehyde functional group, which is further influenced by the adjacent α-amino and imidazole moieties. Amino aldehydes, in general, are known to be highly reactive and prone to self-condensation reactions[2][3][4]. The imidazole ring, with its basic nitrogen atoms, can also participate in or catalyze degradation reactions.

Understanding the spontaneous, non-enzymatic degradation of L-histidinal is crucial for several reasons:

  • Drug Development: In pharmaceutical formulations, related aldehyde-containing impurities can arise from the degradation of excipients or active pharmaceutical ingredients (APIs). A thorough understanding of their potential degradation pathways is vital for ensuring product stability, safety, and efficacy.

  • Biochemical Research: For researchers studying histidine metabolism, knowledge of L-histidinal's intrinsic stability and non-enzymatic reactivity is essential to differentiate between enzymatic and spontaneous processes.

  • Analytical Method Development: The identification of potential degradation products is necessary for the development and validation of stability-indicating analytical methods.

This guide will explore the predicted degradation pathways of L-histidinal, summarize expected quantitative data, provide detailed experimental protocols for its study, and present visualizations of key processes.

Proposed Spontaneous Degradation Pathways of L-Histidinal

Due to the scarcity of direct experimental studies on the spontaneous degradation of L-histidinal, the following pathways are proposed based on the known reactivity of α-amino aldehydes and aldehydes featuring an imidazole ring.

Aldol Condensation and Self-Condensation

One of the most probable degradation routes for L-histidinal is aldol-type self-condensation. This reaction is common for aldehydes, particularly in the presence of basic catalysts, and the imidazole side chain of L-histidinal itself can act as an internal base catalyst. The reaction proceeds through the formation of an enolate intermediate.

Aldol_Condensation cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Dehydration L-Histidinal_1 L-Histidinal Enolate Enolate Intermediate L-Histidinal_1->Enolate Base (e.g., Imidazole) L-Histidinal_2 L-Histidinal Enolate->L-Histidinal_2 Nucleophilic Attack Aldol_Adduct Aldol Adduct L-Histidinal_2->Aldol_Adduct Condensation_Product Condensation Product (α,β-unsaturated aldehyde) Aldol_Adduct->Condensation_Product - H2O

Caption: Proposed pathway for the self-condensation of L-histidinal.

Oxidation to L-Histidinic Acid

Aldehydes are readily oxidized to carboxylic acids. In the presence of atmospheric oxygen or other oxidizing agents, L-histidinal is expected to oxidize to L-histidinic acid. This process can be accelerated by the presence of metal ions.

Oxidation_Pathway L-Histidinal L-Histidinal L-Histidinic_Acid L-Histidinic Acid L-Histidinal->L-Histidinic_Acid Oxidizing Agent (e.g., O2, metal ions)

Caption: Oxidation of L-histidinal to L-histidinic acid.

Hydration to a Gem-Diol

In aqueous solutions, aldehydes can exist in equilibrium with their corresponding geminal diols (hydrates). The position of this equilibrium is dependent on the electronic effects of adjacent functional groups. For L-histidinal, the formation of a gem-diol is a plausible intermediate step in other degradation pathways.

Hydration_Equilibrium L-Histidinal L-Histidinal Gem_Diol Gem-Diol L-Histidinal->Gem_Diol + H2O / - H2O

Caption: Reversible hydration of L-histidinal to its gem-diol form.

Factors Influencing Degradation

The rate and extent of L-histidinal degradation are expected to be influenced by several factors:

  • pH: The stability of L-histidinal is likely highly pH-dependent. Basic conditions would favor aldol condensation, while both acidic and basic conditions can catalyze other reactions. The imidazole side chain has a pKa of approximately 6.0, meaning its protonation state will change around physiological pH, which in turn can affect its catalytic activity and the overall reactivity of the molecule.

  • Temperature: As with most chemical reactions, an increase in temperature is expected to accelerate the rate of degradation.

  • Presence of Metal Ions: Metal ions can act as catalysts for oxidation reactions, potentially accelerating the conversion of L-histidinal to L-histidinic acid.

  • Buffer Composition: The choice of buffer can influence degradation rates by altering the pH, ionic strength, and by direct participation in reactions.

Quantitative Data Summary

Direct quantitative data on the spontaneous degradation of L-histidinal is not available in the literature. The following table summarizes the expected quantitative outcomes based on studies of analogous aldehydes. This data should be experimentally verified for L-histidinal.

ParameterExpected Value/TrendInfluencing FactorsAnalytical Technique for Measurement
Degradation Rate Constant (k) Increases with increasing pH and temperature.pH, Temperature, Buffer, Metal IonsHPLC-UV, GC-MS
Half-life (t½) Decreases with increasing pH and temperature. Expected to be short, especially under non-ideal storage conditions.pH, Temperature, Buffer, Metal IonsHPLC-UV, GC-MS
Activation Energy (Ea) Can be determined from Arrhenius plots of degradation rate constants at different temperatures. Provides insight into the temperature sensitivity.TemperatureKinetic studies at multiple temperatures
Formation of Aldol Adducts Increases in basic conditions.pH, ConcentrationLC-MS, NMR
Formation of L-Histidinic Acid Increases in the presence of oxygen and metal ions.O₂, Metal IonsLC-MS, GC-MS (after derivatization)

Experimental Protocols

The following section provides detailed methodologies for the synthesis, purification, and stability testing of L-histidinal.

Synthesis and Purification of L-Histidinal

L-histidinal can be synthesized by the controlled oxidation of L-histidinol.

Materials:

  • L-histidinol

  • Mild oxidizing agent (e.g., Dess-Martin periodinane, pyridinium chlorochromate)

  • Anhydrous dichloromethane (DCM)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, methanol)

Protocol:

  • Dissolve L-histidinol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the mild oxidizing agent to the solution with constant stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., sodium thiosulfate for Dess-Martin periodinane).

  • Filter the reaction mixture to remove any solid byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude L-histidinal by silica gel column chromatography using an appropriate solvent system.

  • Collect the fractions containing L-histidinal and concentrate under reduced pressure.

  • Characterize the purified L-histidinal by NMR, IR, and mass spectrometry to confirm its identity and purity.

Synthesis_Workflow Start Start: L-Histidinol Oxidation Controlled Oxidation Start->Oxidation Quenching Reaction Quenching Oxidation->Quenching Purification Silica Gel Chromatography Quenching->Purification Characterization NMR, MS, IR Analysis Purification->Characterization End Purified L-Histidinal Characterization->End

Caption: Workflow for the synthesis and purification of L-histidinal.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to identify potential degradation products and pathways.

Materials:

  • Purified L-histidinal

  • Buffers of various pH (e.g., pH 3, 5, 7, 9)

  • Hydrogen peroxide (3%) as an oxidizing agent

  • High-intensity light source (for photostability)

  • Temperature-controlled chambers

  • HPLC-UV/MS system

  • GC-MS system

  • NMR spectrometer

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of L-histidinal in a suitable solvent (e.g., water or a buffer at a stable pH, if known).

  • Stress Conditions:

    • Acidic/Basic Hydrolysis: Incubate aliquots of the stock solution in buffers of varying pH at a set temperature (e.g., 60 °C).

    • Oxidation: Treat an aliquot of the stock solution with hydrogen peroxide at room temperature.

    • Thermal Degradation: Incubate aliquots of the stock solution at elevated temperatures (e.g., 60 °C, 80 °C) in a neutral buffer.

    • Photodegradation: Expose an aliquot of the stock solution to high-intensity light, alongside a control sample protected from light.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Analyze the samples by HPLC-UV to quantify the remaining L-histidinal and detect the formation of degradation products.

    • Use HPLC-MS to identify the molecular weights of the degradation products.

    • For volatile degradation products, GC-MS analysis may be employed.

    • Isolate significant degradation products using preparative HPLC for structural elucidation by NMR.

Forced_Degradation_Workflow cluster_0 Stress Conditions cluster_1 Analysis Acid_Base Acid/Base Hydrolysis HPLC_UV HPLC-UV (Quantification) Acid_Base->HPLC_UV Oxidation Oxidation (H2O2) Oxidation->HPLC_UV Thermal Thermal Stress Thermal->HPLC_UV Photo Photostability Photo->HPLC_UV L-Histidinal_Sample L-Histidinal Sample L-Histidinal_Sample->Acid_Base L-Histidinal_Sample->Oxidation L-Histidinal_Sample->Thermal L-Histidinal_Sample->Photo HPLC_MS HPLC-MS (Identification) HPLC_UV->HPLC_MS NMR NMR (Structure Elucidation) HPLC_MS->NMR Result Degradation Profile NMR->Result

Caption: Experimental workflow for forced degradation studies of L-histidinal.

Conclusion

While L-histidinal is a transient species in biological systems, its inherent instability presents a valuable case study for understanding the degradation of complex aldehydes. The proposed degradation pathways—aldol condensation, oxidation, and hydration—provide a theoretical framework for investigating its stability. The experimental protocols outlined in this guide offer a practical approach for the synthesis, purification, and systematic study of L-histidinal's degradation profile. For drug development professionals, this knowledge is critical for anticipating and mitigating stability issues related to aldehyde impurities. For researchers, these methodologies can be adapted to explore the non-enzymatic chemistry of other reactive metabolic intermediates. Further experimental work is necessary to confirm the proposed pathways and to quantify the degradation kinetics of L-histidinal under various conditions.

References

An In-depth Technical Guide to the Chemical Properties and Structure of Histidinal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histidinal is a pivotal but transient amino aldehyde intermediate in the biosynthesis of the essential amino acid L-histidine. Despite its critical role, comprehensive data regarding its specific chemical and physical properties are not as extensively documented as those for its precursor, L-histidinol, and its product, L-histidine. This technical guide provides a detailed overview of the known chemical properties and structure of this compound. Due to the limited availability of direct experimental data for this compound, this guide also presents relevant data for L-histidine to offer a comparative context for researchers. This document outlines the biosynthetic pathway of histidine, highlighting the enzymatic conversion involving this compound, and discusses its chemical stability and reactivity. Experimental protocols for enzymatic synthesis and analytical characterization are detailed to facilitate further investigation into this important biomolecule.

Introduction

L-histidinal is a chiral amino aldehyde that serves as the immediate precursor to L-histidine in the de novo histidine biosynthesis pathway found in bacteria, archaea, fungi, and plants.[1] The conversion of L-histidinol to L-histidinal and its subsequent oxidation to L-histidine are crucial steps catalyzed by the bifunctional enzyme histidinol dehydrogenase (HDH).[2] Given its transient nature in biological systems, isolating and characterizing this compound presents significant experimental challenges. Consequently, much of its chemical behavior is inferred from its structure and the well-documented properties of the closely related and stable amino acid, L-histidine. Understanding the chemical biology of this compound is of interest to researchers developing antimicrobial agents that target the histidine biosynthesis pathway, a pathway absent in mammals.

Chemical Structure and Properties

The chemical structure of L-histidinal features a central carbon atom bonded to an amino group, a hydrogen atom, an aldehyde group, and a side chain containing an imidazole ring. The presence of the aldehyde group makes it distinct from histidine, which possesses a carboxylic acid group in its place.

Quantitative Data

Due to its instability, there is a scarcity of experimentally determined physicochemical data for isolated L-histidinal. The following table summarizes the available information for L-histidinal and provides a comparative summary of the well-characterized properties of L-histidine.

PropertyL-HistidinalL-Histidine
Molecular Formula C₆H₉N₃OC₆H₉N₃O₂
Molar Mass 139.15 g/mol 155.157 g/mol [1]
CAS Number 23784-15-871-00-1
pKa (Imidazole) Not experimentally determined~6.0[1]
Solubility in Water Expected to be soluble45.6 mg/mL[1]

Note: The pKa and solubility values for L-histidinal are estimations based on its structural similarity to L-histidine and general chemical principles. The aldehyde group is expected to influence the electronic properties of the molecule, but the extent of this effect on pKa and solubility has not been experimentally quantified in the available literature.

Histidine Biosynthesis Pathway

L-histidinal is a key intermediate in the multi-step enzymatic synthesis of L-histidine. The final two steps of this pathway are catalyzed by histidinol dehydrogenase (HDH), a NAD-dependent oxidoreductase.

Histidine_Biosynthesis L_Histidinol L-Histidinol L_this compound L-Histidinal L_Histidinol->L_this compound Histidinol Dehydrogenase (HDH) NAD+ -> NADH L_Histidine L-Histidine L_this compound->L_Histidine Histidinol Dehydrogenase (HDH) NAD+ -> NADH

Final steps of L-histidine biosynthesis.

Experimental Protocols

Enzymatic Synthesis of L-Histidinal

The in-situ generation of L-histidinal can be achieved through the enzymatic oxidation of L-histidinol using histidinol dehydrogenase (HDH). As L-histidinal is unstable and readily oxidized to L-histidine, it is typically generated and used immediately in subsequent reactions or analyses.[3]

Materials:

  • L-histidinol

  • Histidinol Dehydrogenase (HDH)

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., perchloric acid)

Protocol:

  • Prepare a reaction mixture containing L-histidinol and NAD⁺ in the reaction buffer.

  • Initiate the reaction by adding a purified preparation of HDH.

  • Incubate the reaction at the optimal temperature for the enzyme (typically 25-37 °C).

  • Monitor the progress of the reaction by observing the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • For isolation or further use of L-histidinal, the reaction must be quenched at the appropriate time to prevent its conversion to L-histidine. This can be achieved by rapid acidification or other methods to inactivate the enzyme.

  • Due to the instability of this compound, immediate purification by methods such as high-performance liquid chromatography (HPLC) would be necessary.

Enzymatic_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_post Post-Reaction Prep_Buffer Prepare Reaction Buffer Add_Enzyme Add Histidinol Dehydrogenase Prep_Buffer->Add_Enzyme Prep_Substrates Prepare L-Histidinol & NAD+ Prep_Substrates->Add_Enzyme Incubate Incubate at Optimal Temperature Add_Enzyme->Incubate Monitor Monitor NADH Production (A340) Incubate->Monitor Quench Quench Reaction Monitor->Quench Purify Immediate Purification (e.g., HPLC) Quench->Purify

Workflow for the enzymatic synthesis of L-histidinal.
Analytical Characterization

The characterization of L-histidinal is challenging due to its transient nature. A combination of analytical techniques would be required for its unambiguous identification.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase or ion-exchange HPLC can be used to separate this compound from its precursor and product. Detection can be achieved using UV absorbance, as the imidazole ring absorbs in the low UV range.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of this compound. Tandem mass spectrometry (MS/MS) would provide fragmentation patterns for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be invaluable for confirming the structure of this compound, particularly for identifying the aldehyde proton and carbon signals. However, obtaining a sufficiently pure and stable sample for NMR analysis is a significant hurdle.

Biological Activity and Signaling

Currently, there is no direct evidence to suggest that L-histidinal functions as a signaling molecule or has biological activities beyond its role as a metabolic intermediate. Its high reactivity and transient existence within the cell make it an unlikely candidate for a stable signaling molecule.

However, the histidine biosynthesis pathway, and by extension the enzymes that produce and consume this compound, are attractive targets for the development of antimicrobial agents. Inhibitors of histidinol dehydrogenase would lead to the accumulation of L-histidinol and a depletion of L-histidine, ultimately arresting bacterial growth.

Histidinal_Relationship This compound L-Histidinal (Transient Intermediate) Histidine L-Histidine (Stable Amino Acid) This compound->Histidine Precursor to Signaling Signaling Molecule (No Direct Evidence) This compound->Signaling Unlikely Role Biosynthesis Essential for Protein Synthesis Histidine->Biosynthesis

Logical relationship of L-histidinal.

Stability and Degradation

The aldehyde functional group of this compound makes it chemically reactive and prone to oxidation and other reactions. In the cellular environment, it is rapidly converted to L-histidine by histidinol dehydrogenase.[3] Outside of this enzymatic context, it is expected to be unstable, particularly in aqueous solutions, and may undergo oxidation to histidine or participate in other reactions typical of aldehydes. The imidazole side chain can also participate in acid-base chemistry, which can influence its stability at different pH values.

Conclusion

L-histidinal is a chemically interesting and biologically significant, albeit transient, molecule. While a comprehensive experimental characterization of its properties remains elusive due to its instability, its role in the histidine biosynthesis pathway is well-established. Future research focused on trapping and stabilizing this compound or using advanced in-situ analytical techniques may provide a more complete picture of its chemical and physical properties. For drug development professionals, targeting the enzymes that interact with this compound remains a promising strategy for the development of novel antimicrobial agents. This guide serves as a foundational resource for researchers and scientists interested in further exploring the chemistry and biology of this important metabolic intermediate.

References

Histidinal Analogues: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidinal, the aldehyde derivative of the amino acid histidine, and its analogues represent a versatile class of molecules with a broad spectrum of biological activities. The unique chemical properties of the imidazole side chain, including its aromaticity, pKa near physiological pH, and ability to coordinate with metal ions, make it a critical component in many biological processes. Consequently, synthetic analogues of this compound and related histidine derivatives have been developed as valuable tools for probing biological systems and as lead compounds in drug discovery.

This technical guide provides an in-depth overview of the core biological activities of various classes of this compound analogues. It summarizes quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows to serve as a comprehensive resource for researchers in pharmacology, biochemistry, and medicinal chemistry.

I. This compound Analogues as Enzyme Inhibitors

The structural similarity of this compound analogues to histidine allows them to interact with the active sites of various enzymes that recognize histidine or its derivatives as substrates. This has led to the development of potent and selective inhibitors for several key enzyme classes.

Histidine Decarboxylase (HDC) Inhibitors

Histidine decarboxylase is the enzyme responsible for the synthesis of histamine, a key mediator in allergic and inflammatory responses.[1] Inhibitors of HDC have therapeutic potential for treating a range of inflammatory conditions.

Quantitative Data:

CompoundTargetIC50 (µM)Reference
α-FluoromethylhistidineHistidine Decarboxylase5[1]
Methyl ester histidineHistidine Decarboxylase9[1]
His-Phe (dipeptide)Histidine Decarboxylase-[1]
4(5)-aminooxymethylimidazole (O-IMHA)Histidine Decarboxylase~0.2[2]

Experimental Protocol: Spectrophotometric Assay for HDC Inhibition

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of compounds against HDC.

Materials:

  • Recombinant Human L-Histidine Decarboxylase (HDC)

  • L-Histidine monochloride (substrate)

  • This compound analogue (inhibitor)

  • Histamine Dehydrogenase (coupling enzyme)

  • 2,3,5-Triphenyltetrazolium chloride (TTC) (chromogenic agent)

  • Pyridoxal 5'-phosphate (PLP) (cofactor)

  • 100 mM Potassium Phosphate Buffer, pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of HDC in potassium phosphate buffer.

    • Prepare a stock solution of L-histidine in deionized water.

    • Dissolve the this compound analogue inhibitor in DMSO to create a stock solution.

    • Prepare solutions of histamine dehydrogenase, TTC, and PLP in potassium phosphate buffer.

  • Assay Mixture Preparation:

    • In a 96-well plate, add the following to each well: potassium phosphate buffer, PLP, TTC, and histamine dehydrogenase.

    • Add varying concentrations of the this compound analogue inhibitor to the appropriate wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).

    • Include control wells with no inhibitor.

  • Enzyme Reaction and Measurement:

    • Initiate the reaction by adding a fixed concentration of the HDC enzyme to each well.

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 485 nm over time at 37°C. The production of histamine by HDC is coupled to the reduction of TTC by histamine dehydrogenase, resulting in a colored formazan product.

    • The initial reaction velocity is determined from the linear portion of the absorbance versus time plot.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Experimental Workflow for HDC Inhibition Assay

HDC_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis reagent_prep Prepare stock solutions: HDC, L-Histidine, Inhibitor, Coupling Enzyme, TTC, PLP assay_mix Prepare assay mixture in 96-well plate (Buffer, PLP, TTC, Coupling Enzyme) reagent_prep->assay_mix add_inhibitor Add varying concentrations of this compound analogue assay_mix->add_inhibitor start_reaction Initiate reaction with HDC add_inhibitor->start_reaction measure_absorbance Measure absorbance at 485 nm over time (37°C) start_reaction->measure_absorbance calc_inhibition Calculate % inhibition measure_absorbance->calc_inhibition determine_ic50 Determine IC50 value calc_inhibition->determine_ic50 Two_Component_System cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HK Histidine Kinase (HK) HK->HK RR Response Regulator (RR) HK->RR 3. Phosphotransfer ADP ADP HK->ADP RR_P Phosphorylated RR RR->RR_P DNA DNA RR_P->DNA 4. Binds to DNA Response Cellular Response (e.g., Gene Expression) DNA->Response 5. Modulates Transcription Signal External Signal Signal->HK 1. Signal Binding ATP ATP ATP->HK Inhibitor This compound Analogue Inhibitor Inhibitor->HK Inhibition ATPPRT_Assay_Logic cluster_components Reaction Components cluster_reaction Reaction cluster_detection Detection cluster_outcome Outcome Enzyme ATPPRT Reaction Enzymatic Reaction Enzyme->Reaction Substrates ATP + PRPP Substrates->Reaction Inhibitor This compound Analogue Inhibitor->Reaction blocks Product PR-ATP Formation Reaction->Product Measurement Absorbance at 290 nm Product->Measurement leads to Inhibition Inhibition of Reaction Measurement->Inhibition quantifies IC50 IC50 Determination Inhibition->IC50 allows for Membrane_Disruption cluster_environment Acidic Environment (e.g., pH 5.5) cluster_interaction Membrane Interaction cluster_disruption Membrane Disruption Peptide Histidine-Rich Peptide Protonation Histidine Protonation (Increased Positive Charge) Peptide->Protonation Binding Electrostatic Binding Protonation->Binding Membrane Bacterial Cell Membrane (Negatively Charged) Membrane->Binding Pore_Formation Pore Formation / Membrane Perturbation Binding->Pore_Formation Leakage Leakage of Cellular Contents Pore_Formation->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death DKP_MIC_Workflow start Start prep_dkp Prepare serial dilutions of Diketopiperazine in broth start->prep_dkp prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum inoculate Inoculate microplate wells prep_dkp->inoculate prep_inoculum->inoculate incubate Incubate at appropriate temperature and time inoculate->incubate read_results Read results (visual or spectrophotometric) incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

References

The Function of the hisD Gene in Histidinol Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The hisD gene, a cornerstone of amino acid biosynthesis, encodes the enzyme L-histidinol dehydrogenase (HDH), which catalyzes the final, critical steps in the de novo synthesis of L-histidine. This bifunctional enzyme orchestrates a two-step oxidation of L-histidinol to L-histidine, proceeding through an L-histidinaldehyde intermediate. Found in bacteria, archaea, fungi, and plants, the histidine biosynthesis pathway, and specifically the function of hisD, represents a fundamental metabolic process. The absence of this pathway in humans elevates HisD to a promising target for the development of novel antimicrobial agents and herbicides. This guide provides a comprehensive technical overview of the hisD gene, its protein product, and its role in histidinol metabolism, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

The hisD Gene and its Enzymatic Product: Histidinol Dehydrogenase (HDH)

The hisD gene is a structural gene within the histidine (his) operon in many prokaryotes, including Escherichia coli and Salmonella typhimurium.[1][2] In these organisms, the hisD gene product, histidinol dehydrogenase (EC 1.1.1.23), is a bifunctional, homodimeric zinc metalloenzyme.[3] It catalyzes the sequential, NAD+-dependent oxidation of L-histidinol to L-histidine.[4][5]

The overall reaction is as follows: L-histidinol + 2 NAD⁺ + H₂O → L-histidine + 2 NADH + 2 H⁺[6]

This conversion involves two distinct oxidation steps at a single active site:

  • Oxidation of L-histidinol to L-histidinaldehyde: The alcohol group of L-histidinol is oxidized to an aldehyde.

  • Oxidation of L-histidinaldehyde to L-histidine: The tightly bound aldehyde intermediate is further oxidized to a carboxylic acid, forming L-histidine.[5]

The enzyme's structure consists of a four-domain architecture per monomer, with an intertwined dimer that may arise from domain swapping.[3] Two of these domains exhibit a Rossmann fold, suggesting an evolutionary origin from an ancient gene duplication event.[3] A zinc ion is crucial for substrate binding, although it is not directly involved in the catalytic mechanism.[3][5]

Quantitative Data

The biochemical properties of histidinol dehydrogenase have been characterized in several organisms. The following tables summarize key quantitative data for easy comparison.

Table 1: Molecular Properties of Histidinol Dehydrogenase
OrganismNative Molecular Weight (kDa)Subunit Molecular Weight (kDa)Quaternary StructureReference(s)
Escherichia coli B~9152Dimer[7]
Salmonella typhimurium--Dimer[8]
Neurospora crassa81 (can vary from 40 to 240)-Polymerizes[9]
Cabbage (Brassica oleracea)10352Dimer[10]
Table 2: Enzyme Kinetics of Histidinol Dehydrogenase
OrganismSubstrateKm (µM)Optimal pHReference(s)
Escherichia coli BL-histidinol14,0009.5[7]
NAD⁺5709.5[7]
Salmonella typhimuriumL-histidinol14-[6][11]
NAD⁺700-[6][11]
Neurospora crassaL-histidinol8.29.8[9]
NAD⁺1309.8[9]
Cabbage (Brassica oleracea)L-histidinol15.5-[10]
NAD⁺42-[10]

Signaling Pathways and Logical Relationships

Histidine Biosynthesis Pathway

The conversion of L-histidinol to L-histidine is the terminal stage of a multi-step biosynthetic pathway. The following diagram illustrates the position of the HisD-catalyzed reactions within the broader context of histidine synthesis in prokaryotes.

Histidine_Biosynthesis_Pathway PRPP Phosphoribosyl pyrophosphate (PRPP) HisG HisG PRPP->HisG ATP ATP ATP->HisG Intermediate1 ... (Multiple Steps) ... His_enzymes His enzymes Intermediate1->His_enzymes HistidinolP L-Histidinol phosphate HisB HisB HistidinolP->HisB Histidinol L-Histidinol HisD1 HisD (Step 1) Histidinol->HisD1 Histidinal L-Histidinaldehyde (enzyme-bound) HisD2 HisD (Step 2) This compound->HisD2 Histidine L-Histidine HisG->Intermediate1 His_enzymes->HistidinolP HisB->Histidinol HisD1->this compound NADH1 NADH HisD1->NADH1 HisD2->Histidine NADH2 NADH HisD2->NADH2 NAD1 NAD+ NAD1->HisD1 NAD2 NAD+ NAD2->HisD2

Caption: The terminal steps of the histidine biosynthesis pathway catalyzed by HisD.

Regulation of the his Operon by Attenuation

In many bacteria, the expression of the his operon is regulated by a transcription attenuation mechanism, which is sensitive to the intracellular concentration of charged histidyl-tRNA.

His_Operon_Attenuation cluster_high_his High Histidyl-tRNA cluster_low_his Low Histidyl-tRNA Ribosome_high Ribosome translates leader peptide quickly Terminator_loop Terminator hairpin forms Ribosome_high->Terminator_loop allows formation Transcription_termination Transcription terminates Terminator_loop->Transcription_termination causes Ribosome_low Ribosome stalls at consecutive His codons Antiterminator_loop Antiterminator hairpin forms Ribosome_low->Antiterminator_loop allows formation Transcription_continuation Transcription continues into his structural genes (incl. hisD) Antiterminator_loop->Transcription_continuation prevents termination Start Transcription Start

Caption: Logical workflow of his operon attenuation in response to histidine levels.

Experimental Protocols

Purification of Histidinol Dehydrogenase (from E. coli)

This protocol is a generalized procedure based on methodologies described in the literature.[7]

1. Cell Growth and Lysis:

  • Grow a derepressed mutant strain of E. coli B in a suitable minimal medium to late logarithmic phase.
  • Harvest cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 10 mM 2-mercaptoethanol).
  • Lyse the cells by sonication or using a French press.
  • Clarify the lysate by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

2. Streptomycin Sulfate Precipitation:

  • To the supernatant, slowly add a 10% (w/v) solution of streptomycin sulfate to a final concentration of 1% to precipitate nucleic acids.
  • Stir for 30 minutes at 4°C and then centrifuge (e.g., 20,000 x g for 20 minutes) to remove the precipitate.

3. Ammonium Sulfate Fractionation:

  • Bring the supernatant to 40% saturation with solid ammonium sulfate, stirring slowly at 4°C.
  • After equilibration, centrifuge to remove the precipitate.
  • Increase the ammonium sulfate concentration of the supernatant to 60% saturation.
  • Collect the precipitate containing HDH by centrifugation and dissolve it in a minimal volume of chromatography buffer (e.g., 20 mM potassium phosphate, pH 7.2, with 1 mM EDTA and 10 mM 2-mercaptoethanol).
  • Dialyze the sample extensively against the same buffer.

4. Ion-Exchange Chromatography:

  • Load the dialyzed sample onto a DEAE-cellulose or DEAE-Sepharose column pre-equilibrated with the chromatography buffer.
  • Wash the column with the same buffer until the A280 returns to baseline.
  • Elute the bound proteins with a linear gradient of NaCl (e.g., 0 to 0.5 M) in the chromatography buffer.
  • Collect fractions and assay for HDH activity. Pool the active fractions.

5. Gel Filtration Chromatography:

  • Concentrate the pooled active fractions (e.g., by ultrafiltration).
  • Apply the concentrated sample to a gel filtration column (e.g., Sephacryl S-200 or Superdex 200) equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA).
  • Elute the protein and collect fractions. Assay for HDH activity.
  • Pool the purest, most active fractions.

6. Purity Assessment:

  • Assess the purity of the final enzyme preparation by SDS-PAGE. A single band at the expected molecular weight (e.g., ~52 kDa for the E. coli subunit) indicates high purity.[7]

Histidinol Dehydrogenase Enzyme Assay

This spectrophotometric assay measures the rate of NAD⁺ reduction to NADH, which is accompanied by an increase in absorbance at 340 nm.

1. Reaction Mixture Preparation:

  • Prepare a reaction buffer (e.g., 100 mM Glycine-NaOH, pH 9.5).
  • Prepare stock solutions of L-histidinol and NAD⁺ in the reaction buffer.

2. Assay Procedure:

  • In a 1 ml quartz cuvette, combine the following:
  • Reaction buffer
  • L-histidinol (to a final concentration in the assay range, e.g., 0.1-2 mM)
  • NAD⁺ (to a final concentration in the assay range, e.g., 0.5-5 mM)
  • MnCl₂ (if required for maximal activity, e.g., 1 mM)[7]
  • Water to bring the volume to just under 1 ml.
  • Incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.
  • Initiate the reaction by adding a small, known amount of the purified enzyme solution.
  • Immediately mix by inversion and start monitoring the increase in absorbance at 340 nm using a spectrophotometer.
  • Record the absorbance change over time (e.g., for 3-5 minutes).

3. Calculation of Activity:

  • Determine the initial linear rate of reaction (ΔA340/min).
  • Calculate the enzyme activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
  • One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Implications for Drug Development

The histidine biosynthesis pathway is essential for many pathogenic bacteria, including Mycobacterium tuberculosis and Staphylococcus aureus, but is absent in humans.[3][12] This makes the enzymes of this pathway, including histidinol dehydrogenase, attractive targets for the development of novel antibacterial agents.[3][13] Inhibitors of HisD would be expected to have high selectivity and low toxicity for the host. Recent studies have identified HisD as a critical regulator of virulence in S. aureus, further underscoring its potential as a therapeutic target.[12][14] The development of potent and specific inhibitors of HisD is an active area of research aimed at combating multidrug-resistant infections.[3]

References

Methodological & Application

Spectrophotometric Assay for Histidinol Dehydrogenase Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidinol dehydrogenase (HDH), encoded by the hisD gene, is a key enzyme in the biosynthesis of the essential amino acid L-histidine. It catalyzes the final two steps of this pathway: the four-electron oxidation of L-histidinol to L-histidine, utilizing two molecules of NAD+ as an oxidizing agent.[1][2] This enzymatic activity results in the concomitant reduction of NAD+ to NADH. The unique properties of NADH, specifically its strong absorbance of light at 340 nm, provide a straightforward and reliable method for continuously monitoring the enzymatic reaction. This spectrophotometric assay is fundamental for characterizing the kinetic properties of HDH, screening for potential inhibitors, and understanding its role in various organisms, including pathogenic bacteria where it represents a potential drug target.[3]

Principle of the Assay

The spectrophotometric assay for histidinol dehydrogenase activity is based on the measurement of the increase in absorbance at 340 nm, which directly corresponds to the production of NADH. The overall reaction catalyzed by HDH is as follows:

L-Histidinol + 2 NAD+ + H₂O → L-Histidine + 2 NADH + 2 H+[2][4]

The rate of NADH formation is directly proportional to the HDH activity under appropriate conditions where the enzyme concentration is the rate-limiting factor. The concentration of NADH produced can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the concentration of NADH.

Data Presentation

Table 1: Kinetic Parameters of Histidinol Dehydrogenase from Various Organisms
OrganismK_m (L-Histidinol) (µM)K_m (NAD+) (mM)K_i (NAD+) (mM)Optimal pHOptimal Temperature (°C)Specific Activity (U/mg)
Salmonella typhimurium140.70.49.4Not specifiedNot specified
Neisseria gonorrhoeae45 ± 60.9 ± 0.3Not specified9.54517.3 ± 0.4
CabbageNot specifiedNot specifiedNot specified7.2Not specifiedNot specified

Data sourced from references[3][4][5][6][7]. Note that assay conditions may vary between studies.

Experimental Protocols

Reagent Preparation
  • Assay Buffer: 50 mM Glycine-NaOH buffer, pH 9.5. Prepare a stock solution of 50 mM glycine and adjust the pH to 9.5 with NaOH.

  • L-Histidinol Stock Solution: Prepare a 10 mM stock solution of L-histidinol dihydrochloride in deionized water. Store at -20°C.

  • NAD+ Stock Solution: Prepare a 20 mM stock solution of β-Nicotinamide adenine dinucleotide hydrate in deionized water. Store at -20°C.

  • Histidinol Dehydrogenase (HDH): Purified enzyme of known concentration, diluted in assay buffer to a suitable working concentration (e.g., 0.1 - 1 µg/mL). The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.

Assay Procedure
  • Reaction Mixture Preparation: In a 1 mL quartz cuvette, prepare the reaction mixture by adding the following components in the specified order:

    • Assay Buffer (e.g., 850 µL)

    • NAD+ Stock Solution (e.g., 50 µL to a final concentration of 1 mM)

    • L-Histidinol Stock Solution (e.g., 50 µL to a final concentration of 0.5 mM)

  • Pre-incubation: Mix the contents of the cuvette by gentle inversion and pre-incubate at the desired temperature (e.g., 37°C or 45°C) for 5 minutes to allow the solution to reach thermal equilibrium.[3]

  • Initiation of Reaction: Initiate the enzymatic reaction by adding a small volume of the diluted HDH enzyme solution (e.g., 50 µL) to the cuvette.

  • Spectrophotometric Measurement: Immediately after adding the enzyme, mix the solution thoroughly and start monitoring the increase in absorbance at 340 nm over time using a spectrophotometer. Record the absorbance at regular intervals (e.g., every 15 or 30 seconds) for a period of 5-10 minutes.

  • Control Reaction: A control reaction lacking the substrate (L-histidinol) or the enzyme should be performed to measure any background absorbance changes.

Data Analysis and Calculation of Enzyme Activity
  • Determine the Initial Rate: Plot the absorbance at 340 nm against time. The initial rate of the reaction (ΔA/min) is the slope of the linear portion of this curve.

  • Calculate Enzyme Activity: The activity of the enzyme can be calculated using the following formula:

    Activity (µmol/min/mL or U/mL) = (ΔA/min) / (ε * b) * 1000

    Where:

    • ΔA/min is the initial rate of absorbance change per minute.

    • ε is the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹cm⁻¹ or 6220 M⁻¹cm⁻¹).

    • b is the path length of the cuvette in cm (typically 1 cm).

    • 1000 is the factor to convert the concentration from M to µM.

  • Calculate Specific Activity: The specific activity is the enzyme activity per unit of protein concentration.

    Specific Activity (U/mg) = Activity (U/mL) / [Protein] (mg/mL)

Visualizations

Histidinol_Dehydrogenase_Reaction cluster_reactants Reactants cluster_products Products L_Histidinol L-Histidinol HDH Histidinol Dehydrogenase L_Histidinol->HDH NAD1 2 NAD+ NAD1->HDH H2O H₂O H2O->HDH L_Histidine L-Histidine HDH->L_Histidine NADH 2 NADH HDH->NADH H_plus 2 H+ HDH->H_plus

Caption: Biochemical reaction catalyzed by Histidinol Dehydrogenase.

Spectrophotometric_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrates (L-Histidinol, NAD+), and Enzyme Solution Mix Combine Buffer, NAD+, and L-Histidinol in Cuvette Reagents->Mix Preincubate Pre-incubate at Optimal Temperature Mix->Preincubate Initiate Add Histidinol Dehydrogenase to Initiate Reaction Preincubate->Initiate Measure Monitor Absorbance at 340 nm over Time Initiate->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate_Rate Determine Initial Rate (ΔA/min) Plot->Calculate_Rate Calculate_Activity Calculate Enzyme Activity and Specific Activity Calculate_Rate->Calculate_Activity

Caption: Experimental workflow for the spectrophotometric assay.

References

Synthesis of L-Histidinal for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of L-histidinal, a critical intermediate in the biosynthesis of L-histidine. The synthesized L-histidinal is suitable for a variety of in vitro studies, particularly as a substrate for the enzyme histidinol dehydrogenase (HDH). This document outlines the chemical synthesis of L-histidinal from L-histidinol, including the necessary protection and deprotection steps, as well as a detailed protocol for an in vitro enzymatic assay.

Introduction

L-histidinal is the aldehyde intermediate in the two-step oxidation of L-histidinol to L-histidine, a reaction catalyzed by the NAD-dependent enzyme histidinol dehydrogenase (HDH). This enzymatic conversion is the final step in the biosynthesis of L-histidine in bacteria, fungi, and plants. Due to its transient nature in biological systems, the chemical synthesis of L-histidinal is essential for detailed in vitro investigation of HDH activity and for the screening of potential inhibitors of this enzyme, which is a target for the development of novel antimicrobial agents.

The synthesis of L-histidinal is challenging due to the presence of multiple reactive functional groups: a primary alcohol, a secondary amine, and the imidazole side chain. Selective oxidation of the alcohol to the aldehyde requires the use of protecting groups for the amino and imidazole functionalities. This protocol employs the use of the Boc (tert-butyloxycarbonyl) group for the protection of the α-amino group and the Tos (tosyl) group for the imidazole ring. The protected L-histidinol is then oxidized to the corresponding aldehyde using a mild and selective oxidizing agent, Dess-Martin periodinane. Subsequent deprotection yields the desired L-histidinal.

Chemical Synthesis of L-Histidinal

The synthesis of L-histidinal from L-histidinol is a multi-step process involving protection of the amino and imidazole groups, oxidation of the primary alcohol, and subsequent deprotection.

Synthesis Workflow

SynthesisWorkflow L_Histidinol L-Histidinol Protected_Histidinol Nα-Boc, Nim-Tos-L-Histidinol L_Histidinol->Protected_Histidinol Protection (Boc-anhydride, Tos-Cl) Protected_Histidinal Nα-Boc, Nim-Tos-L-Histidinal Protected_Histidinol->Protected_this compound Oxidation (Dess-Martin Periodinane) L_this compound L-Histidinal Protected_this compound->L_this compound Deprotection (TFA)

Caption: Workflow for the chemical synthesis of L-histidinal.

Experimental Protocols

1. Protection of L-Histidinol: Synthesis of Nα-Boc, Nim-Tos-L-Histidinol

This protocol describes the protection of the α-amino group with a Boc group and the imidazole nitrogen with a tosyl group.

  • Materials:

    • L-histidinol

    • Di-tert-butyl dicarbonate (Boc)₂O

    • p-Toluenesulfonyl chloride (TsCl)

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve L-histidinol in a mixture of DCM and aqueous NaHCO₃ solution.

    • Add (Boc)₂O and stir vigorously at room temperature for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

    • Concentrate the solution under reduced pressure to obtain crude Nα-Boc-L-histidinol.

    • Dissolve the crude product in DCM and cool to 0 °C.

    • Add triethylamine, followed by the dropwise addition of a solution of TsCl in DCM.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with saturated NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.

    • Purify the product by silica gel column chromatography to yield Nα-Boc, Nim-Tos-L-histidinol.

2. Oxidation of Protected L-Histidinol: Synthesis of Nα-Boc, Nim-Tos-L-Histidinal

This protocol utilizes the Dess-Martin periodinane for the selective oxidation of the primary alcohol.

  • Materials:

    • Nα-Boc, Nim-Tos-L-histidinol

    • Dess-Martin periodinane (DMP)

    • Dichloromethane (DCM), anhydrous

    • Sodium thiosulfate (Na₂S₂O₃) solution (10%)

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve Nα-Boc, Nim-Tos-L-histidinol in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

    • Add Dess-Martin periodinane in one portion.

    • Stir the reaction at room temperature and monitor its progress by TLC (typically 1-2 hours).

    • Upon completion, quench the reaction by adding a 1:1 mixture of 10% Na₂S₂O₃ solution and saturated NaHCO₃ solution.

    • Stir vigorously until the solid dissolves.

    • Separate the organic layer, wash with saturated NaHCO₃ solution and brine, and dry over anhydrous MgSO₄.

    • Concentrate under reduced pressure to obtain the crude Nα-Boc, Nim-Tos-L-histidinal. The crude product can be used in the next step without further purification.

3. Deprotection: Synthesis of L-Histidinal

This final step removes the protecting groups to yield L-histidinal.

  • Materials:

    • Nα-Boc, Nim-Tos-L-histidinal

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Diethyl ether

  • Procedure:

    • Dissolve the crude Nα-Boc, Nim-Tos-L-histidinal in a mixture of DCM and TFA (e.g., 1:1 v/v).

    • Stir the solution at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Once complete, concentrate the solution under reduced pressure to remove the TFA and DCM.

    • Triturate the residue with cold diethyl ether to precipitate the L-histidinal as a salt.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Quantitative Data
StepProductStarting MaterialTypical Yield (%)Purity (%) (by HPLC)
ProtectionNα-Boc, Nim-Tos-L-HistidinolL-Histidinol75-85>95
OxidationNα-Boc, Nim-Tos-L-HistidinalProtected Alcohol80-90 (crude)-
DeprotectionL-HistidinalProtected Aldehyde60-70 (overall)>90

Note: Yields and purity are dependent on reaction scale and purification efficiency.

Characterization

The final product, L-histidinal, should be characterized to confirm its identity and purity.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum should show a characteristic aldehyde proton signal around 9.5-9.7 ppm.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) should confirm the molecular weight of L-histidinal.

In Vitro Application: Histidinol Dehydrogenase (HDH) Activity Assay

Synthesized L-histidinal can be used as a substrate to measure the activity of histidinol dehydrogenase. The assay is based on the spectrophotometric measurement of the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

HDH Catalyzed Reaction

HDH_Reaction cluster_step1 Step 1 (Reversible) cluster_step2 Step 2 (Irreversible) L_Histidinol L-Histidinol L_this compound L-Histidinal L_Histidinol->L_this compound HDH NAD NAD+ NAD_ext NAD+ L_Histidinol->NAD_ext L_Histidine L-Histidine L_this compound->L_Histidine NADH_ext NADH + H+ L_this compound->NADH_ext NAD_ext2 NAD+ L_this compound->NAD_ext2 NADH_ext2 NADH + H+ L_Histidine->NADH_ext2 NADH NADH + H+ NAD_2 NAD+ NADH_2 NADH + H+

Caption: Enzymatic conversion of L-histidinol to L-histidine by HDH.

Experimental Protocol
  • Materials:

    • Purified histidinol dehydrogenase (HDH) enzyme

    • L-histidinal (synthesized)

    • NAD⁺ (Nicotinamide adenine dinucleotide)

    • Glycine-NaOH buffer (e.g., 200 mM, pH 9.5)

    • UV-transparent cuvettes

    • Spectrophotometer capable of measuring absorbance at 340 nm

  • Procedure:

    • Prepare a reaction mixture in a cuvette containing:

      • Glycine-NaOH buffer

      • NAD⁺ (e.g., 10 mM final concentration)

      • HDH enzyme (a suitable amount to give a linear reaction rate)

    • Incubate the mixture at a constant temperature (e.g., 37 °C) for 5 minutes to allow for temperature equilibration.

    • Initiate the reaction by adding L-histidinal (e.g., 2 mM final concentration).

    • Immediately start monitoring the increase in absorbance at 340 nm for a set period (e.g., 5-10 minutes), taking readings at regular intervals (e.g., every 30 seconds).

    • As a control, run a parallel reaction without the substrate (L-histidinal) to measure any background NADH production.

Data Analysis
  • Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the absorbance versus time plot.

  • Subtract the rate of the control reaction (without substrate) from the rate of the sample reaction.

  • Use the Beer-Lambert law (A = εbc) to calculate the rate of NADH formation, where:

    • A is the change in absorbance per minute.

    • ε is the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

    • b is the path length of the cuvette (typically 1 cm).

    • c is the change in concentration of NADH per minute.

The enzyme activity can be expressed in units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Quantitative Data for HDH Assay
ParameterValue
Wavelength for detection340 nm
Molar extinction coefficient of NADH (ε)6220 M⁻¹cm⁻¹
Typical Kₘ for L-histidinol10-20 µM
Typical Kₘ for NAD⁺40-50 µM
Optimal pH9.0 - 10.0

Note: Kₘ values can vary depending on the source of the enzyme and assay conditions.

Conclusion

This document provides detailed protocols for the chemical synthesis of L-histidinal and its application in an in vitro enzymatic assay for histidinol dehydrogenase. The successful synthesis and purification of L-histidinal are crucial for enabling detailed kinetic studies of HDH and for the development of novel inhibitors. The provided protocols and data serve as a valuable resource for researchers in the fields of biochemistry, microbiology, and drug discovery.

Application Notes and Protocols: Purification of Histidinol Dehydrogenase from Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidinol dehydrogenase (HDH), an essential enzyme in the histidine biosynthesis pathway, catalyzes the final two steps of this metabolic route. In the budding yeast, Saccharomyces cerevisiae, this enzymatic activity is a domain of a larger, trifunctional polypeptide encoded by the HIS4 gene.[1][2] This multifunctional protein also possesses phosphoribosyl-AMP cyclohydrolase and phosphoribosyl-ATP pyrophosphohydrolase activities, making it a key player in amino acid metabolism.[1][2] The purification of this enzyme is critical for detailed biochemical characterization, inhibitor screening, and structural studies, which are vital for drug development, particularly in the context of antifungal therapies.

This document provides a detailed protocol for the purification of the HIS4 protein, with a focus on its histidinol dehydrogenase activity, from S. cerevisiae. The protocol is based on established methods, including affinity chromatography, which has been shown to be effective for the rapid purification of this protein.[3][4]

Data Presentation

The following table summarizes the representative quantitative data for the purification of the HIS4 multifunctional protein from S. cerevisiae. Please note that this is a representative example based on typical purification schemes, and actual results may vary depending on experimental conditions.

Purification StepTotal Protein (mg)Total Activity (Units*)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Extract 150030002.01001
Ammonium Sulfate Precipitation (30-50%) 45024005.3802.7
AMP-Agarose Affinity Chromatography 1518001206060

*One unit of histidinol dehydrogenase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the standard assay conditions.

Experimental Protocols

Yeast Cell Culture and Lysis

This protocol describes the cultivation of S. cerevisiae and subsequent lysis to obtain a crude protein extract.

Materials:

  • S. cerevisiae strain (e.g., S288C)

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

  • Lysis Buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM PMSF, 1x protease inhibitor cocktail)

  • Glass beads (0.5 mm diameter)

  • Bead beater/homogenizer

  • Centrifuge

Protocol:

  • Inoculate a single colony of S. cerevisiae into 10 mL of YPD medium and grow overnight at 30°C with shaking.

  • Use the overnight culture to inoculate 1 L of YPD medium and grow to late-log phase (OD600 ≈ 2.0).

  • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet with ice-cold distilled water and centrifuge again.

  • Resuspend the cell pellet in 2 volumes of ice-cold Lysis Buffer per gram of wet cell weight.

  • Add an equal volume of pre-chilled glass beads to the cell suspension.

  • Disrupt the cells using a bead beater. Perform 6-8 cycles of 30 seconds of homogenization followed by 1 minute of cooling on ice.

  • Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant, which is the crude extract.

Ammonium Sulfate Precipitation

This step is used to concentrate the target protein and remove some contaminating proteins.

Materials:

  • Crude extract

  • Saturated ammonium sulfate solution (100%)

  • Dialysis Buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM EDTA)

  • Stir plate and magnetic stir bar

  • Centrifuge

  • Dialysis tubing

Protocol:

  • Place the crude extract in a beaker on a stir plate at 4°C.

  • Slowly add saturated ammonium sulfate solution while gently stirring to reach 30% saturation.

  • Continue stirring for 1 hour at 4°C.

  • Centrifuge at 15,000 x g for 20 minutes at 4°C. Discard the pellet.

  • To the supernatant, slowly add more saturated ammonium sulfate solution to reach 50% saturation.

  • Stir for 1 hour at 4°C.

  • Centrifuge at 15,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet in a minimal volume of Dialysis Buffer.

  • Dialyze the resuspended pellet against 1 L of Dialysis Buffer overnight at 4°C with two buffer changes.

AMP-Agarose Affinity Chromatography

This is the primary purification step that specifically isolates the HIS4 protein.[4]

Materials:

  • Dialyzed protein sample from the previous step

  • AMP-Agarose column

  • Binding Buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl)

  • Wash Buffer (50 mM Tris-HCl pH 7.5, 200 mM NaCl)

  • Elution Buffer (50 mM Tris-HCl pH 7.5, 500 mM NaCl, 10 mM AMP)

  • Chromatography system

Protocol:

  • Equilibrate the AMP-Agarose column with 5 column volumes of Binding Buffer.

  • Load the dialyzed protein sample onto the column at a flow rate of 1 mL/min.

  • Wash the column with 10 column volumes of Wash Buffer to remove unbound proteins.

  • Elute the HIS4 protein with Elution Buffer.

  • Collect fractions and monitor protein elution by measuring absorbance at 280 nm.

  • Pool the fractions containing the purified protein.

  • Dialyze the pooled fractions against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.

Histidinol Dehydrogenase Activity Assay

This assay is used to determine the enzymatic activity of histidinol dehydrogenase throughout the purification process. The assay measures the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.

Materials:

  • Purified enzyme fractions

  • Assay Buffer (100 mM Glycine-NaOH, pH 9.0)

  • L-histidinol solution (10 mM)

  • NAD+ solution (20 mM)

  • Spectrophotometer

Protocol:

  • In a 1 mL cuvette, combine 880 µL of Assay Buffer, 50 µL of NAD+ solution, and 50 µL of L-histidinol solution.

  • Add 20 µL of the enzyme sample to the cuvette and mix quickly.

  • Immediately start monitoring the increase in absorbance at 340 nm at 25°C for 5 minutes.

  • Calculate the rate of reaction using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Visualizations

Histidine Biosynthesis Pathway

The following diagram illustrates the central role of the HIS4 multifunctional protein in the histidine biosynthesis pathway in S. cerevisiae.

Histidine_Biosynthesis cluster_HIS4 HIS4 Multifunctional Protein PRPP PRPP HIS1 HIS1 PRPP->HIS1 ATP ATP ATP->HIS1 PRATP Phosphoribosyl-ATP HIS4_P HIS4 (Pyrophosphohydrolase) PRATP->HIS4_P PR_AMP Phosphoribosyl-AMP HIS4_C HIS4 (Cyclohydrolase) PR_AMP->HIS4_C ProFAR ProFAR HIS6 HIS6 ProFAR->HIS6 IGP Imidazole Glycerol Phosphate HIS7 HIS7 IGP->HIS7 IAP Imidazole Acetol Phosphate HIS2 HIS2 IAP->HIS2 Hol_P Histidinol Phosphate HIS5 HIS5 Hol_P->HIS5 Histidinol L-Histidinol HIS4_D HIS4 (Dehydrogenase) Histidinol->HIS4_D Histidinal L-Histidinal This compound->HIS4_D Histidine L-Histidine HIS1->PRATP HIS4_P->PR_AMP HIS4_C->ProFAR HIS6->IGP HIS7->IAP HIS3 HIS3 HIS2->Hol_P HIS5->Histidinol HIS4_D->this compound HIS4_D->Histidine

Caption: The histidine biosynthesis pathway in S. cerevisiae, highlighting the trifunctional HIS4 protein.

Purification Workflow for Histidinol Dehydrogenase (HIS4 Protein)

This diagram outlines the key steps in the purification of the HIS4 protein from yeast.

Purification_Workflow start Yeast Cell Culture (S. cerevisiae) lysis Cell Lysis (Bead Beating) start->lysis centrifugation1 Centrifugation (Clarification) lysis->centrifugation1 crude_extract Crude Extract centrifugation1->crude_extract precipitation Ammonium Sulfate Precipitation (30-50%) crude_extract->precipitation centrifugation2 Centrifugation precipitation->centrifugation2 dialysis1 Dialysis centrifugation2->dialysis1 affinity AMP-Agarose Affinity Chromatography dialysis1->affinity elution Elution with AMP affinity->elution dialysis2 Dialysis & Concentration elution->dialysis2 pure_protein Purified HIS4 Protein (Histidinol Dehydrogenase) dialysis2->pure_protein

Caption: Workflow for the purification of the HIS4 protein from Saccharomyces cerevisiae.

References

Application Notes and Protocols for Isotopic Labeling of Histidinal in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates (fluxes) of metabolic pathways within a biological system.[1][2][3] By using isotopically labeled substrates, researchers can trace the flow of atoms through a metabolic network, providing a detailed snapshot of cellular physiology.[1][2][3] Histidinal is a key intermediate in the biosynthesis of histidine, an essential amino acid.[4][5] The conversion of L-histidinol to L-histidine proceeds through the unstable intermediate L-histidinal, a reaction catalyzed by histidinol dehydrogenase.[4][6] Quantifying the metabolic flux through this specific step can provide valuable insights into the regulation of histidine biosynthesis and its connection to other central metabolic pathways, such as the pentose phosphate pathway and purine biosynthesis.[7][8][9]

Dysregulation of histidine metabolism has been associated with various conditions, including neurological disorders and inflammation.[10] Therefore, understanding the dynamics of this pathway is of significant interest in both basic research and drug development.

Principle of the Method

Direct isotopic labeling of this compound is challenging due to its instability.[6] A more practical approach for analyzing the flux through the this compound-to-histidine conversion is to introduce a stable isotope-labeled precursor upstream of this compound, such as ¹³C-labeled histidinol or an even earlier precursor like ¹³C-glucose. The cells are cultured in a medium containing the labeled substrate until they reach a metabolic and isotopic steady state.[2]

Following cell harvesting, intracellular metabolites, including amino acids, are extracted. For flux analysis of proteinogenic amino acids, total protein is hydrolyzed to release the constituent amino acids.[11][12] The isotopic labeling pattern of histidine is then determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][11] The distribution of mass isotopomers in histidine provides a direct readout of the flux through the histidine biosynthesis pathway, including the step involving this compound.

Applications
  • Metabolic Engineering: Quantifying fluxes in the histidine biosynthesis pathway can help identify bottlenecks and optimize the production of histidine in microbial systems.[5]

  • Drug Discovery: Understanding the regulation of histidine metabolism can aid in the development of drugs targeting this pathway, which may be relevant in various diseases.[10]

  • Fundamental Research: This method allows for the detailed study of the regulation of amino acid biosynthesis and its integration with central carbon metabolism.[8][9]

Histidine Biosynthesis Pathway

The biosynthesis of L-histidine is a complex, multi-step pathway that begins with 5-phosphoribosyl-1-pyrophosphate (PRPP) and adenosine triphosphate (ATP).[4][8] The pathway proceeds through a series of intermediates, with L-histidinal being the immediate precursor to L-histidine.[4] The final two steps, the oxidation of L-histidinol to L-histidinal and then to L-histidine, are both catalyzed by the enzyme histidinol dehydrogenase.[4][6]

Histidine_Biosynthesis cluster_enzymes Enzymes PRPP Phosphoribosyl pyrophosphate (PRPP) PRATP Phosphoribosyl-ATP PRPP->PRATP ATP ATP ATP->PRATP PRAMP Phosphoribosyl-AMP PRATP->PRAMP PRFAR Phosphoribosylformimino-AICAR-P PRAMP->PRFAR PRuFAR Phosphoribulosylformimino-AICAR-P PRFAR->PRuFAR IGP Imidazole glycerol phosphate PRuFAR->IGP IAP Imidazole acetol phosphate IGP->IAP HolP L-Histidinol phosphate IAP->HolP Histidinol L-Histidinol HolP->Histidinol This compound L-Histidinal Histidinol->this compound Histidine L-Histidine This compound->Histidine HisG HisG HisI HisI HisA HisA HisH_F HisH/HisF HisB1 HisB HisC HisC HisB2 HisB HisD1 HisD HisD2 HisD

Caption: The L-histidine biosynthesis pathway, highlighting the intermediate L-histidinal.

Experimental Protocols

Protocol 1: Cell Culture and Isotopic Labeling

This protocol describes the labeling of a microbial culture (e.g., E. coli) with a ¹³C-labeled substrate.

  • Prepare the Culture Medium: Prepare a minimal medium with a known concentration of the carbon source. For this application, a suitable labeled precursor would be U-¹³C-glucose, which will lead to the incorporation of ¹³C throughout the central metabolic pathways, including histidine biosynthesis.

  • Inoculation: Inoculate a pre-culture of the microbial strain into the labeling medium. The initial cell density should be low to allow for sufficient cell divisions for complete labeling of the biomass.

  • Incubation: Grow the culture under controlled conditions (e.g., temperature, shaking speed) appropriate for the specific organism.

  • Monitoring Growth: Monitor the cell growth by measuring the optical density (OD) at 600 nm.

  • Harvesting: Harvest the cells during the exponential growth phase to ensure that they are in a state of pseudo-steady-state metabolism. Centrifuge the culture at a low temperature to pellet the cells.

  • Quenching Metabolism: Immediately quench the metabolic activity to prevent changes in metabolite levels. A common method is to rapidly resuspend the cell pellet in a cold solvent, such as 60% methanol at -40°C.[13]

Protocol 2: Intracellular Metabolite Extraction

This protocol is for the extraction of small molecule metabolites, including amino acids.

  • Cell Lysis: After quenching, lyse the cells to release the intracellular metabolites. This can be achieved by methods such as bead beating, sonication, or freeze-thaw cycles in the presence of an extraction solvent.

  • Extraction: A common extraction solvent is a mixture of methanol, acetonitrile, and water.[14] Add the cold extraction solvent to the cell pellet and vortex vigorously.

  • Centrifugation: Centrifuge the mixture at a high speed to pellet the cell debris and macromolecules.

  • Collection of Supernatant: Carefully collect the supernatant, which contains the intracellular metabolites.

  • Drying: Dry the supernatant using a vacuum concentrator or under a stream of nitrogen gas. The dried extract can be stored at -80°C until analysis.

Protocol 3: Protein Hydrolysis for Amino Acid Analysis

This protocol is for the analysis of amino acids incorporated into proteins.

  • Washing the Cell Pellet: After harvesting, wash the cell pellet multiple times with a saline solution to remove any residual medium.[11]

  • Acid Hydrolysis: Add 6 M HCl to the washed cell pellet.[11][12]

  • Incubation: Incubate the mixture at 100-110°C for 12-24 hours to hydrolyze the proteins into their constituent amino acids.[11]

  • Drying: Dry the hydrolysate completely under a stream of nitrogen gas or using a vacuum concentrator.[11]

Protocol 4: Derivatization and GC-MS Analysis

Amino acids are polar and require derivatization to make them volatile for GC-MS analysis.[11]

  • Derivatization: A common method is silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[11]

    • Reconstitute the dried hydrolysate in pyridine.

    • Add MTBSTFA and incubate at 60-80°C for 30-60 minutes.

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • Use a suitable GC column and temperature gradient to separate the derivatized amino acids.

    • Operate the mass spectrometer in either scan mode to identify the fragments or in selected ion monitoring (SIM) mode to quantify the abundance of specific mass isotopomers.

Data Presentation

The primary data obtained from the GC-MS analysis is the mass isotopomer distribution (MID) for different fragments of the derivatized histidine. This data can be presented in a tabular format.

Fragment (m/z)M0M1M2M3M4M5M6
Histidine [M-57]55.025.010.05.03.01.50.5
Histidine [f302]54.525.210.15.13.11.50.5

Table 1: Representative mass isotopomer distribution for two fragments of derivatized histidine from a U-¹³C-glucose labeling experiment. The values represent the relative abundance (%) of each mass isotopomer (M+0, M+1, etc.).

From this data, metabolic fluxes can be calculated using specialized software that employs mathematical models to fit the experimental MIDs to a metabolic network model. The output is a flux map that quantifies the rates of the reactions in the network.

ReactionFlux (relative to glucose uptake)
Histidinol -> this compound0.05
This compound -> Histidine0.05

Table 2: Example of calculated metabolic fluxes for the final steps of histidine biosynthesis. The flux values are normalized to the glucose uptake rate.

Experimental Workflow

The overall workflow for a ¹³C-MFA experiment to determine the flux through the this compound-to-histidine conversion is depicted below.

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical and Computational Phase Culture Cell Culture with ¹³C-labeled Substrate Harvest Cell Harvesting and Metabolism Quenching Culture->Harvest Extraction Metabolite Extraction or Protein Hydrolysis Harvest->Extraction Derivatization Sample Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS MID Mass Isotopomer Distribution Analysis GCMS->MID FluxCalc Metabolic Flux Calculation MID->FluxCalc FluxMap Flux Map Generation FluxCalc->FluxMap

Caption: A generalized workflow for ¹³C-Metabolic Flux Analysis.

References

Application Notes and Protocols for Studying Enzyme Kinetics Using Histidinal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidinal is a critical intermediate in the biosynthesis of L-histidine, an essential amino acid. In this pathway, L-histidinol is oxidized to L-histidinal, which is subsequently oxidized to L-histidine. Both of these sequential oxidation steps are catalyzed by the enzyme histidinol dehydrogenase (HDH, EC 1.1.1.23). Due to its transient nature, this compound serves as a unique tool for investigating the kinetics and mechanism of HDH. Understanding the interaction of this compound with HDH is pivotal for elucidating the enzyme's catalytic mechanism and for the development of novel antimicrobial agents, as the histidine biosynthesis pathway is absent in mammals.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the study of enzyme kinetics, with a primary focus on histidinol dehydrogenase.

Application Notes

Principle of Using this compound in Enzyme Kinetics

This compound is the aldehyde intermediate in the two-step oxidation of L-histidinol to L-histidine catalyzed by histidinol dehydrogenase (HDH). The overall reaction is as follows:

L-histidinol + 2 NAD⁺ ↔ L-histidine + 2 NADH + 2 H⁺

This reaction proceeds through the enzyme-bound intermediate, L-histidinal. The study of this compound's interaction with HDH allows for the dissection of the two oxidative steps. Researchers can investigate:

  • The kinetics of the oxidation of L-histidinal to L-histidine.

  • The kinetics of the reduction of L-histidinal to L-histidinol.

  • The binding affinity of this compound to the enzyme.

  • The inhibition of the overall reaction by substrate analogs that mimic this compound.

Challenges in Working with this compound

L-histidinal is an alkaline-labile and highly reactive aldehyde, making it prone to decomposition.[1] This instability means that L-histidinal is not readily commercially available and must typically be generated in situ or synthesized and used immediately. Due to its firm binding to the histidinol dehydrogenase, it is often studied as a tightly bound intermediate.[1]

Quantitative Data Summary

The following tables summarize key kinetic parameters for histidinol dehydrogenase from various organisms and the binding kinetics of this compound.

Table 1: Kinetic Parameters for Histidinol Dehydrogenase (HDH)

OrganismSubstrateKm (μM)Reference
Escherichia coliL-histidinol14[2]
NAD⁺570[2]
Salmonella typhimuriumL-histidinol14[3]
NAD⁺700[3]
Neurospora crassaL-histidinol8.2[4]
NAD⁺130[4]
Cabbage (Brassica oleracea)L-histidinol15.5[5]
NAD⁺42[5]
Neisseria gonorrhoeaeL-histidinol45 ± 6[6]
NAD⁺900 ± 300[6]

Table 2: Binding Kinetics of this compound to Histidinol Dehydrogenase

ParameterValueUnitReference
Association Rate Constant (Oxidation & Reduction)1.9 x 10⁶M⁻¹s⁻¹
Dissociation Rate Constant2.5 x 10⁻⁵s⁻¹
Dissociation Constant (Kd) (estimated)1.4 x 10⁻¹¹M

Signaling Pathway and Experimental Workflow

Histidine Biosynthesis Pathway

The following diagram illustrates the final steps of the L-histidine biosynthesis pathway, highlighting the role of histidinol dehydrogenase and the intermediate, L-histidinal.

Histidine_Biosynthesis Histidinol L-Histidinol HDH1 Histidinol Dehydrogenase (HDH) Histidinol->HDH1 This compound L-Histidinal (enzyme-bound intermediate) HDH2 Histidinol Dehydrogenase (HDH) This compound->HDH2 Histidine L-Histidine NAD1 NAD⁺ NAD1->HDH1 NADH1 NADH NAD2 NAD⁺ NAD2->HDH2 NADH2 NADH HDH1->this compound HDH1->NADH1 HDH2->Histidine HDH2->NADH2 HDH_Kinetics_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Purify_HDH Purify Histidinol Dehydrogenase (HDH) Setup_Reaction Set up Reaction Mixture (Buffer, Enzyme, Substrates) Purify_HDH->Setup_Reaction Prepare_Buffers Prepare Assay Buffers and Substrates (Histidinol, NAD⁺) Prepare_Buffers->Setup_Reaction Monitor_Reaction Monitor NADH Production (Spectrophotometrically at 340 nm) Setup_Reaction->Monitor_Reaction Calculate_Rates Calculate Initial Velocities Monitor_Reaction->Calculate_Rates Plot_Data Plot Data (e.g., Michaelis-Menten) Calculate_Rates->Plot_Data Determine_Parameters Determine Kinetic Parameters (Km, Vmax, kcat, Ki) Plot_Data->Determine_Parameters

References

Application Notes and Protocols: Histidinal as a Potential Substrate for Aldehyde Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes crucial for the detoxification of a wide range of endogenous and exogenous aldehydes.[1][2] These enzymes catalyze the oxidation of aldehydes to their corresponding carboxylic acids, playing a vital role in various metabolic pathways, including amino acid metabolism.[3][4] Histidinal is an amino aldehyde intermediate in the biosynthesis of histidine from histidinol, a reaction primarily catalyzed by histidinol dehydrogenase (HDH).[5][6] HDH is a bifunctional enzyme that performs a two-step oxidation of L-histidinol to L-histidine, with L-histidinal as a tightly bound intermediate.[7][8] While HDH is the principal enzyme in this pathway, the broad substrate specificity of some ALDH isoforms raises the possibility of their interaction with amino aldehydes like this compound, particularly under conditions where this compound may accumulate.

These application notes provide a framework for investigating this compound as a potential substrate for ALDHs. It includes a detailed protocol for a generalized ALDH activity assay that can be adapted for this purpose and outlines how to present the resulting data.

Signaling and Metabolic Pathways

The primary metabolic pathway involving this compound is the biosynthesis of histidine. In this pathway, L-histidinol is oxidized to L-histidinal, which is then further oxidized to L-histidine. Both of these steps are catalyzed by the enzyme histidinol dehydrogenase (HDH).[5][6]

Histidine_Biosynthesis cluster_nad1 cluster_nad2 Histidinol L-Histidinol HDH Histidinol Dehydrogenase (HDH) Histidinol->HDH This compound L-Histidinal This compound->HDH Histidine L-Histidine HDH->this compound HDH->Histidine NADH1 NADH + H+ HDH->NADH1 NADH2 NADH + H+ HDH->NADH2 NAD1 NAD+ NAD1->HDH NAD2 NAD+ NAD2->HDH

Histidine Biosynthesis Pathway.

Aldehyde dehydrogenases, as a broad class of enzymes, catalyze the oxidation of various aldehydes. The general reaction involves the conversion of an aldehyde to a carboxylic acid, with the concomitant reduction of NAD(P)+ to NAD(P)H.

Data Presentation

Quantitative data from enzymatic assays are crucial for determining the kinetic parameters of an enzyme with a potential new substrate. Should this compound prove to be a substrate for an ALDH isoform, the data should be summarized in a clear and structured format. The following table is a hypothetical representation of such data for illustrative purposes.

ALDH IsoformSubstrateKm (µM)Vmax (nmol/min/mg)
ALDHxThis compound150 ± 1525.5 ± 2.1
ALDHxAcetaldehyde (Control)50 ± 585.0 ± 7.3
ALDHyThis compoundNot DetectedNot Detected
ALDHyAcetaldehyde (Control)75 ± 860.2 ± 5.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental data is required to determine the kinetic parameters of any ALDH isoform with this compound.

Experimental Protocols

This section provides a detailed protocol for a generalized spectrophotometric assay to determine ALDH activity. This protocol can be adapted to test this compound as a potential substrate.

Protocol: Spectrophotometric Assay for Aldehyde Dehydrogenase Activity

1. Principle:

The enzymatic activity of ALDH is determined by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm. The rate of NADH production is directly proportional to the ALDH activity when the substrate is not limiting.

2. Materials:

  • Purified ALDH enzyme or cell/tissue lysate

  • L-Histidinal solution (substrate)

  • Acetaldehyde (positive control substrate)

  • NAD+ solution

  • Assay Buffer: 50 mM Sodium Pyrophosphate, pH 8.0, containing 1 mM EDTA

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

  • Incubator set to the desired reaction temperature (e.g., 25°C or 37°C)

3. Reagent Preparation:

  • Assay Buffer: Prepare a 50 mM sodium pyrophosphate buffer, adjust the pH to 8.0, and add EDTA to a final concentration of 1 mM. Store at 4°C.

  • NAD+ Stock Solution (20 mM): Dissolve an appropriate amount of NAD+ in the Assay Buffer. Store in aliquots at -20°C.

  • L-Histidinal Stock Solution (10 mM): Due to the potential instability of aldehyde solutions, prepare this fresh by dissolving L-histidinal in the Assay Buffer. Protect from light and use immediately.

  • Acetaldehyde Stock Solution (100 mM): Prepare a stock solution of acetaldehyde in the Assay Buffer. Due to its volatility, prepare this fresh and keep it on ice.

  • Enzyme Solution: Dilute the purified ALDH enzyme or cell/tissue lysate to the desired concentration in ice-cold Assay Buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 10 minutes.

4. Experimental Workflow:

The following diagram illustrates the general workflow for testing a novel substrate with ALDH.

ALDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis ReagentPrep Prepare Assay Buffer, NAD+, and Substrate Solutions PlateSetup Set up 96-well plate with Assay Buffer, NAD+, and Substrate ReagentPrep->PlateSetup EnzymePrep Prepare Enzyme Dilutions InitiateReaction Add Enzyme to initiate reaction EnzymePrep->InitiateReaction PlateSetup->InitiateReaction Incubate Incubate at constant temperature InitiateReaction->Incubate ReadAbsorbance Measure Absorbance at 340 nm kinetically Incubate->ReadAbsorbance CalculateRates Calculate initial reaction rates ReadAbsorbance->CalculateRates KineticAnalysis Determine Km and Vmax CalculateRates->KineticAnalysis

General Workflow for ALDH Activity Assay.

5. Assay Procedure:

  • Plate Setup:

    • In a 96-well UV-transparent microplate, add the following reagents to each well for a final volume of 200 µL:

      • Assay Buffer

      • NAD+ (final concentration of 2.5 mM)

      • Varying concentrations of L-histidinal (e.g., 0, 10, 25, 50, 100, 250, 500, 1000 µM)

    • Include the following controls:

      • No-Enzyme Control: All reagents except the enzyme.

      • No-Substrate Control: All reagents except the substrate.

      • Positive Control: Use acetaldehyde at varying concentrations instead of this compound.

  • Pre-incubation: Pre-incubate the plate at the desired reaction temperature for 5 minutes to allow all components to reach thermal equilibrium.

  • Initiate Reaction: Add the diluted enzyme solution to each well to start the reaction. Mix gently by pipetting.

  • Kinetic Measurement: Immediately place the plate in the microplate spectrophotometer and measure the absorbance at 340 nm every minute for 10-20 minutes.

  • Data Analysis:

    • For each substrate concentration, calculate the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

General Catalytic Mechanism of Aldehyde Dehydrogenase

The catalytic mechanism of ALDH involves a conserved cysteine residue in the active site. The general steps are as follows:

ALDH_Mechanism node1 1. Substrate Binding Aldehyde (R-CHO) and NAD+ bind to the active site. node2 2. Thiohemiacetal Formation The catalytic Cysteine residue attacks the aldehyde, forming a thiohemiacetal intermediate. node1->node2 node3 3. Hydride Transfer A hydride ion is transferred from the intermediate to NAD+, forming NADH. node2->node3 node4 4. Thioester Hydrolysis The resulting thioester intermediate is hydrolyzed by a water molecule, releasing the carboxylic acid product. node3->node4 node5 5. Product Release The carboxylic acid (R-COOH) and NADH are released from the enzyme. node4->node5

General Catalytic Mechanism of ALDH.

Conclusion

While this compound is an established intermediate in the HDH-catalyzed biosynthesis of histidine, its potential as a substrate for ALDH isoforms remains an area for investigation. The provided protocols and frameworks offer a starting point for researchers to explore this interaction. Any positive findings could have implications for understanding amino acid metabolism and its regulation, as well as for the development of novel therapeutics targeting ALDH enzymes. It is imperative to conduct rigorous kinetic studies to validate any potential activity of ALDH with this compound.

References

Application Notes & Protocols for the Genetic Manipulation of the Histidine Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-histidine is an essential amino acid with significant applications in the pharmaceutical and food industries.[1][2] Its biosynthesis is a complex, energy-intensive process, making it a prime target for metabolic engineering in microorganisms like Corynebacterium glutamicum and Escherichia coli.[3][4] The primary goal of genetically manipulating this pathway is to overcome native regulatory mechanisms and channel metabolic flux towards high-level histidine production.

The histidine biosynthesis pathway is a conserved, unbranched series of ten enzymatic reactions that convert phosphoribosyl pyrophosphate (PRPP) and adenosine triphosphate (ATP) into L-histidine.[5][6] A critical feature of this pathway is its tight regulation, primarily through feedback inhibition of the first enzyme, ATP phosphoribosyltransferase (HisG), by the end-product, L-histidine.[7][8][9] This feedback loop is the principal bottleneck for histidine overproduction.

These application notes provide an overview of key strategies for engineering the histidine biosynthesis pathway, quantitative data from successful engineering efforts, and detailed protocols for essential experimental procedures.

The Histidine Biosynthesis Pathway and Regulation

The pathway begins with the condensation of ATP and PRPP, a reaction in which the ATP molecule's backbone is incorporated into the precursor molecule.[10] A key intermediate, 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), is later produced and recycled back into the purine biosynthesis pathway to regenerate ATP.[10][11]

The primary point of regulation is the allosteric feedback inhibition of the HisG enzyme by L-histidine.[8][12] High concentrations of histidine bind to a regulatory domain on the HisG protein, reducing its catalytic activity and thus throttling the entire pathway.[7] Therefore, the central strategy in engineering histidine overproduction is to eliminate or reduce this feedback inhibition.

Histidine_Biosynthesis_Pathway cluster_pathway Histidine Biosynthesis Pathway PRPP PRPP HisG HisG PRPP->HisG ATP ATP ATP->HisG His L-Histidine His->HisG PR_ATP PR-ATP HisE HisE PR_ATP->HisE 2 PR_AMP PR-AMP HisI HisI PR_AMP->HisI 3 ProFAR ProFAR HisA HisA ProFAR->HisA 4 PRFAR PRFAR HisF HisF/H PRFAR->HisF 5 IGP IGP HisB1 HisB IGP->HisB1 6 IAP IAP HisC HisC IAP->HisC 7 Hol_P Histidinol-P HisN HisN/B Hol_P->HisN 8 Hol Histidinol HisD HisD Hol->HisD 9/10 HisG->PR_ATP 1 HisE->PR_AMP HisI->ProFAR HisA->PRFAR HisF->IGP HisB1->IAP HisC->Hol_P HisN->Hol HisD->His

Caption: The L-histidine biosynthesis pathway and its feedback regulation.

Key Genetic Manipulation Strategies

A multi-pronged approach combining protein engineering and metabolic engineering is typically required to achieve high-titer histidine production. This involves modifying the core pathway, optimizing precursor and energy supply, and eliminating competing metabolic pathways.

The general workflow involves:

  • Deregulation: Mutating the hisG gene to create a feedback-resistant enzyme.

  • Debottlenecking: Overexpressing rate-limiting enzymes in the pathway, including the mutated hisG.

  • Flux Redirection: Deleting genes of competing pathways to increase the availability of precursors like PRPP and ATP.

  • Process Optimization: Fine-tuning expression levels and optimizing fermentation conditions.

Metabolic_Engineering_Workflow cluster_strain Host Strain (e.g., C. glutamicum) cluster_strategies Genetic Manipulation Strategies WT Wild-Type Strain Mutagenesis Site-Directed Mutagenesis of hisG WT->Mutagenesis Step 1: Alleviate Feedback Inhibition Overexpression Overexpression of Pathway Genes (hisG*, etc.) Mutagenesis->Overexpression Step 2: Increase Pathway Enzyme Levels Knockout Knockout of Competing Pathways (pgi) Overexpression->Knockout Step 3: Enhance Precursor Supply (PRPP) Optimization Energy & Precursor Optimization Knockout->Optimization Step 4: Balance Cellular Metabolism (ATP) EngineeredStrain High-Yield Histidine Producer Optimization->EngineeredStrain

Caption: Logical workflow for metabolic engineering of a histidine producer.

Quantitative Data on Engineered Strains

Systematic genetic modifications have led to significant increases in L-histidine production. The tables below summarize results from key studies in Corynebacterium glutamicum and Escherichia coli.

Table 1: Stepwise Engineering of Corynebacterium glutamicum for L-Histidine Production

Strain Designation Genetic Modification(s) L-Histidine Titer (g/L) Reference(s)
Wild-Type None - [1],[13]
Strain 1 Introduction of feedback-resistant HisG (HisGT235P-Y56M) 0.83 [1],[13]
Strain 2 Strain 1 + Overexpression of HisGT235P-Y56M & PRPP synthetase + Knockout of pgi 1.21 [1],[13]
Strain 3 Strain 2 + Optimization of ATP supply & decreased ROS levels 3.10 [1],[13]

| Strain 4 (Final) | Strain 3 + Fermentation process optimization in a 3L bioreactor | 5.07 |[1],[2] |

Table 2: Stepwise Engineering of Escherichia coli for L-Histidine Production

Strain Designation Genetic Modification(s) L-Histidine Titer (g/L) Reference(s)
Strain HW-1 Removal of transcription attenuation and HisG feedback inhibition 0.8 [14],[15]
Strain HW-2 Strain HW-1 + Chromosome-based optimization of his operon expression 3.8 [14]
Strain HW-3 Strain HW-2 + Strengthened PRPP supply & rerouted purine pathway 8.2 [14],[15]
Strain HW6-3 Strain HW-3 + Introduction of NADH-dependent GDH & lysine exporter 11.8 [14]

| Final Fed-Batch | Strain HW6-3 with fed-batch fermentation | 66.5 |[14],[15] |

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of the hisG Gene

This protocol describes a common PCR-based method to introduce specific point mutations into the hisG gene to create a feedback-resistant variant.[16][17]

Materials:

  • High-fidelity DNA polymerase (e.g., Q5, Phusion)

  • Plasmid DNA containing the wild-type hisG gene

  • Custom-designed mutagenic primers (forward and reverse, complementary)

  • dNTPs

  • PCR buffer

  • DpnI restriction enzyme

  • Competent E. coli cells (for cloning)

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design: Design a pair of complementary primers, 18-30 nucleotides in length, containing the desired mutation in the middle. The primers should have a melting temperature (Tm) ≥ 78°C.

  • PCR Amplification: Set up a PCR reaction to amplify the entire plasmid.

    • Template plasmid: 1-10 ng

    • Forward Primer: 125 ng

    • Reverse Primer: 125 ng

    • High-fidelity DNA Polymerase: 1 unit

    • dNTPs: 200 µM

    • Reaction Buffer: 1x

    • Total Volume: 50 µL

  • Thermal Cycling:

    • Initial Denaturation: 98°C for 30 seconds

    • 18-25 Cycles:

      • Denaturation: 98°C for 10 seconds

      • Annealing: 60-72°C for 20 seconds (use an appropriate temperature for your primers)

      • Extension: 72°C for 3-4 minutes (depending on plasmid size, ~30 sec/kb)

    • Final Extension: 72°C for 5 minutes

  • Template Digestion: Add 1 µL of DpnI enzyme directly to the amplified product. Incubate at 37°C for 1 hour. DpnI specifically digests the methylated parental (wild-type) DNA template, leaving the newly synthesized, mutated plasmid.

  • Transformation: Transform 5 µL of the DpnI-treated product into competent E. coli cells.

  • Plating and Selection: Plate the transformed cells on LB agar containing the appropriate antibiotic. Incubate overnight at 37°C.

  • Verification: Pick several colonies, isolate plasmid DNA, and verify the desired mutation via Sanger sequencing.

Protocol 2: CRISPR-Cas9 Mediated Gene Knockout in E. coli

This protocol provides a general workflow for deleting a gene (e.g., a competing pathway gene) from the E. coli chromosome using a two-plasmid CRISPR-Cas9 system.[18][19]

Materials:

  • pCas plasmid (expressing Cas9 nuclease)

  • pTarget plasmid (expressing the single guide RNA - sgRNA)

  • Donor DNA template with homology arms flanking the desired deletion site

  • Electrocompetent E. coli strain expressing λ-Red recombinase

  • Electroporator and cuvettes

  • SOC medium

  • LB agar plates with appropriate antibiotics for plasmid selection

Procedure:

  • sgRNA Design: Design a 20-bp sgRNA sequence targeting the gene of interest. The target site must be followed by a Protospacer Adjacent Motif (PAM), typically 'NGG' for S. pyogenes Cas9.

  • Plasmid Construction: Clone the designed sgRNA sequence into the pTarget plasmid.

  • Donor DNA Preparation: Prepare a linear double-stranded DNA fragment (or single-stranded oligonucleotide) that contains 40-60 bp homology arms upstream and downstream of the target gene's coding sequence. This will serve as the repair template for homologous recombination.

  • Host Preparation: Prepare electrocompetent cells of the target E. coli strain containing the pCas plasmid. Induce the expression of λ-Red recombinase prior to transformation.

  • Co-transformation: Co-transform the sgRNA-expressing pTarget plasmid and the donor DNA template into the prepared host cells via electroporation.

  • Recovery and Plating: Immediately after electroporation, add 1 mL of SOC medium and incubate at 37°C for 1-2 hours with shaking to allow for recombination and expression of antibiotic resistance. Plate the cells on LB agar with antibiotics selective for both plasmids.

  • Screening and Verification:

    • Pick colonies and screen for the desired deletion using colony PCR with primers flanking the target region. A successful deletion will result in a smaller PCR product compared to the wild-type.

    • Confirm the deletion in positive clones by Sanger sequencing of the PCR product.

  • Plasmid Curing (Optional): Cure the CRISPR plasmids from the engineered strain if they are no longer needed.

Protocol 3: Overexpression of a Rate-Limiting Enzyme

This protocol outlines the general steps for overexpressing a target gene, such as a feedback-resistant hisG, in a host organism.

Materials:

  • Expression vector with a strong, inducible promoter (e.g., pET series for E. coli, pEKEx3 for C. glutamicum)

  • DNA of the gene to be overexpressed (e.g., mutated hisG)

  • Restriction enzymes and T4 DNA ligase

  • Competent host cells

  • Inducing agent (e.g., IPTG)

  • Media for cultivation and protein expression

Procedure:

  • Gene Amplification: Amplify the coding sequence of the target gene using PCR with primers that add appropriate restriction sites for cloning into the expression vector.

  • Vector and Insert Preparation: Digest both the expression vector and the PCR product with the chosen restriction enzymes. Purify the digested vector and insert.

  • Ligation: Ligate the digested insert into the linearized vector using T4 DNA ligase.

  • Transformation: Transform the ligation mixture into a cloning strain of E. coli (e.g., DH5α). Plate on selective media and incubate overnight.

  • Verification: Isolate the plasmid from resulting colonies and verify the correct insertion and orientation via restriction digest and Sanger sequencing.

  • Expression Host Transformation: Transform the verified expression plasmid into the desired production host strain (e.g., E. coli BL21(DE3) or the engineered C. glutamicum strain).

  • Expression Trial:

    • Grow a culture of the transformed host to mid-log phase (OD600 ≈ 0.6-0.8).

    • Induce protein expression by adding the appropriate inducer (e.g., 0.1-1.0 mM IPTG).

    • Continue to incubate for several hours (e.g., 4-16 hours) at a suitable temperature (e.g., 25-37°C).

    • Verify overexpression by running a total cell lysate on an SDS-PAGE gel.

Protocol 4: Assay for ATP Phosphoribosyltransferase (HisG) Activity

This spectrophotometric assay measures the activity of HisG by monitoring the formation of one of its products, PR-ATP, which absorbs light at 290 nm.[7] It can be adapted to determine kinetic parameters (Km, Vmax) and the inhibitory constant (Ki) for L-histidine.

Materials:

  • Purified HisG enzyme (wild-type or mutant)

  • Reaction Buffer: 100 mM Tris-HCl (pH 8.5), 10 mM MgCl2

  • Substrates: ATP and PRPP stock solutions

  • Inhibitor: L-histidine stock solution

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 290 nm

Procedure:

  • Reaction Setup: In a microplate well or cuvette, prepare the reaction mixture. A typical 200 µL reaction includes:

    • Reaction Buffer: 160 µL

    • ATP: 20 µL (to a final concentration of 1-5 mM)

    • (Optional) L-histidine: variable concentrations for inhibition studies

    • Purified HisG enzyme: 10 µL (to a suitable final concentration)

  • Initiate Reaction: Start the reaction by adding 10 µL of PRPP (to a final concentration of 0.5-2 mM). Mix quickly but gently.

  • Measure Absorbance: Immediately place the sample in the spectrophotometer and monitor the increase in absorbance at 290 nm over time (e.g., every 30 seconds for 10 minutes) at a constant temperature (e.g., 37°C).

  • Calculate Initial Velocity: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of PR-ATP at 290 nm.

  • Data Analysis:

    • For Km of a substrate: Keep one substrate at a saturating concentration while varying the concentration of the other. Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation.[20][21]

    • For Inhibition Studies: Perform the assay with varying concentrations of L-histidine while keeping substrate concentrations constant. Plot V₀ versus inhibitor concentration to determine the IC50 or perform a full kinetic analysis to determine the Ki.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Histidinal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidinal is a critical intermediate in the biosynthesis of the essential amino acid, L-histidine. It is an amino aldehyde formed from the oxidation of L-histidinol, a reaction catalyzed by the enzyme histidinol dehydrogenase. Subsequently, this compound is oxidized to form L-histidine.[1][2] The accurate quantification of this compound is vital for studying the kinetics of this biosynthetic pathway, screening for enzyme inhibitors, and in various biotechnological and pharmaceutical applications where the monitoring of amino acid metabolism is crucial.

This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is designed for the selective and sensitive quantification of this compound in the presence of its related compounds, histidine and histidinol.

Principle of the Method

This method employs a mixed-mode HPLC column that offers both reversed-phase and cation-exchange retention mechanisms.[3] This dual functionality is particularly advantageous for separating compounds with varying polarity and charge, such as this compound, histidine, and histidinol. At a slightly acidic pH, the imidazole ring of this compound (pKa ≈ 6.0) will be partially protonated, allowing for cation-exchange interactions, while the overall polarity of the molecule will drive its retention on the reversed-phase component of the stationary phase.[1] Detection is achieved by monitoring the UV absorbance at 210 nm, a wavelength at which the imidazole chromophore exhibits significant absorbance.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described HPLC method for the analysis of this compound. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

ParameterValue
Linearity Range 0.5 µg/mL - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98% - 102%

Experimental Protocols

Materials and Reagents
  • This compound standard (analytical grade)

  • L-Histidine (analytical grade)

  • L-Histidinol (analytical grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Sulfuric acid (H₂SO₄), concentrated (analytical grade)

  • 0.22 µm syringe filters (for sample clarification)

Instrumentation and Chromatographic Conditions
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Mixed-Mode C18/Cation-Exchange Column (e.g., Primesep 100, 4.6 x 150 mm, 5 µm)[4]

  • Mobile Phase: 60% Acetonitrile / 40% Water with 0.1% Sulfuric Acid (v/v/v). The pH of the mobile phase should be approximately 2.5-3.0.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm[5]

  • Injection Volume: 10 µL

  • Run Time: Approximately 15 minutes

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).

Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general procedure for a clean sample matrix is provided below.

  • Dissolve the sample containing this compound in the mobile phase to an estimated concentration within the linear range of the assay.

  • Vortex the sample solution to ensure complete dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.

For complex biological samples, additional sample preparation steps such as protein precipitation (e.g., with acetonitrile or perchloric acid) followed by centrifugation and filtration may be necessary to remove interfering substances.

Chromatographic Procedure
  • Equilibrate the HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Integrate the peak area corresponding to this compound.

  • Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.

Visualizations

Histidine Biosynthetic Pathway

The following diagram illustrates the final steps in the biosynthesis of L-histidine, highlighting the position of this compound as a key intermediate.

Histidine_Biosynthesis Histidinol L-Histidinol This compound L-Histidinal Histidinol->this compound Histidinol dehydrogenase Histidine L-Histidine This compound->Histidine this compound dehydrogenase

Caption: Final steps of L-histidine biosynthesis.

HPLC Analysis Workflow

This diagram outlines the logical workflow for the HPLC analysis of this compound as described in this application note.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standards Prepare Standards HPLC HPLC System (Mixed-Mode Column) Standards->HPLC Samples Prepare Samples Samples->HPLC Detection UV Detection (210 nm) HPLC->Detection CalCurve Generate Calibration Curve Detection->CalCurve Quantify Quantify this compound Detection->Quantify CalCurve->Quantify

Caption: Workflow for this compound analysis by HPLC.

References

Application Notes and Protocols: Elucidation of Histidinal Structure using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidinal is a key intermediate in the biosynthesis of the essential amino acid L-histidine.[1] As an amino aldehyde, it is a reactive species and its structural elucidation provides valuable insights into the enzymatic reactions of the histidine metabolic pathway. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the detailed structural characterization of small molecules like this compound in solution. This document provides detailed application notes and protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy for the structural elucidation of L-histidinal.

Data Presentation: Predicted NMR Data for L-Histidinal and Experimental Data for L-Histidine

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for L-histidinal and the experimentally determined values for L-histidine. These tables provide a clear and structured format for easy comparison of the NMR data.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for L-Histidinal and Experimental Data for L-Histidine.

Atom Predicted ¹H Chemical Shift (ppm) for L-Histidinal Predicted Multiplicity & J (Hz) Experimental ¹H Chemical Shift (ppm) for L-Histidine [2]Experimental Multiplicity & J (Hz) [2]
3.85dd, J = 8.0, 4.53.99t, J = 6.2
Hβa3.15dd, J = 15.0, 4.53.25dd, J = 15.4, 6.2
Hβb3.05dd, J = 15.0, 8.03.25dd, J = 15.4, 6.2
H2'8.50s7.90s
H4'7.20s7.09s
Aldehyde-H9.65s--

*Predicted using online NMR prediction tools. The actual chemical shifts and coupling constants may vary depending on the solvent, pH, and temperature.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for L-Histidinal and Experimental Data for L-Histidine.

Atom Predicted ¹³C Chemical Shift (ppm) for L-Histidinal *Experimental ¹³C Chemical Shift (ppm) for L-Histidine [3]
55.057.27
28.030.07
C2'135.0138.29
C4'118.0120.00
C5'130.0133.12
Aldehyde-C201.0-
Carboxyl-C-176.43

*Predicted using online NMR prediction tools. The actual chemical shifts may vary depending on the solvent and pH.

Experimental Protocols

The following are detailed protocols for the key NMR experiments required for the structural elucidation of this compound.

Sample Preparation
  • Dissolve the sample: Dissolve 5-10 mg of the analyte (e.g., a sample from a biotransformation reaction suspected to contain this compound) in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent will depend on the sample's solubility and the desired pH.

  • pH Adjustment: If using D₂O, the pD can be adjusted by adding small amounts of DCl or NaOD. The pH of the solution can significantly affect the chemical shifts of the imidazole ring protons and carbons.

  • Internal Standard: Add a small amount of an internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), for accurate chemical shift referencing (0 ppm).

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR probe (typically ~4-5 cm).

1D ¹H NMR Spectroscopy
  • Purpose: To obtain a proton spectrum, providing information on the number of different types of protons, their chemical environments, and their scalar couplings.

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Key Parameters:

    • Spectral Width (SW): 12-16 ppm, centered around 6-8 ppm.

    • Number of Scans (NS): 16-64, depending on the sample concentration.

    • Relaxation Delay (D1): 1-5 seconds, to allow for full relaxation of the protons.

    • Acquisition Time (AQ): 2-4 seconds, for good digital resolution.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum to the internal standard at 0 ppm.

    • Integrate the signals to determine the relative number of protons.

1D ¹³C NMR Spectroscopy
  • Purpose: To obtain a carbon spectrum, identifying the number of unique carbon atoms in the molecule.

  • Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

  • Key Parameters:

    • Spectral Width (SW): 200-220 ppm, centered around 100-110 ppm.

    • Number of Scans (NS): 1024 or more, due to the low natural abundance and sensitivity of ¹³C.

    • Relaxation Delay (D1): 2-5 seconds.

    • Acquisition Time (AQ): 1-2 seconds.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Reference the spectrum to the internal standard or the solvent peak.

2D COSY (Correlation Spectroscopy)
  • Purpose: To identify scalar-coupled protons, typically those separated by two or three bonds. This is crucial for identifying spin systems within the molecule.

  • Pulse Sequence: A standard COSY pulse sequence (e.g., cosygp on Bruker instruments).

  • Key Parameters:

    • Spectral Width (SW) in both dimensions (F1 and F2): Same as the 1D ¹H spectrum (12-16 ppm).

    • Number of Increments (in F1): 256-512.

    • Number of Scans (NS): 4-16 per increment.

  • Processing:

    • Apply a 2D Fourier transform.

    • Phase the spectrum in both dimensions.

    • Symmetrize the spectrum to reduce artifacts.

    • Analyze the cross-peaks, which indicate J-coupling between protons.

2D HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: To identify direct one-bond correlations between protons and carbons.

  • Pulse Sequence: A standard HSQC pulse sequence with gradients for coherence selection (e.g., hsqcedetgpsisp2.3 on Bruker instruments).

  • Key Parameters:

    • Spectral Width (SW) in F2 (¹H): 12-16 ppm.

    • Spectral Width (SW) in F1 (¹³C): 160-180 ppm.

    • Number of Increments (in F1): 128-256.

    • Number of Scans (NS): 8-32 per increment.

  • Processing:

    • Apply a 2D Fourier transform.

    • Phase the spectrum in both dimensions.

    • Analyze the cross-peaks, which show which proton is directly attached to which carbon.

2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is essential for connecting different spin systems and identifying quaternary carbons.

  • Pulse Sequence: A standard HMBC pulse sequence with gradients (e.g., hmbcgplpndqf on Bruker instruments).

  • Key Parameters:

    • Spectral Width (SW) in F2 (¹H): 12-16 ppm.

    • Spectral Width (SW) in F1 (¹³C): 200-220 ppm.

    • Number of Increments (in F1): 256-512.

    • Number of Scans (NS): 16-64 per increment.

    • Long-range coupling delay: Optimized for a J-coupling of 8-10 Hz.

  • Processing:

    • Apply a 2D Fourier transform.

    • Phase the spectrum (magnitude mode is often used in the F1 dimension).

    • Analyze the cross-peaks to establish long-range connectivities.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the NMR-based structure elucidation of this compound and its position within the histidine biosynthesis and metabolism pathways.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_experiments NMR Experiments cluster_data_analysis Data Analysis & Structure Elucidation Sample This compound Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Standard Add Internal Standard Dissolution->Standard NMR_Tube Transfer to NMR Tube Standard->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR C13_NMR 1D ¹³C NMR NMR_Tube->C13_NMR COSY 2D COSY NMR_Tube->COSY HSQC 2D HSQC NMR_Tube->HSQC HMBC 2D HMBC NMR_Tube->HMBC Processing Data Processing (FT, Phasing, Referencing) H1_NMR->Processing C13_NMR->Processing COSY->Processing HSQC->Processing HMBC->Processing Assignment Spectral Assignment (¹H, ¹³C, Correlations) Processing->Assignment Structure Structure Determination Assignment->Structure

Caption: Experimental workflow for this compound structure elucidation by NMR.

histidinal_pathways cluster_biosynthesis Histidine Biosynthesis cluster_metabolism Histidine Metabolism Histidinol_P L-Histidinol-phosphate Histidinol L-Histidinol Histidinol_P->Histidinol His2 This compound L-Histidinal Histidinol->this compound His4 (Oxidation) Histidine L-Histidine This compound->Histidine His4 (Oxidation) Histidine_met L-Histidine Histidine->Histidine_met Urocanate Urocanate Histidine_met->Urocanate Histidase Imidazolonepropionate 4-Imidazolone-5-propionate Urocanate->Imidazolonepropionate Urocanase FIGLU N-Formiminoglutamate Imidazolonepropionate->FIGLU Imidazolonepropionase Glutamate Glutamate FIGLU->Glutamate

Caption: L-Histidinal in the context of histidine biosynthesis and metabolism.

References

Application of Histidinal in Microbial Growth Studies: A Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

[City, State] – [Date] – A comprehensive guide detailing the application of histidinal and its precursor, L-histidinol, in microbial growth studies is now available for researchers, scientists, and professionals in drug development. These application notes provide valuable insights into the study of amino acid biosynthesis and the identification of novel antimicrobial targets.

Due to the inherent instability of L-histidinal, an intermediate in the histidine biosynthesis pathway, its direct application in microbial growth studies is limited. However, its stable precursor, L-histidinol, serves as an invaluable tool to investigate the terminal steps of L-histidine synthesis, which are catalyzed by the essential enzyme L-histidinol dehydrogenase (HisD). This enzyme represents a promising target for the development of novel antimicrobial agents, as the histidine biosynthesis pathway is present in bacteria, fungi, and plants, but absent in mammals.[1]

These notes offer detailed protocols for utilizing L-histidinol to probe the functionality of the HisD enzyme and to select for mutants in the hisD gene, providing a powerful method for studying microbial genetics and physiology.

Key Applications:

  • Studying the Histidine Biosynthesis Pathway: L-histidinol can be supplied to microbial cultures to bypass earlier steps in the histidine biosynthesis pathway, allowing for focused investigation of the final conversion to histidine.

  • Selection of hisD Mutants: In a medium lacking histidine but supplemented with histidinol, only cells with a functional hisD gene can survive and grow. This provides a strong selective pressure for isolating hisD mutants or for screening compound libraries for inhibitors of HisD.

  • Antimicrobial Drug Discovery: The essential nature of the HisD enzyme in many pathogenic microorganisms makes it an attractive target for novel antibiotics. The protocols described herein can be adapted for high-throughput screening of potential HisD inhibitors.

  • Understanding Microbial Physiology: By studying the growth characteristics of wild-type and hisD mutant strains in the presence of L-histidinol, researchers can gain a deeper understanding of amino acid metabolism and its regulation in various microorganisms.

Quantitative Data Summary

The following table summarizes key quantitative data related to the enzymatic activity of L-histidinol dehydrogenase (HisD) and the inhibitory effects of L-histidinol.

ParameterOrganismValueConditionsReference
K_M for L-histidinol Neisseria gonorrhoeae45 ± 6 µMpH 9.5, 45 °C, in the presence of Mn²⁺[2]
K_M for NAD⁺ Neisseria gonorrhoeae0.9 ± 0.3 mMpH 9.5, 45 °C, in the presence of Mn²⁺[2]
Specific Activity of HisD Neisseria gonorrhoeae17.3 ± 0.4 U mg⁻¹pH 9.5, 45 °C, in the presence of Mn²⁺[2]
Inhibitory Concentration BALB/3T3 cells1 or 2 mMTotal but reversible growth arrest[3]

Experimental Protocols

Protocol 1: Preparation of L-histidinol Stock Solution

Objective: To prepare a sterile stock solution of L-histidinol for use in microbial culture media.

Materials:

  • L-histidinol dihydrochloride

  • Sterile, deionized water

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate the amount of L-histidinol dihydrochloride required to make a stock solution of the desired concentration (e.g., 100 mM).

  • In a sterile environment (e.g., a laminar flow hood), dissolve the L-histidinol dihydrochloride in the appropriate volume of sterile, deionized water.

  • Vortex the solution until the L-histidinol is completely dissolved.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Growth Curve Analysis of Wild-Type and hisD Mutant Strains

Objective: To assess the effect of L-histidinol on the growth of a wild-type and a hisD mutant microbial strain.

Materials:

  • Wild-type and hisD mutant strains of the microorganism of interest.

  • Minimal medium (MM) with a defined carbon source (e.g., glucose).

  • MM supplemented with L-histidine (e.g., 0.1 mg/mL).

  • MM supplemented with L-histidinol (at various concentrations, e.g., 0.1, 0.5, 1, and 5 mM).

  • Sterile 96-well microplates.

  • Microplate reader capable of measuring optical density at 600 nm (OD₆₀₀).

Procedure:

  • Grow overnight cultures of the wild-type and hisD mutant strains in MM supplemented with L-histidine.

  • The next day, wash the cells twice with sterile MM to remove any residual histidine.

  • Resuspend the cells in MM and adjust the OD₆₀₀ to a starting density of 0.05.

  • In a 96-well plate, set up the following conditions in triplicate for each strain:

    • MM alone (negative control for histidine auxotrophs)

    • MM + L-histidine (positive control)

    • MM + L-histidinol at various concentrations

  • Inoculate the wells with the prepared cell suspensions.

  • Incubate the plate at the optimal growth temperature for the microorganism, with shaking if required.

  • Measure the OD₆₀₀ at regular intervals (e.g., every hour) for 24-48 hours using a microplate reader.

  • Plot the OD₆₀₀ values against time to generate growth curves.

Protocol 3: Selection of hisD Mutants Using L-histidinol

Objective: To select for microbial mutants that are unable to utilize L-histidinol as a source of L-histidine.

Materials:

  • A population of mutagenized microbial cells.

  • Minimal medium (MM) agar plates.

  • MM agar plates supplemented with L-histidine.

  • MM agar plates supplemented with L-histidinol (e.g., 1 mM).

Procedure:

  • Generate a mutagenized population of the microbial strain of interest using standard methods (e.g., UV irradiation, chemical mutagenesis).

  • Plate a dilution of the mutagenized cells onto MM agar plates containing L-histidine to determine the total number of viable cells.

  • Plate the same dilution of mutagenized cells onto MM agar plates containing L-histidinol.

  • Incubate the plates at the optimal growth temperature until colonies appear on the histidine-supplemented plates.

  • Colonies that grow on the histidine plates but fail to grow on the histidinol plates are potential hisD mutants.

  • To confirm the phenotype, pick individual colonies from the histidine plates and streak them onto both histidine- and histidinol-supplemented plates.

  • Isolates that consistently grow on histidine but not on histidinol should be further characterized by sequencing the hisD gene.

Visualizations

Histidine_Biosynthesis_Pathway PRPP Phosphoribosyl pyrophosphate (PRPP) Intermediates ...Multiple Steps... PRPP->Intermediates ATP ATP ATP->Intermediates Histidinol_P L-Histidinol phosphate Intermediates->Histidinol_P Histidinol L-Histidinol Histidinol_P->Histidinol HisB This compound L-Histidinal Histidinol->this compound HisD Histidine L-Histidine This compound->Histidine HisD

Caption: Simplified histidine biosynthesis pathway highlighting the final steps.

Experimental_Workflow cluster_prep Preparation cluster_assay Microplate Assay cluster_analysis Data Analysis Culture Grow overnight cultures (WT & hisD mutant) Wash Wash cells to remove histidine Culture->Wash Adjust Adjust cell density Wash->Adjust Setup Prepare 96-well plate with different media Adjust->Setup Inoculate Inoculate wells with cell suspensions Setup->Inoculate Incubate Incubate with shaking at optimal temperature Inoculate->Incubate Measure Measure OD600 at regular intervals Incubate->Measure Plot Plot growth curves (OD600 vs. Time) Measure->Plot Analyze Compare growth of WT and mutant strains Plot->Analyze

Caption: Workflow for microbial growth curve analysis with L-histidinol.

Selection_Logic start Mutagenized Cell Population plate_his Plate on MM + Histidine start->plate_his plate_hol Plate on MM + Histidinol start->plate_hol growth_his Growth plate_his->growth_his no_growth_hol No Growth plate_hol->no_growth_hol result Potential hisD Mutant growth_his->result no_growth_hol->result

Caption: Logical diagram for the selection of hisD mutants.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming L-histidinal Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of L-histidinal in solution. By understanding the degradation pathways and implementing appropriate stabilization strategies, researchers can ensure the integrity of their experiments and the reliability of their results.

Frequently Asked Questions (FAQs)

Q1: What is L-histidinal, and why is its stability a concern?

L-histidinal is the aldehyde derivative of the amino acid L-histidine. It is a key intermediate in the biosynthesis of L-histidine.[1] Like many α-amino aldehydes, L-histidinal is inherently unstable in solution due to the high reactivity of the aldehyde functional group, making it susceptible to various degradation pathways.[1] This instability can lead to inaccurate experimental results, loss of biological activity, and challenges in its use as a substrate or intermediate in biochemical assays and drug development.

Q2: What are the primary degradation pathways for L-histidinal in solution?

The primary degradation pathways for L-histidinal in solution are:

  • Oxidation: The aldehyde group is readily oxidized to a carboxylic acid, converting L-histidinal to L-histidine. This reaction can be accelerated by the presence of oxygen and trace metal ions.[2][3]

  • Racemization: The chiral center at the α-carbon is prone to epimerization, leading to the formation of D-histidinal. This process is often base-catalyzed and can result in a loss of stereospecificity.[4][5]

  • Self-Condensation/Polymerization: The amino group of one L-histidinal molecule can react with the aldehyde group of another, leading to the formation of dimers and polymers. This is a common issue with primary amino aldehydes.[1]

Q3: How do pH and temperature affect the stability of L-histidinal?

Both pH and temperature play a critical role in the stability of L-histidinal.

  • pH: Basic conditions (pH > 7) can significantly accelerate the rate of racemization.[4] Oxidation pathways are also pH-dependent, with some studies on L-histidine showing increased degradation at pH 6.0 and above.[3] Acidic conditions (pH < 7) may slow down racemization but can catalyze other degradation reactions.

  • Temperature: Higher temperatures generally increase the rates of all degradation reactions (oxidation, racemization, and condensation).[5] Therefore, it is crucial to store L-histidinal solutions at low temperatures.

Q4: Can I store L-histidinal solutions?

Due to its inherent instability, long-term storage of L-histidinal in solution is not recommended. It is best to prepare fresh solutions for each experiment. If short-term storage is necessary, it should be done at low temperatures (2-8°C or frozen at -20°C or below), in an inert atmosphere (e.g., under argon or nitrogen), and in a buffer at a slightly acidic to neutral pH (e.g., pH 5.5-6.5), potentially with the addition of stabilizers.

Troubleshooting Guide

This guide addresses common issues encountered when working with L-histidinal in solution.

Problem Potential Cause Recommended Solution
Loss of biological activity or inconsistent assay results. Degradation of L-histidinal via oxidation, racemization, or self-condensation.Prepare fresh L-histidinal solution for each experiment. If using a stock solution, verify its purity before use. Implement stabilization strategies outlined in the protocols below.
Appearance of unexpected peaks in HPLC or other analytical methods. Formation of degradation products such as L-histidine, D-histidinal, or condensation products.Use analytical techniques like HPLC-MS or NMR to identify the degradation products.[6][7][8] This will help pinpoint the primary degradation pathway and select the appropriate stabilization method.
Solution turns yellow or brown over time. Potential formation of condensation products or other chromophoric degradation species.This is a visual indicator of significant degradation. Discard the solution and prepare a fresh batch. Consider using a protecting group for the amino function if compatible with your experimental design.[9][10][11]
Difficulty in achieving complete dissolution. L-histidinal may be in a salt form (e.g., hydrochloride) or may have poor solubility in the chosen solvent.Ensure the correct form of L-histidinal is being used. Solubility can be influenced by pH; adjust the pH of the buffer as needed. Gentle warming and sonication can aid dissolution, but prolonged exposure to heat should be avoided.

Key Experimental Protocols

Protocol 1: Preparation of a Stabilized L-histidinal Solution

This protocol describes the preparation of an L-histidinal solution with enhanced stability for use in biochemical assays.

Materials:

  • L-histidinol

  • Histidinol dehydrogenase (HisD)

  • NAD+

  • Chelating agent (e.g., EDTA, 0.5 M solution, pH 8.0)

  • Antioxidant (e.g., Ascorbic acid or Dithiothreitol (DTT))

  • Buffer (e.g., 0.1 M Phosphate or MES buffer, pH 6.0-6.5)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Buffer Preparation: Prepare the desired buffer (e.g., 0.1 M Phosphate buffer) and adjust the pH to 6.0-6.5. Degas the buffer by sparging with an inert gas for at least 30 minutes to remove dissolved oxygen.

  • Addition of Stabilizers: To the degassed buffer, add the chelating agent to a final concentration of 1-5 mM. Add the antioxidant to a final concentration of 1-10 mM.

  • Enzymatic Synthesis of L-histidinal: L-histidinal is often generated in situ from L-histidinol immediately before use to ensure purity.

    • In a reaction vessel purged with inert gas, combine the stabilized buffer, L-histidinol (to the desired final concentration), and NAD+ (in slight molar excess to L-histidinol).

    • Initiate the reaction by adding histidinol dehydrogenase (HisD). The enzyme catalyzes the two-step oxidation of L-histidinol to L-histidinal and then to L-histidine. To favor the accumulation of the L-histidinal intermediate, the reaction can be monitored and stopped before significant conversion to L-histidine occurs.

  • Reaction Quenching and Use: Once the desired concentration of L-histidinal is reached (monitored by a suitable analytical method), the reaction can be quenched, for example, by rapid pH change or addition of an enzyme inhibitor if compatible with the downstream application. The freshly prepared L-histidinal solution should be used immediately.

  • Storage (if absolutely necessary): If immediate use is not possible, aliquot the solution into vials, purge with inert gas, seal tightly, and store at -80°C. Minimize freeze-thaw cycles.

Protocol 2: HPLC Method for Monitoring L-histidinal Stability

This protocol provides a general method for the analysis of L-histidinal and its primary degradation product, L-histidine, using reverse-phase HPLC.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient can be optimized, for example, starting with 100% A and increasing the percentage of B over time to elute the compounds. A typical gradient might be 0-30% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

Sample Preparation:

  • Dilute the L-histidinal solution in Mobile Phase A to a suitable concentration for injection.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Analysis:

  • Inject the prepared sample onto the HPLC system.

  • Identify the peaks corresponding to L-histidinal and L-histidine by comparing their retention times with those of pure standards.

  • Quantify the peak areas to determine the relative amounts of L-histidinal and its degradation product over time.

Data Summary Tables

Table 1: Factors Influencing L-histidinal Instability and Mitigation Strategies

FactorEffect on L-histidinalMitigation Strategy
pH High pH (>7) accelerates racemization.[4] Oxidation is also pH-dependent.[3]Maintain a slightly acidic to neutral pH (5.5-6.5).
Temperature Increased temperature accelerates all degradation pathways.[5]Prepare and store solutions at low temperatures (2-8°C or frozen).
Oxygen Promotes oxidation of the aldehyde to a carboxylic acid.[2]Degas solutions and work under an inert atmosphere (e.g., Argon, Nitrogen).
Metal Ions Catalyze oxidation reactions.[3]Use high-purity reagents and water. Add a chelating agent (e.g., EDTA, DTPA).
Light Can potentially catalyze degradation reactions.Protect solutions from light by using amber vials or covering containers with foil.

Table 2: Recommended Storage Conditions for L-histidinal Solutions (Short-Term)

ParameterRecommended ConditionRationale
Temperature -20°C to -80°CMinimizes degradation kinetics.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation.
pH 5.5 - 6.5Balances prevention of racemization and other pH-mediated degradation.
Additives Chelating agent (1-5 mM EDTA), Antioxidant (1-10 mM Ascorbic Acid or DTT)Sequesters catalytic metal ions and scavenges reactive oxygen species.
Container Amber glass or opaque polypropylene vialsProtects from light and prevents leaching of contaminants.
Freeze-Thaw Cycles Minimize (aliquot into single-use volumes)Repeated freezing and thawing can accelerate degradation.

Visualizations

Instability_Pathways Degradation Pathways of L-histidinal L_histidinal L-histidinal L_histidine L-histidine (Carboxylic Acid) L_this compound->L_histidine Oxidation (O2, Metal Ions) D_this compound D-histidinal L_this compound->D_this compound Racemization (Base-catalyzed) Condensation Self-Condensation Products (Dimers, Polymers) L_this compound->Condensation Self-Condensation

Caption: Primary degradation pathways of L-histidinal in solution.

Stabilization_Workflow Workflow for Preparing a Stabilized L-histidinal Solution start Start prepare_buffer Prepare Buffer (pH 6.0-6.5) start->prepare_buffer degas Degas Buffer (Inert Gas) prepare_buffer->degas add_stabilizers Add Stabilizers (EDTA, Antioxidant) degas->add_stabilizers in_situ_synthesis In Situ Synthesis (L-histidinol + HisD + NAD+) add_stabilizers->in_situ_synthesis monitor Monitor Reaction (e.g., HPLC) in_situ_synthesis->monitor use_immediately Use Immediately monitor->use_immediately store Store at -80°C (Short-term, if necessary) monitor->store

Caption: Experimental workflow for preparing a stabilized L-histidinal solution.

Troubleshooting_Logic Troubleshooting Logic for L-histidinal Instability issue Inconsistent Experimental Results check_purity Analyze Solution Purity (e.g., HPLC) issue->check_purity degradation_detected Degradation Products Detected? check_purity->degradation_detected prepare_fresh Prepare Fresh Solution degradation_detected->prepare_fresh Yes no_degradation Other Experimental Variables degradation_detected->no_degradation No implement_stabilization Implement Stabilization Protocol prepare_fresh->implement_stabilization end Consistent Results implement_stabilization->end

Caption: Logical workflow for troubleshooting L-histidinal instability issues.

References

Technical Support Center: Optimizing Histidinol to Histidinal Conversion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic conversion of histidinol to histidinal.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction shows low or no conversion of histidinol. What are the primary causes and how can I troubleshoot this?

A1: Low or no conversion can stem from several factors. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Enzyme Activity: Confirm the activity of your histidinol dehydrogenase (HDH) stock. Use a standard assay with known substrate and cofactor concentrations.

  • Reagent Integrity: Ensure the stability and correct concentration of your substrates (L-histidinol) and cofactors (NAD+). Prepare fresh solutions if necessary.

  • Buffer Conditions: Verify the pH and composition of your reaction buffer. The optimal pH for most HDH enzymes is alkaline, typically around 9.0-9.8.

Troubleshooting Steps:

Potential CauseRecommended Solution
Inactive Enzyme - Perform a protein concentration assay (e.g., Bradford or BCA) to confirm you are adding the correct amount of enzyme. - Run an SDS-PAGE to check for protein degradation. - If using a freshly purified enzyme, ensure the purification protocol was successful and the enzyme was stored correctly (typically at -80°C in a suitable buffer with glycerol).
Suboptimal Reaction Conditions - Optimize the pH of your reaction buffer. Perform a pH titration curve to find the optimal pH for your specific enzyme. - Ensure the reaction temperature is optimal. Most HDH assays are performed at 25-37°C. - Check for the presence of necessary metal ions. Many HDH enzymes are metalloenzymes requiring Zn²⁺ for structural integrity and may be stimulated by Mn²⁺.[1][2]
Presence of Inhibitors - If using a crude lysate, endogenous inhibitors may be present. Purifying the enzyme is highly recommended. - Ensure your buffer components do not contain chelating agents like EDTA, which can remove essential metal ions from the enzyme. - Be aware of potential product inhibition by NADH, although the final product, histidine, does not typically inhibit the enzyme.[3]
Incorrect Substrate/Cofactor Concentration - Ensure the concentration of L-histidinol and NAD⁺ are appropriate. A good starting point is 5-10 times the Km value.

Q2: I am trying to optimize the production of the this compound intermediate, but I only detect histidine. Is this expected?

A2: Yes, this is the expected and most commonly reported outcome. The conversion of histidinol to histidine by HDH is a two-step oxidation process that occurs at a single active site.[4] The this compound intermediate is tightly bound to the enzyme and is rapidly converted to histidine without being released into the reaction medium.[2][5][6] The dissociation constant for the this compound-enzyme complex is extremely low, on the order of 10⁻¹¹ M, making its isolation challenging.[6]

Q3: Are there any strategies to favor the accumulation or trapping of the this compound intermediate?

A3: While challenging, here are some advanced strategies that could be explored:

  • Use of Substrate Analogs: While not leading to this compound itself, using analogs of histidinol might stall the reaction after the first oxidation if the analog's aldehyde form is a poor substrate for the second oxidation step.

  • Site-Directed Mutagenesis: The catalytic mechanism involves specific amino acid residues. For instance, in E. coli HDH, His-327 and Glu-326 are crucial for the catalytic steps.[7][8] Mutating residues involved in the second oxidation step (aldehyde to acid) could potentially lead to the accumulation of the aldehyde intermediate. However, this is a complex undertaking and may also lead to a complete loss of enzyme activity. Studies have shown that mutating conserved cysteine residues does not inhibit the aldehyde oxidation step, indicating a novel mechanism is at play.[5][9][10]

  • Trapping Agents: In other enzymatic systems, reactive intermediates like aldehydes can be trapped using nucleophilic reagents such as methoxylamine or potassium cyanide to form stable adducts.[11][12] This approach would require careful optimization to ensure the trapping agent does not inhibit the first oxidation step or denature the enzyme. The resulting product would be a this compound-adduct, not free this compound.

  • Rapid Quenching: Performing the reaction and rapidly quenching it at very short time points might allow for the detection of the intermediate before it is fully converted to histidine. This would require a highly sensitive analytical method for detection.

Q4: My purified histidinol dehydrogenase is unstable and loses activity quickly. How can I improve its stability?

A4: Enzyme stability is crucial for consistent results.

  • Storage Conditions: Store the purified enzyme at -80°C in a buffer containing a cryoprotectant like glycerol (20-50%). Aliquot the enzyme to avoid multiple freeze-thaw cycles.

  • Buffer Additives: The presence of Mn²⁺ and the substrate histidinol have been shown to protect the enzyme from heat inactivation.[1] Including a low concentration of MnCl₂ in your storage and reaction buffers may improve stability.

  • Handling: Keep the enzyme on ice at all times when not in storage. Use pre-chilled tubes and pipette tips.

Data Presentation

Table 1: Kinetic Parameters of Histidinol Dehydrogenase from Various Sources

Source OrganismKₘ (L-Histidinol)Kₘ (NAD⁺)Optimal pH
Escherichia coli14 µM0.57 mM9.5
Neurospora crassa8.2 µM0.13 mM9.8[1][13]
Cabbage (Brassica oleracea)15.5 µM42 µMNot Specified
Salmonella typhimurium14 µM0.7 mMNot Specified[3]
Neisseria gonorrhoeae45 µM0.9 mM9.5[14]

Table 2: Effect of Divalent Cations on Cabbage Histidinol Dehydrogenase Activity [14][15]

CationEffect
Mn²⁺Stimulatory
Ba²⁺Inhibitory
Mg²⁺Inhibitory
Ni²⁺Inhibitory
Ca²⁺Inhibitory
Zn²⁺Inhibitory
Cu²⁺Inhibitory

Experimental Protocols

1. Recombinant His-tagged Histidinol Dehydrogenase Purification from E. coli

This protocol is a general guideline and may require optimization for specific constructs and expression levels.

  • Cell Lysis:

    • Resuspend the cell pellet from a 1 L culture in 30-40 mL of ice-cold Lysis Buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail.

    • Lyse the cells by sonication on ice or by using a French press.

    • Centrifuge the lysate at >15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA affinity column with Lysis Buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with 10-15 column volumes of Wash Buffer (50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0).

    • Elute the protein with Elution Buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions.

  • Buffer Exchange:

    • Analyze the fractions by SDS-PAGE to identify those containing the purified protein.

    • Pool the pure fractions and perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl₂, 20% glycerol, pH 8.0) using dialysis or a desalting column.

  • Storage:

    • Determine the final protein concentration, aliquot, flash-freeze in liquid nitrogen, and store at -80°C.

2. Standard Assay for Histidinol Dehydrogenase Activity

This assay measures the overall conversion of histidinol to histidine by monitoring the production of NADH at 340 nm.

  • Reaction Mixture:

    • Prepare a reaction mixture in a quartz cuvette containing:

      • 100 mM Glycine-NaOH buffer (pH 9.5)

      • 2 mM NAD⁺

      • 1 mM L-histidinol

      • Nuclease-free water to a final volume of 1 mL.

  • Initiation and Measurement:

    • Equilibrate the cuvette at the desired temperature (e.g., 25°C) in a spectrophotometer.

    • Initiate the reaction by adding a small volume (e.g., 10 µL) of the purified enzyme.

    • Immediately start monitoring the increase in absorbance at 340 nm over time (e.g., for 3-5 minutes).

  • Calculation of Activity:

    • Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.

    • Use the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹) to convert the rate to µmol of NADH produced per minute. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Visualizations

Histidine_Biosynthesis_Pathway cluster_HDH Histidinol Dehydrogenase (HDH) PRPP 5-Phosphoribosyl-1-pyrophosphate ... ... PRPP->... Multiple Steps Histidinol_P Histidinol Phosphate Histidinol L-Histidinol Histidinol_P->Histidinol hisB This compound L-Histidinal (enzyme-bound) Histidinol->this compound NAD+ -> NADH Histidine L-Histidine This compound->Histidine NAD+ -> NADH ...->Histidinol_P Multiple Steps

Caption: The terminal steps of the histidine biosynthesis pathway.

Experimental_Workflow Start E. coli culture expressing His-tagged HDH Lysis Cell Lysis & Centrifugation Start->Lysis Chromatography Ni-NTA Affinity Chromatography Lysis->Chromatography Wash Wash unbound proteins Chromatography->Wash Elution Elute HDH Wash->Elution Analysis SDS-PAGE Analysis Elution->Analysis Buffer_Exchange Buffer Exchange & Concentration Analysis->Buffer_Exchange Assay Enzyme Activity Assay Buffer_Exchange->Assay End Purified, active HDH Assay->End

Caption: Workflow for HDH purification and activity validation.

Troubleshooting_Logic Start Low/No Histidinol Conversion Check_Enzyme Is the enzyme active? Start->Check_Enzyme Check_Reagents Are substrates/cofactors fresh? Check_Enzyme->Check_Reagents Yes Solution_Enzyme Purify/replace enzyme Check_Enzyme->Solution_Enzyme No Check_Conditions Is pH/temperature optimal? Check_Reagents->Check_Conditions Yes Solution_Reagents Prepare fresh reagents Check_Reagents->Solution_Reagents No Check_Inhibitors Are inhibitors present? Check_Conditions->Check_Inhibitors Yes Solution_Conditions Optimize reaction conditions Check_Conditions->Solution_Conditions No Solution_Inhibitors Purify enzyme/remove chelators Check_Inhibitors->Solution_Inhibitors Yes

Caption: A logical approach to troubleshooting low reaction efficiency.

References

Technical Support Center: Troubleshooting Low Yields of Histidinol Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the expression and purification of histidinol dehydrogenase (HDH), leading to low yields of the active enzyme.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues in a question-and-answer format to help you troubleshoot your experiments effectively.

Q1: My recombinant histidinol dehydrogenase expression is very low or undetectable. What are the potential causes and how can I fix this?

A1: Low or undetectable expression of recombinant histidinol dehydrogenase (HDH) is a frequent challenge. This can stem from several factors, ranging from the genetic construct to the culture conditions. Here is a systematic guide to troubleshooting this issue:

  • Codon Usage: The codon usage of the gene from its native source may not be optimal for your expression host (e.g., E. coli). This can lead to translational stalling and premature termination, resulting in truncated or low levels of the protein.

    • Solution: Synthesize a codon-optimized version of the HDH gene tailored for your specific expression system. This can significantly improve translational efficiency.

  • Promoter Strength and Induction: Inefficient transcription can be a major bottleneck. The choice of promoter and the induction conditions are critical.

    • Solution: Ensure you are using a strong, inducible promoter suitable for your host (e.g., T7 promoter in E. coli). Optimize the inducer concentration (e.g., IPTG) and the temperature and duration of induction. Lowering the temperature (e.g., 18-25°C) and extending the induction time can sometimes improve the yield of soluble protein.

  • Host Strain Selection: The genetic background of the host strain can significantly impact protein expression, particularly for foreign proteins.

    • Solution: For E. coli, consider using strains like BL21(DE3)pLysS, which helps to control basal expression levels that might be toxic to the host. Other strains are available that can assist with codon bias or disulfide bond formation if required.

  • Plasmid Stability: Loss of the expression plasmid during cell growth will lead to a heterogeneous population of cells, with only a fraction producing the protein of interest.

    • Solution: Ensure that the antibiotic selection pressure is maintained throughout the culture by using the appropriate concentration of the antibiotic.

Q2: I can see a band for my histidinol dehydrogenase on an SDS-PAGE gel, but the activity is very low. What could be the problem?

A2: Observing a protein band of the correct size without corresponding enzymatic activity often points to issues with protein folding, solubility, or the assay conditions themselves.

  • Inclusion Body Formation: Overexpression of recombinant proteins in E. coli frequently leads to the formation of insoluble and inactive aggregates known as inclusion bodies.

    • Solution: You can try to optimize expression conditions to favor soluble protein production by lowering the induction temperature and inducer concentration. Alternatively, the inclusion bodies can be isolated, solubilized using strong denaturants like urea or guanidine hydrochloride, and then refolded into an active conformation.[1][2][3][4][5]

  • Improper Protein Folding: Even if the protein is soluble, it may not be correctly folded.

    • Solution: Co-expression with molecular chaperones (e.g., GroEL/GroES) can assist in proper folding. Also, ensure that any required cofactors for folding are present in the expression medium.

  • Suboptimal Assay Conditions: The enzymatic activity of HDH is highly dependent on the reaction conditions.

    • Solution: Ensure your assay buffer has the optimal pH, which is typically around 9.5 for HDH.[6] Include necessary cofactors in the assay mixture. HDH requires NAD+ as a coenzyme and its activity is often stimulated by divalent cations like Mn2+.[6][7] The absence of these can lead to little or no detectable activity.

Q3: My histidinol dehydrogenase is unstable and degrades during purification. How can I improve its stability?

A3: Protein instability is a common cause of low yields after purification. Several strategies can be employed to mitigate this issue.

  • Protease Degradation: The protein may be susceptible to degradation by proteases released during cell lysis.

    • Solution: Add a protease inhibitor cocktail to your lysis buffer. Additionally, perform all purification steps at a low temperature (4°C) to minimize protease activity.

  • Buffer Composition: The buffer composition, including pH and ionic strength, can significantly affect protein stability.

    • Solution: Maintain the pH of your purification buffers within a range where the enzyme is known to be stable (e.g., pH 7.5).[6] The addition of stabilizing agents can also be beneficial. For HDH, the presence of MnCl2 in the buffer has been shown to protect against heat inactivation.[6] The substrate, histidinol, can also confer some protection against thermal denaturation.[6]

  • Handling and Storage: Repeated freeze-thaw cycles can lead to protein denaturation and aggregation.

    • Solution: Aliquot your purified protein into single-use volumes before freezing to avoid multiple freeze-thaw cycles. Store the protein in a buffer containing a cryoprotectant like glycerol (10-50%).

Data Presentation

Table 1: Purification of Histidinol Dehydrogenase from E. coli B [6]

This table summarizes the results of a typical purification protocol for histidinol dehydrogenase from a derepressed mutant of E. coli B.

Purification StepTotal Protein (mg)Total Activity (Units)Specific Activity (Units/mg)Yield (%)Purification (Fold)
Crude Extract 12,0004,8000.41001
Heat Treatment (60°C, 10 min) 4,0004,4001.1922.8
pH 5.0 Precipitation 3,0004,2001.4883.5
(NH₄)₂SO₄ Fractionation (45-65%) 9003,6004.07510
Gel Filtration (Sephadex G-150) 5003,0006.06315
DEAE-Cellulose Chromatography 1001,80018.03845
Gel Filtration (Sephadex G-150) 3054018.01145

One unit of enzyme activity is defined as the amount that catalyzes the oxidation of 1 µmol of histidinol per minute.[6]

Table 2: Influence of Divalent Cations on Histidinol Dehydrogenase Activity [6][7]

The activity of histidinol dehydrogenase can be significantly affected by the presence of divalent cations.

Cation (at 1 mM)Relative Activity (%)
None 40
Mn²⁺ 100
Mg²⁺ < 10
Ca²⁺ < 10
Zn²⁺ < 5
Cu²⁺ 0
Ni²⁺ < 5
Ba²⁺ < 10

Experimental Protocols

1. Expression and Purification of Recombinant Histidinol Dehydrogenase from E. coli

This protocol is adapted from the purification of HDH from E. coli B.[6]

  • Cell Growth and Lysis:

    • Grow E. coli cells expressing HDH in a suitable medium (e.g., LB with appropriate antibiotic) at 37°C to an OD600 of ~0.6.

    • Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

    • Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM MnCl₂, protease inhibitors, and DNase I).

    • Lyse the cells by sonication or using a French press.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Purification Steps:

    • Heat Treatment: Heat the crude extract at 60°C for 10 minutes, followed by rapid cooling in an ice bath. Centrifuge to remove precipitated proteins.

    • Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to a final saturation of 45%. Stir for 30 minutes and then centrifuge. Discard the pellet. Add more ammonium sulfate to the supernatant to reach 65% saturation, stir for 30 minutes, and centrifuge. Dissolve the pellet in a minimal volume of buffer.

    • Chromatography:

      • Apply the dissolved pellet to a gel filtration column (e.g., Sephadex G-150) equilibrated with buffer.

      • Pool the active fractions and apply them to a DEAE-cellulose anion-exchange column.

      • Elute the protein using a salt gradient (e.g., NaCl).

      • Perform a final gel filtration step on the pooled active fractions for further purification.

2. Histidinol Dehydrogenase Activity Assay

This assay measures the production of NADH, which can be monitored by the increase in absorbance at 340 nm.

  • Reagents:

    • Assay Buffer: 100 mM Glycine-NaOH, pH 9.5.

    • 10 mM NAD⁺ solution.

    • 1 mM L-histidinol solution.

    • 10 mM MnCl₂ solution.

    • Enzyme solution (purified HDH).

  • Procedure:

    • In a cuvette, combine the assay buffer, NAD⁺ solution, and MnCl₂ solution.

    • Add the enzyme solution and mix gently.

    • Initiate the reaction by adding the L-histidinol solution.

    • Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer.

    • The rate of reaction is proportional to the rate of increase in absorbance.

3. Solubilization and Refolding of Histidinol Dehydrogenase from Inclusion Bodies [2][3]

This protocol provides a general workflow for recovering active HDH from inclusion bodies.

  • Inclusion Body Isolation:

    • After cell lysis, centrifuge the lysate at a high speed to pellet the inclusion bodies.

    • Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., Triton X-100) to remove membrane contaminants.

    • Wash again with a buffer without detergent to remove residual detergent.

  • Solubilization and Refolding:

    • Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 6 M Guanidine-HCl or 8 M Urea) and a reducing agent (e.g., DTT or β-mercaptoethanol).

    • Remove the insoluble material by centrifugation.

    • Refold the solubilized protein by rapidly diluting it into a large volume of refolding buffer (e.g., Tris buffer, pH 7.5-8.5) containing a low concentration of denaturant, an oxidizing agent (if disulfide bonds are needed), and stabilizing additives like L-arginine or polyethylene glycol. Alternatively, dialysis can be used to gradually remove the denaturant.

    • Purify the refolded, active protein using standard chromatography techniques.

Visualizations

Troubleshooting_Low_Yield Start Low Yield of Histidinol Dehydrogenase CheckExpression Check Expression Levels (SDS-PAGE of whole cell lysate) Start->CheckExpression LowExpression Low or No Expression Band CheckExpression->LowExpression No/faint band GoodExpression Expression Band Present CheckExpression->GoodExpression Strong band CodonOpt Optimize Codon Usage LowExpression->CodonOpt PromoterOpt Optimize Promoter/Induction LowExpression->PromoterOpt HostOpt Change Expression Host LowExpression->HostOpt CheckSolubility Check Solubility (SDS-PAGE of soluble vs. insoluble fractions) GoodExpression->CheckSolubility CodonOpt->CheckExpression PromoterOpt->CheckExpression HostOpt->CheckExpression Insoluble Protein in Insoluble Fraction (Inclusion Bodies) CheckSolubility->Insoluble Soluble Protein in Soluble Fraction CheckSolubility->Soluble Refolding Solubilize and Refold Inclusion Bodies Insoluble->Refolding ExpressionCond Optimize Expression Conditions (e.g., lower temperature) Insoluble->ExpressionCond CheckActivity Check Enzyme Activity Soluble->CheckActivity Refolding->CheckActivity ExpressionCond->CheckSolubility LowActivity Low or No Activity CheckActivity->LowActivity GoodActivity Good Activity CheckActivity->GoodActivity AssayOpt Optimize Assay Conditions (pH, NAD+, Mn2+) LowActivity->AssayOpt PurificationOpt Optimize Purification Protocol (add stabilizers, protease inhibitors) LowActivity->PurificationOpt Success High Yield of Active Enzyme GoodActivity->Success AssayOpt->CheckActivity PurificationOpt->CheckActivity HDH_Pathway cluster_step2 Histidinol L-Histidinol HDH Histidinol Dehydrogenase (HDH) Histidinol->HDH Histidinal L-Histidinaldehyde (intermediate) HDH->this compound Histidine L-Histidine HDH->Histidine NADH1 NADH + H+ HDH->NADH1 NADH2 NADH + H+ HDH->NADH2 This compound->HDH NAD1 NAD+ NAD1->HDH NAD2 NAD+ NAD2->HDH Mn Mn²⁺ / Zn²⁺ (cofactor) Mn->HDH

References

Technical Support Center: Improving the Specificity of Histidinal Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Histidinal Assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the specificity of their experiments involving histidine. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, detailed experimental protocols, and data-driven insights to optimize your assays.

Section 1: Qualitative and Quantitative Assays for Histidine (Pauly's Test)

The Pauly's test is a widely used colorimetric assay for the detection of the amino acids histidine and tyrosine. It relies on the coupling of diazotized sulfanilic acid to the imidazole ring of histidine or the phenolic group of tyrosine in an alkaline solution, producing a red-colored azo dye.[1][2][3] While simple and rapid, its lack of specificity is a major drawback.[1]

Frequently Asked Questions (FAQs)

Q1: What is the principle of Pauly's test?

A1: Pauly's test is based on the coupling reaction between diazotized sulfanilic acid and the imidazole ring of histidine or the phenolic group of tyrosine.[1][2][3] The reaction, carried out in a cold and alkaline medium, forms a red-colored azo dye, indicating the presence of these amino acids.[1][2]

Q2: Can Pauly's test distinguish between histidine and tyrosine?

A2: No, Pauly's test cannot distinguish between histidine and tyrosine as both produce a red-colored complex.[1] To differentiate between them, a subsequent test like Millon's test can be performed, which is positive for tyrosine but negative for histidine.

Q3: What are the critical parameters for a successful Pauly's test?

A3: The reaction is sensitive to temperature and pH. The diazotization reaction must be performed in cold conditions (e.g., in an ice bath) as the diazonium salt is unstable at higher temperatures.[1][3] An alkaline medium, typically achieved by adding sodium carbonate, is essential for the coupling reaction and color development.[1][2]

Troubleshooting Guide
IssuePossible CauseRecommended Solution
No color development or weak color Absence of histidine or tyrosine in the sample.Confirm the presence of the amino acids using a different method if possible.
Incorrect pH of the reaction mixture.Ensure the solution is alkaline by adding a sufficient amount of sodium carbonate.[1][2]
Decomposition of the diazonium salt.Perform the diazotization step in an ice bath and use the reagent immediately.[1][3]
Reagent degradation.Prepare fresh reagents, especially the sodium nitrite solution.
False positive result Presence of other phenolic compounds or amines in the sample.Purify the sample to remove interfering substances before performing the test.
Inconsistent results Fluctuation in temperature during the assay.Maintain a consistent cold temperature throughout the diazotization step.
Variation in reagent volumes or concentrations.Use calibrated pipettes and ensure accurate preparation of all solutions.
Experimental Protocol: Pauly's Test for Histidine

Materials:

  • 1% Sulfanilic acid in 10% HCl (chilled)[1][3]

  • 5% Sodium nitrite solution (chilled)[1][3]

  • 10% Sodium carbonate solution[1][3]

  • Test sample (e.g., 1% histidine solution, chilled)[1]

  • Control sample (e.g., distilled water or a solution without histidine/tyrosine)

  • Test tubes

  • Pipettes

  • Ice bath

  • Vortex mixer

Procedure:

  • Label test tubes for your sample, positive control (histidine), and negative control (water).

  • Add 2 mL of each solution to the corresponding test tube.

  • Place the test tubes in an ice bath to cool.

  • To each tube, add 1 mL of chilled 1% sulfanilic acid and mix well.[3]

  • Add 1 mL of chilled 5% sodium nitrite solution to each tube and mix thoroughly.[3]

  • Allow the tubes to stand in the ice bath for at least 3 minutes to ensure the formation of the diazonium salt.[3]

  • Make the solutions alkaline by adding 5 mL of 10% sodium carbonate solution to each tube.[3]

  • Observe the development of a red-colored complex.

Result Interpretation:

  • Positive: Appearance of a red color indicates the presence of histidine or tyrosine.[1]

  • Negative: No red color development suggests the absence of histidine and tyrosine.[1]

Diagram of Pauly's Test Reaction Pathway

Pauly_Test_Reaction cluster_diazotization Diazotization (Cold) cluster_coupling Coupling Reaction (Alkaline) Sulfanilic Acid Sulfanilic Acid Diazonium Salt Diazonium Salt Sulfanilic Acid->Diazonium Salt HCl Sodium Nitrite Sodium Nitrite Sodium Nitrite->Diazonium Salt Red Azo Dye Red Azo Dye Diazonium Salt->Red Azo Dye Histidine Histidine Histidine->Red Azo Dye Sodium Carbonate

Caption: Pauly's test workflow.

Section 2: Immunoassays for Histidine-Rich Proteins (HRP2-based RDTs)

Histidine-rich protein 2 (HRP2) is a key antigen target for rapid diagnostic tests (RDTs) for Plasmodium falciparum malaria. These immunoassays are vital for point-of-care diagnosis, but their specificity and sensitivity can be affected by several factors.

Frequently Asked Questions (FAQs)

Q1: What is the principle of an HRP2-based RDT?

A1: HRP2-based RDTs are immunochromatographic assays. When a blood sample is applied, HRP2 antigen, if present, binds to a labeled monoclonal antibody. This complex migrates along a nitrocellulose strip and is captured by a second, immobilized antibody, forming a visible line.

Q2: What are the common causes of false-negative results in HRP2 RDTs?

A2: False-negative results can arise from several factors, including low parasite density, the "prozone effect" at very high parasite densities, and deletions of the pfhrp2 and pfhrp3 genes in the parasite population.[4][5][6][7] Operator error and improper storage of RDTs can also lead to false negatives.[8]

Q3: What is the "prozone effect"?

A3: The prozone effect occurs when a very high concentration of HRP2 antigen in the blood saturates the capture and detector antibodies, preventing the formation of the antibody-antigen-antibody sandwich necessary for a visible test line.[4] This can lead to a false-negative result in cases of high parasitemia.

Q4: How do pfhrp2/3 gene deletions affect RDT results?

A4: Deletions in the pfhrp2 and pfhrp3 genes mean the parasite does not produce the target HRP2 antigen.[4][6] This leads to false-negative results with HRP2-based RDTs, even at high parasite densities. The prevalence of these deletions varies geographically.

Troubleshooting Guide
IssuePossible CauseRecommended Solution
False-negative result with suspected malaria Low parasite density.Use a more sensitive method like microscopy or PCR for confirmation.
Prozone effect (high parasitemia).[4]Dilute the blood sample (e.g., 1:10 with saline) and re-run the test.
pfhrp2/3 gene deletions.[4][6]Use an RDT that also detects an alternative antigen like pLDH or aldolase. Confirm with molecular testing if deletions are suspected in the region.
Improper test procedure or storage.[8]Ensure proper training of personnel and adherence to manufacturer's instructions for storage and use.
False-positive result Persistence of HRP2 antigen after treatment.[4]HRP2 can persist for weeks after parasite clearance. Consider clinical history and alternative diagnostic methods if recent treatment is suspected.
Cross-reactivity with other substances (e.g., rheumatoid factor).While rare, consider other clinical factors and confirm with a different diagnostic method.
Faint test line Low parasite density.A faint line should be interpreted as a positive result. Confirm with microscopy if possible to quantify parasitemia.
Poor quality RDT.Use RDTs that meet WHO quality standards.
Experimental Protocol: Quality Control of HRP2 RDTs

This protocol outlines a basic procedure for the quality control of HRP2 RDTs using known positive and negative samples.

Materials:

  • HRP2-based RDT kits from the same lot

  • Positive control sample (e.g., cultured P. falciparum lysate with a known HRP2 concentration or a commercial control)

  • Negative control sample (e.g., blood from an uninfected individual)

  • Micropipettes and sterile tips

  • Timer

Procedure:

  • Bring all RDTs and samples to room temperature.

  • Label the RDT cassettes for the positive and negative controls.

  • Following the manufacturer's instructions, apply the specified volume of the positive control sample to the sample well of the corresponding RDT.

  • Apply the same volume of the negative control sample to its designated RDT.

  • Add the specified number of drops of the assay buffer to the buffer well of each RDT.

  • Start the timer for the recommended development time (usually 15-20 minutes).

  • Read the results at the specified time. Do not interpret results after the recommended reading time.

Expected Results:

  • Positive Control RDT: A visible line should appear at both the control (C) and test (T) line positions.

  • Negative Control RDT: A visible line should appear only at the control (C) line position.

Troubleshooting Logic for HRP2 RDTs

HRP2_RDT_Troubleshooting start Suspected False-Negative HRP2 RDT Result check_parasitemia Microscopy or qPCR for Parasitemia start->check_parasitemia operator_error Review Procedure & Storage start->operator_error high_parasitemia High Parasitemia check_parasitemia->high_parasitemia Parasites Present low_parasitemia Low/No Parasitemia check_parasitemia->low_parasitemia No/Low Parasites prozone_test Dilute Sample & Re-test high_parasitemia->prozone_test Negative RDT true_negative True Negative or Below Detection Limit low_parasitemia->true_negative prozone_positive Positive Result after Dilution (Prozone Effect) prozone_test->prozone_positive Positive gene_deletion_test Test for pfhrp2/3 Deletions prozone_test->gene_deletion_test Still Negative deletion_positive Deletions Confirmed gene_deletion_test->deletion_positive

Caption: Decision tree for troubleshooting false-negative HRP2 RDT results.

Section 3: Purification of His-tagged Proteins (IMAC)

Immobilized Metal Affinity Chromatography (IMAC) is a widely used technique for purifying recombinant proteins that have been engineered to include a polyhistidine tag (His-tag). The imidazole rings of the histidine residues chelate immobilized metal ions (commonly Ni²⁺ or Co²⁺), allowing for selective binding and purification.

Frequently Asked Questions (FAQs)

Q1: What is the role of imidazole in IMAC?

A1: Imidazole is used as a competitive agent in IMAC.[9] Low concentrations of imidazole are included in the binding and wash buffers to prevent the non-specific binding of contaminating proteins that may have surface-exposed histidines.[9][10] A high concentration of imidazole is used in the elution buffer to compete with the His-tag for binding to the metal ions, thus eluting the target protein.[9]

Q2: How do I choose between nickel (Ni²⁺) and cobalt (Co²⁺) resins?

A2: Nickel resins generally have a higher binding capacity, while cobalt resins often provide higher purity due to a more selective interaction with the His-tag. The choice depends on the specific protein and the desired balance between yield and purity.

Q3: Can I reuse my IMAC column?

A3: Yes, most IMAC columns can be regenerated by stripping the bound metal ions with a strong chelating agent like EDTA, followed by washing and recharging with a fresh metal ion solution. Refer to the manufacturer's instructions for the specific resin.

Troubleshooting Guide
IssuePossible CauseRecommended Solution
Low yield of purified protein His-tag is not accessible.Perform purification under denaturing conditions (e.g., with urea or guanidinium chloride) to expose the tag.
Protein has precipitated on the column.Reduce the amount of sample loaded or adjust the buffer composition (e.g., pH, salt concentration).
Suboptimal imidazole concentration in elution buffer.Increase the imidazole concentration in the elution buffer or use a gradient elution to determine the optimal concentration.
Low purity of the target protein Non-specific binding of contaminating proteins.Increase the imidazole concentration in the binding and wash buffers (e.g., 20-40 mM).[10]
Protein degradation by proteases.Add protease inhibitors to the lysis buffer and keep the sample cold throughout the purification process.
Inefficient washing.Increase the volume of the wash buffer.
Protein elutes in the wash steps Imidazole concentration in the wash buffer is too high.Decrease the imidazole concentration in the wash buffer.
Weak binding of the His-tag to the resin.Consider using a resin with a different metal ion (e.g., Ni²⁺ for stronger binding) or ensure the pH of the buffers is optimal for binding (typically 7.4-8.0).
Experimental Protocol: Optimization of Imidazole Concentration in IMAC

Objective: To determine the optimal imidazole concentrations for the wash and elution steps to maximize the purity and yield of a His-tagged protein.

Materials:

  • Clarified cell lysate containing the His-tagged protein

  • IMAC resin (e.g., Ni-NTA agarose)

  • Chromatography columns

  • Binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, pH 8.0)

  • Wash buffers with varying imidazole concentrations (e.g., 10, 20, 40, 60 mM imidazole in binding buffer)

  • Elution buffers with varying imidazole concentrations (e.g., 100, 150, 250, 500 mM imidazole in binding buffer)

  • SDS-PAGE equipment and reagents

Procedure:

  • Binding: Incubate the clarified lysate with the equilibrated IMAC resin according to the manufacturer's protocol to allow the His-tagged protein to bind.

  • Washing Trial:

    • Divide the resin-bound protein into several small columns.

    • Wash each column with a different wash buffer containing increasing concentrations of imidazole (10, 20, 40, 60 mM).

    • Collect the flow-through from each wash step.

  • Elution Trial:

    • After washing, elute the protein from each column using a high concentration of imidazole (e.g., 250 mM).

    • Alternatively, after a standard wash (e.g., 20 mM imidazole), elute the protein with a step gradient of increasing imidazole concentrations (100, 150, 250, 500 mM).

    • Collect the eluted fractions.

  • Analysis:

    • Analyze the collected wash and elution fractions by SDS-PAGE.

    • Identify the lowest imidazole concentration in the wash buffer that effectively removes contaminants without eluting the target protein.

    • Determine the lowest imidazole concentration in the elution buffer that efficiently elutes the target protein with high purity.

Data Presentation:

Imidazole in Wash (mM)Target Protein in WashContaminants in WashTarget Protein in ElutionPurity in Elution
10LowHighHighLow
20LowModerateHighModerate
40ModerateLowModerateHigh
60HighLowLowHigh

IMAC Optimization Workflow

IMAC_Optimization start Clarified Lysate with His-tagged Protein bind Bind to IMAC Resin start->bind wash Wash with Increasing [Imidazole] bind->wash elute Elute with High [Imidazole] wash->elute analyze Analyze Fractions by SDS-PAGE elute->analyze decision Optimal Imidazole Concentrations? analyze->decision pure_protein High Purity & Yield Protein decision->pure_protein Yes reoptimize Adjust Imidazole Concentrations decision->reoptimize No reoptimize->wash

Caption: Workflow for optimizing imidazole concentrations in IMAC.

Section 4: Histidine Kinase Assays

Histidine kinases are key components of two-component signaling systems in bacteria, fungi, and plants. Assays for histidine kinase activity are crucial for studying these signaling pathways and for screening for potential inhibitors, such as novel antibiotics.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for measuring histidine kinase activity?

A1: Histidine kinase activity is typically measured by detecting the autophosphorylation of the kinase. This is often done using radiolabeled ATP ([γ-³²P]ATP) followed by SDS-PAGE and autoradiography.[11] Non-radioactive methods, such as those using ATP analogs or coupled enzyme assays, are also available.

Q2: What are the main challenges in developing a histidine kinase inhibitor screening assay?

A2: A major challenge is the instability of the phosphohistidine product, which can make high-throughput screening difficult.[12] Additionally, identifying specific inhibitors can be complicated by pan-assay interference compounds (PAINS) that act non-specifically, for example, by causing protein aggregation.[13]

Q3: How can I improve the specificity of my histidine kinase inhibitor screen?

A3: To improve specificity, it is important to perform counter-screens to eliminate compounds that interfere with the assay components or act through non-specific mechanisms. This includes testing for protein aggregation and using filters to identify known PAINS.[13] Validating hits with secondary assays that use a different detection method is also recommended.

Troubleshooting Guide
IssuePossible CauseRecommended Solution
Low or no kinase activity Inactive enzyme preparation.Ensure proper protein folding and purification. Test different expression and purification conditions.
Suboptimal assay buffer conditions (pH, salt, cofactors).Optimize the buffer composition, including the concentration of Mg²⁺, which is a critical cofactor.
Instability of phosphohistidine.Keep reaction times short and process samples quickly. Ensure quenching methods are effective.[11]
High background signal Non-specific binding of radiolabeled ATP.Include appropriate controls without the enzyme. Optimize washing steps in filter-binding assays.
Contaminating kinase activity.Use highly purified histidine kinase.
False positives in inhibitor screen Pan-assay interference compounds (PAINS).[13]Use PAINS filters and perform counter-screens to identify non-specific inhibitors.
Compound-induced protein aggregation.[13]Test hit compounds for their ability to cause protein aggregation using methods like dynamic light scattering.
Experimental Protocol: A General Histidine Kinase Autophosphorylation Assay

This protocol describes a basic radioactive assay for measuring histidine kinase autophosphorylation.

Materials:

  • Purified histidine kinase

  • Assay buffer (e.g., 50 mM Tris-HCl, 50 mM KCl, 10 mM MgCl₂, pH 7.5)

  • [γ-³²P]ATP

  • Cold ATP stock solution

  • SDS-PAGE loading buffer

  • SDS-PAGE equipment

  • Phosphorimager or autoradiography film

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the purified histidine kinase.

  • Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding a mixture of [γ-³²P]ATP and cold ATP to the desired final concentration.

  • Incubate for a specific time (e.g., 10 minutes). For kinetic analysis, take aliquots at different time points.

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Boil the samples for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphorimager screen or autoradiography film to detect the radiolabeled, phosphorylated kinase.

  • Quantify the band intensity to determine the level of autophosphorylation.

Histidine Kinase Signaling Pathway

Histidine_Kinase_Pathway Signal Signal HK_dimer Histidine Kinase (HK) Dimer Signal->HK_dimer Activates HK_P Autophosphorylated HK (His-P) HK_dimer->HK_P Autophosphorylation RR Response Regulator (RR) HK_P->RR Phosphotransfer ATP ATP RR_P Phosphorylated RR (Asp-P) RR->RR_P Response Cellular Response RR_P->Response ADP ADP ATP->ADP

Caption: A typical two-component signaling pathway involving a histidine kinase.

References

Technical Support Center: Enhancing Histidinol Production in Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of histidinol production in microbial systems. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for increasing L-histidine production in microorganisms like E. coli and Corynebacterium glutamicum?

A1: The core strategies for enhancing L-histidine production revolve around metabolic and protein engineering, coupled with optimizing fermentation conditions. Key approaches include:

  • Alleviating Feedback Inhibition: The first enzyme in the histidine biosynthesis pathway, ATP phosphoribosyltransferase (HisG), is typically inhibited by the final product, L-histidine. Creating mutant versions of HisG that are resistant to this feedback is a crucial first step.[1][2][3]

  • Overexpression of Key Enzymes: Increasing the expression of rate-limiting enzymes in the biosynthesis pathway can significantly boost production. This often includes the feedback-resistant HisG mutant and phosphoribosyl pyrophosphate (PRPP) synthetase.[1][4]

  • Enhancing Precursor Supply: The biosynthesis of histidine requires precursors like PRPP and ATP. Engineering the metabolic network to increase the intracellular pools of these molecules is vital.[4][5][6] This can involve redirecting carbon flux towards the pentose phosphate pathway.[2][7]

  • Eliminating Competing Pathways: Deleting genes for pathways that compete for key precursors can channel more resources towards histidine synthesis. For example, knocking out the pgi gene, which encodes phosphoglucose isomerase, can redirect glucose flux into the pentose phosphate pathway, a key source of PRPP.[1]

  • Optimizing Cellular Energy: The synthesis of L-histidine is an energy-intensive process. Strategies to improve the cellular energy status, such as increasing the ATP supply, have been shown to enhance production.[1][8]

  • Improving Export: Enhancing the export of L-histidine out of the cell can prevent intracellular accumulation that might trigger feedback mechanisms or be toxic to the cell.[4][6][9]

  • Optimizing Fermentation Conditions: Fine-tuning fermentation parameters such as pH, temperature, dissolved oxygen, and nutrient feeding strategies is critical for achieving high-titer production in bioreactors.[10]

Q2: My engineered strain is producing very low levels of L-histidine. What are the common bottlenecks and how can I troubleshoot this?

A2: Low L-histidine yield is a frequent issue. The following troubleshooting guide addresses potential causes and solutions.

Troubleshooting Guide: Low L-Histidine Production

Potential Cause Troubleshooting Steps Recommended Action
Persistent Feedback Inhibition Verify that your engineered HisG is indeed resistant to feedback inhibition at the produced L-histidine concentrations.Sequence the hisG gene to confirm the presence of the desired mutations. Perform in vitro enzyme assays with varying concentrations of L-histidine to confirm resistance.[2]
Insufficient Precursor Supply (PRPP & ATP) Analyze the intracellular pools of PRPP and ATP.Overexpress PRPP synthetase (prs gene).[5] Engineer the pentose phosphate pathway to increase ribose-5-phosphate availability.[7] Implement strategies for ATP regeneration.[7]
Suboptimal Expression of Biosynthetic Genes Quantify the transcript levels of the histidine operon genes using RT-qPCR. Analyze protein expression levels via SDS-PAGE or proteomics.Optimize promoter strength and plasmid copy number for balanced expression of the histidine biosynthesis genes.[4]
Competing Metabolic Pathways Identify and quantify byproducts that suggest carbon flux is being diverted to other pathways.Use metabolic flux analysis to pinpoint competing pathways. Implement gene knockouts for key enzymes in these pathways (e.g., pgi).[1]
Cellular Stress and Toxicity Monitor cell growth and viability. High levels of intermediate metabolites or the final product can be toxic.Enhance the expression of L-histidine exporters.[4][6] Optimize fermentation conditions to minimize stress (e.g., pH, osmolarity).
Inefficient Fermentation Conditions Review and optimize your fermentation protocol.Systematically vary parameters such as temperature, pH, dissolved oxygen, and feeding strategies to identify optimal conditions for your specific strain.[10]
Plasmid Instability If using a plasmid-based expression system, verify plasmid retention over the course of the fermentation.Integrate the expression cassettes into the chromosome for more stable expression.[4] If using plasmids, ensure consistent antibiotic selection.

Quantitative Data Summary

The following tables summarize the impact of various genetic modifications and fermentation strategies on L-histidine production in E. coli and C. glutamicum.

Table 1: Metabolic Engineering Strategies and L-Histidine Titers in E. coli

Strain/Modification Key Genetic Changes L-Histidine Titer (g/L) Yield (g/g glucose) Productivity (g/L/h) Reference
Wild-type E. coli (Engineered)Removal of transcription attenuation and feedback inhibition of HisG.0.8N/AN/A[4][6]
Intermediate StrainChromosome-based optimization of histidine biosynthesis gene expression.3.8N/AN/A[4]
Improved StrainStrengthened PRPP supply and rerouted purine nucleotide biosynthesis.8.2N/AN/A[4][6]
Final Strain (HW6-3)Introduction of NADH-dependent glutamate dehydrogenase and a lysine exporter.11.8 (Shake Flask)N/AN/A[4][6]
Final Strain (HW6-3)Fed-batch fermentation.66.50.231.5[4][6]

Table 2: Metabolic Engineering Strategies and L-Histidine Titers in Corynebacterium glutamicum

Strain/Modification Key Genetic Changes L-Histidine Titer (g/L) Reference
Initial MutantConstruction of a feedback-resistant HisG mutant (HisGT235P-Y56M).0.83[1]
Intermediate StrainOverexpression of HisGT235P-Y56M, PRPP synthetase, and knockout of pgi.1.21[1]
Optimized StrainDecreased reactive oxygen species and enhanced ATP supply.3.10 (Shake Flask)[1][8]
Final StrainFermentation in a 3 L bioreactor.5.07[1][8]

Experimental Protocols

Protocol 1: Construction of a Feedback-Resistant HisG Mutant in C. glutamicum

Objective: To create a mutant of ATP phosphoribosyltransferase (HisG) that is insensitive to feedback inhibition by L-histidine.

Methodology:

  • Molecular Docking and Site-Directed Mutagenesis:

    • Utilize molecular docking software to predict amino acid residues in the allosteric binding site of HisG that interact with L-histidine.

    • Based on the docking results, select target residues for site-directed mutagenesis to disrupt L-histidine binding. For example, mutations T235P and Y56M have been shown to be effective.[1]

    • Use a site-directed mutagenesis kit to introduce the desired mutations into the hisG gene cloned into an appropriate expression vector.

  • High-Throughput Screening:

    • Transform a library of hisG mutants into a suitable C. glutamicum host strain.

    • Plate the transformants on a minimal medium containing a toxic histidine analog (e.g., 2-thiazole-DL-alanine).

    • Colonies that grow in the presence of the analog are likely to have a feedback-resistant HisG.

  • Validation:

    • Isolate plasmids from the resistant colonies and sequence the hisG gene to confirm the mutations.

    • Perform enzyme activity assays on the purified mutant HisG proteins in the presence of varying concentrations of L-histidine to quantify the degree of feedback resistance.[2]

Visualizations

Histidine_Biosynthesis_Pathway cluster_precursors Precursors PRPP PRPP HisG HisG (ATP phosphoribosyl- transferase) PRPP->HisG ATP ATP ATP->HisG PRATP Phosphoribosyl-ATP HisG->PRATP PPi HisE HisE PRATP->HisE PPi PRAMP Phosphoribosyl-AMP HisE->PRAMP HisI HisI PRAMP->HisI ProFAR ProFAR HisI->ProFAR HisA HisA ProFAR->HisA PRFAR PRFAR HisA->PRFAR HisH_F HisH/HisF (Imidazoleglycerol- phosphate synthase) PRFAR->HisH_F Gln -> Glu + AICAR IGP Imidazoleglycerol- phosphate HisH_F->IGP HisB_dehydratase HisB (dehydratase) IGP->HisB_dehydratase H2O IAP Imidazoleacetol- phosphate HisB_dehydratase->IAP HisC HisC IAP->HisC Glu -> α-KG Histidinol_P L-Histidinol- phosphate HisC->Histidinol_P HisB_phosphatase HisB (phosphatase) Histidinol_P->HisB_phosphatase H2O Histidinol L-Histidinol HisB_phosphatase->Histidinol HisD HisD Histidinol->HisD 2 NAD+ -> 2 NADH L_Histidine L-Histidine HisD->L_Histidine Feedback Feedback Inhibition L_Histidine->Feedback Feedback->HisG

Caption: The L-histidine biosynthesis pathway with key enzymes and intermediates.

Troubleshooting_Workflow Start Low L-Histidine Yield Check_Feedback Verify HisG Feedback Resistance Start->Check_Feedback Check_Precursors Analyze Precursor Supply (PRPP, ATP) Check_Feedback->Check_Precursors Resistant Mutagenesis Perform Site-Directed Mutagenesis of HisG Check_Feedback->Mutagenesis Not Resistant Check_Expression Quantify Gene/Protein Expression Check_Precursors->Check_Expression Sufficient Engineer_Precursors Overexpress PRPP Synthetase / Engineer PPP Check_Precursors->Engineer_Precursors Insufficient Check_Pathways Identify Competing Pathways Check_Expression->Check_Pathways Optimal Optimize_Expression Optimize Promoters/Copy Number Check_Expression->Optimize_Expression Suboptimal Optimize_Fermentation Optimize Fermentation Conditions Check_Pathways->Optimize_Fermentation No Major Competition Knockout_Competitors Knockout Competing Pathway Genes Check_Pathways->Knockout_Competitors Competition Identified End Improved L-Histidine Yield Optimize_Fermentation->End Optimized Re_evaluate Re-evaluate Previous Steps Optimize_Fermentation->Re_evaluate No Improvement Mutagenesis->Check_Feedback Engineer_Precursors->Check_Precursors Optimize_Expression->Check_Expression Knockout_Competitors->Check_Pathways Re_evaluate->Start

Caption: A logical workflow for troubleshooting low L-histidine production.

References

Technical Support Center: Histidine-Tagged Protein Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals resolve co-elution issues during histidine-tagged protein chromatography.

Troubleshooting Guides

This section offers detailed, step-by-step guidance on how to address specific co-elution problems.

Problem: My purified His-tagged protein is contaminated with other host cell proteins.

This is a common issue in Immobilized Metal Affinity Chromatography (IMAC). The co-eluting proteins may be non-specifically bound to the resin or may be interacting with your target protein.

Initial Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting co-elution issues.

G start Start: Co-elution Observed wash_opt Optimize Wash Buffer start->wash_opt Primary Strategy additives Use Additives in Buffers wash_opt->additives If contamination persists end_success Success: Pure Protein wash_opt->end_success If successful metal_ion Change Metal Ion additives->metal_ion If contamination persists additives->end_success If successful secondary_purification Perform Secondary Purification metal_ion->secondary_purification Final Polishing Step metal_ion->end_success If successful secondary_purification->end_success end_fail Still Contaminated: Consider Re-cloning secondary_purification->end_fail If still unsuccessful

Caption: A logical workflow for troubleshooting co-elution in His-tag chromatography.

Solution 1: Optimize Wash Buffer Composition

Nonspecifically bound proteins often have a weaker affinity for the IMAC resin than your His-tagged protein. By adjusting the composition of your wash buffer, you can often remove these contaminants without eluting your protein of interest.

Experimental Protocol: Imidazole Gradient Wash Optimization

  • Prepare a range of wash buffers: Create a series of wash buffers with increasing concentrations of imidazole. A good starting range is 10 mM to 100 mM, with increments of 10-20 mM.[1] Keep the salt concentration (e.g., NaCl) and pH constant.

  • Bind your protein: Load your clarified lysate onto the IMAC column as you normally would.

  • Wash with the gradient: Sequentially wash the column with the prepared imidazole buffers, starting with the lowest concentration. Collect the flow-through from each wash step.

  • Elute your protein: Elute your His-tagged protein using a high concentration of imidazole (e.g., 250-500 mM).[2]

  • Analyze the fractions: Run an SDS-PAGE gel of the collected wash fractions and the final eluate to determine the imidazole concentration at which contaminants are removed without significant loss of your target protein.[3]

Data Presentation: Recommended Imidazole Concentrations for Wash Buffers

Imidazole Concentration (mM)Expected OutcomeConsiderations
10 - 20Removes very weakly bound contaminants. A good starting point for initial optimization.[4][5]May not be sufficient for all contaminants.
20 - 50Often effective at removing a significant portion of nonspecifically bound proteins.[2][6]May cause some premature elution of the target protein, depending on its affinity.
50 - 100For proteins with very high affinity to the resin or when significant contamination is present.[1][7]High risk of eluting the target protein; monitor yield closely.

Experimental Protocol: NaCl Concentration Optimization

Increasing the ionic strength of the wash buffer can disrupt electrostatic interactions that cause some proteins to bind nonspecifically to the resin.

  • Prepare wash buffers with varying NaCl concentrations: A typical range to test is from 300 mM up to 1 M NaCl.[1]

  • Perform the wash: After binding your protein, wash the column with the different NaCl-containing buffers.

  • Analyze the results: Use SDS-PAGE to assess the purity of your eluted protein.

Solution 2: Utilize Additives in Lysis and Wash Buffers

Certain additives can help reduce nonspecific binding and aggregation.

Experimental Protocol: Using Detergents and Other Additives

  • Add a non-ionic detergent: Include 0.1-0.5% of Triton X-100 or Tween 20 in your lysis and wash buffers to reduce hydrophobic interactions.[1][4]

  • Incorporate a reducing agent: Add up to 20 mM β-mercaptoethanol to prevent disulfide bond formation between your protein and contaminants.[4][8]

  • Consider glycerol: Adding 10-50% glycerol can help stabilize your protein and reduce nonspecific interactions.[4][5]

Solution 3: Change the Metal Ion

Different metal ions have varying affinities for the histidine tag and for contaminating proteins. If you are using a nickel (Ni²⁺) resin, switching to a cobalt (Co²⁺) resin may improve purity.

  • Nickel (Ni²⁺): Generally has a higher binding capacity but may also bind more nonspecifically.[9][10]

  • Cobalt (Co²⁺): Often exhibits higher specificity for the His-tag, leading to a purer elution, though potentially with a lower yield.[9][10][11][12]

Experimental Protocol: Metal Ion Comparison

  • Obtain both Ni²⁺- and Co²⁺-charged IMAC resins.

  • Perform parallel purifications: Purify your protein using both types of resin under identical buffer conditions.

  • Compare the results: Analyze the purity and yield from both purifications using SDS-PAGE and a protein concentration assay.

Solution 4: Implement a Secondary Purification Step

For applications requiring very high purity, a single IMAC step may be insufficient. A secondary, or "polishing," step using a different chromatography technique is often necessary.[3][13][14]

Common Secondary Purification Methods

  • Size-Exclusion Chromatography (SEC): Separates proteins based on their size. This is effective for removing contaminants that are significantly larger or smaller than your target protein.[11][13][15]

  • Ion-Exchange Chromatography (IEX): Separates proteins based on their net charge at a specific pH.[3][13][14][16]

Experimental Protocol: Two-Step Purification Workflow

  • Perform IMAC: Purify your His-tagged protein as the first step.

  • Buffer exchange: Dialyze or use a desalting column to transfer your eluted protein into a buffer suitable for the next chromatography step.[13][17]

  • Perform SEC or IEX: Load the buffer-exchanged sample onto the appropriate column and collect the fractions containing your purified protein.

  • Assess purity: Analyze the final product by SDS-PAGE.

G cluster_0 IMAC Purification cluster_1 Secondary Purification Lysate Lysate IMAC_Column IMAC_Column Lysate->IMAC_Column Load Eluate Eluate IMAC_Column->Eluate Elute Buffer_Exchange Buffer_Exchange Eluate->Buffer_Exchange SEC_IEX_Column SEC_IEX_Column Buffer_Exchange->SEC_IEX_Column Load Pure_Protein Pure_Protein SEC_IEX_Column->Pure_Protein Collect Fractions

Caption: A typical two-step protein purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common contaminating proteins from E. coli in His-tag purification?

A1: Several endogenous E. coli proteins are known to co-elute with His-tagged proteins. One of the most frequently cited is SlyD, a peptidyl-prolyl isomerase.[15] Other common contaminants include proteins with surface-exposed histidine clusters or metal-binding domains.[15][18]

Q2: Can the position of the His-tag (N- or C-terminus) affect co-elution?

A2: Yes, the accessibility of the His-tag can influence binding affinity and, consequently, the optimal purification conditions. If the tag is partially buried within the protein structure, it may result in weaker binding, making it more challenging to use stringent wash conditions to remove contaminants. In some cases, moving the tag to the other terminus can improve its accessibility.[11]

Q3: My protein precipitates after elution. How can I prevent this?

A3: Protein precipitation after elution can be due to high protein concentration, the buffer composition (e.g., high imidazole, pH), or inherent instability of the protein. Try eluting into a buffer containing stabilizing agents like glycerol or arginine. Alternatively, performing a rapid buffer exchange into a more suitable storage buffer via dialysis or a desalting column can also help.[8]

Q4: Is it necessary to remove the His-tag after purification?

A4: The necessity of removing the His-tag depends on the downstream application. For some functional or structural studies, the tag may interfere with the protein's activity or crystallization.[19] In many other cases, the small size of the tag has a negligible effect. If removal is necessary, it is typically done by engineering a protease cleavage site between the protein and the tag.[19] The cleaved tag and the protease (if also His-tagged) can then be removed by a second pass over the IMAC resin.[11][19]

Q5: What should I do if my protein does not bind to the column?

A5: If your His-tagged protein fails to bind, consider the following:

  • The His-tag may be inaccessible: Try performing the purification under denaturing conditions to expose the tag.[20]

  • The buffer composition is incorrect: Ensure that there are no chelating agents (like EDTA) or reducing agents (like DTT) in your sample that could strip the metal ions from the resin.[12][20] The pH of your buffer should also be optimized; a pH of 7.5-8.0 is typically used.[5]

  • The imidazole concentration in the binding buffer is too high: For initial binding, it's best to have a low concentration (or no) imidazole.[8]

References

Technical Support Center: Enhancing the Stability of Purified Histidinol Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving purified histidinol dehydrogenase (HDH).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for histidinol dehydrogenase activity and stability?

A1: Histidinol dehydrogenase generally exhibits maximal activity at a pH between 9.5 and 9.8.[1][2] However, the enzyme shows greater stability at a more neutral pH. For instance, the E. coli enzyme is more stable at pH 7.5 than at pH 9.4.[1]

Q2: What is the role of metal ions in HDH stability and activity?

A2: Histidinol dehydrogenase is a zinc metalloenzyme.[3][4] Manganese ions (Mn²⁺) are crucial for maximal activity and also play a significant role in stabilizing the enzyme, offering protection against heat inactivation.[1][5] While Mn²⁺ is stimulatory, other divalent cations such as Ba²⁺, Mg²⁺, Ni²⁺, Ca²⁺, Zn²⁺, or Cu²⁺ can inhibit the enzyme's activity.[5]

Q3: How should I store my purified histidinol dehydrogenase?

A3: For short-term storage, it is advisable to keep the purified enzyme at 0-4°C. For long-term storage, the enzyme should be stored at -20°C or lower.[1] The storage buffer should ideally be at a pH of around 7.5 and supplemented with 1.0 mM MnCl₂ to enhance stability.[1]

Q4: Can substrates or cofactors help stabilize the enzyme?

A4: Yes, the substrate L-histidinol has been shown to protect the enzyme from heat inactivation.[1] The cofactor NAD⁺ offers slight protection against heat inactivation.[1]

Q5: What is the typical molecular weight and subunit structure of HDH?

A5: Histidinol dehydrogenase from various sources, including E. coli, cabbage, and Salmonella typhimurium, exists as a dimer.[1][5][6] The molecular weight of the dimeric form is typically in the range of 81,000 to 103,000 Da, with subunits of approximately 52,000 Da.[1][2][5]

Troubleshooting Guides

Problem 1: Low Yield of Purified Histidinol Dehydrogenase
Possible Cause Suggested Solution
Inefficient Cell Lysis Ensure complete cell disruption. If using a French press, operate at a pressure of at least 10 MPa (1500 lbf/in²).[1] Consider adding DNase to the lysis buffer to reduce viscosity from released DNA.[1]
Loss of Activity During Purification Perform all purification steps at 0-4°C to minimize proteolysis and denaturation.[1] Maintain a buffer pH of around 7.5 and include 1.0 mM MnCl₂ in all buffers to improve stability.[1]
Poor Binding to Chromatography Resin If using His-tagged HDH, ensure the His-tag is accessible. Purification under denaturing conditions with urea or guanidinium chloride followed by refolding can be attempted if the tag is buried.[7] Check the pH of your binding buffer; a low pH can protonate histidine residues and prevent binding.[7]
Protein Precipitation High concentrations of ammonium sulfate can cause irreversible precipitation. Add ammonium sulfate slowly while stirring on ice. If precipitation occurs, try to resuspend the pellet in a minimal amount of stabilizing buffer.
Problem 2: Rapid Loss of Enzyme Activity After Purification
Possible Cause Suggested Solution
Suboptimal Buffer Conditions The enzyme is less stable at its optimal activity pH of ~9.5. Store the enzyme in a buffer with a pH of 7.5.[1]
Absence of Stabilizing Agents Supplement all storage and assay buffers with 1.0 mM MnCl₂.[1][8] The presence of the substrate, L-histidinol (e.g., 2 mM), can also protect against heat inactivation.[1]
Inappropriate Storage Temperature Store the purified enzyme at -20°C or below for long-term stability.[1] Avoid repeated freeze-thaw cycles. Aliquot the purified enzyme into smaller volumes before freezing.
Presence of Chelating Agents Avoid using buffers containing strong chelating agents like EDTA, as they can remove the essential zinc and manganese ions from the active site, leading to inactivation.[1]
Oxidation of Cysteine Residues Consider adding a reducing agent like 2-mercaptoethanol to the buffers, as it has been shown to be required for the in vitro complementation of mutant HDH, suggesting a role in maintaining the proper conformation.[8]

Quantitative Data on Enzyme Stability

The stability of E. coli histidinol dehydrogenase was assessed under different conditions. The following table summarizes the percentage of inactivation after incubation under the specified conditions.

Condition pH Temperature Incubation Time Additive(s) % Inactivation Reference
Control 7.565°C5 minNone~0%[1]
Heat Stress 9.465°C-None~70%[1]
Mn²⁺ Protection 7.5 & 9.465°C-1 mM MnCl₂20-30%[1]
Histidinol Protection 7.5 & 9.465°C-2 mM Histidinol20-30%[1]
NAD⁺ Protection 7.5 & 9.465°C-NAD⁺Slight protection[1]

Experimental Protocols

Protocol 1: Purification of Histidinol Dehydrogenase from E. coli

This protocol is based on the method described for the purification of HDH from a derepressed mutant of E. coli B.[1]

Materials:

  • E. coli cell paste

  • Lysis Buffer: 0.01 M Tris/succinate, pH 7.5, containing 1.0 mM MnCl₂, 0.01 M MgCl₂

  • DNase I

  • Ammonium sulfate

  • Dialysis Buffer: 0.01 M Tris/succinate, pH 7.5, containing 1.0 mM MnCl₂

  • Chromatography resins (e.g., DEAE-cellulose, Sephadex G-150)

  • All steps should be carried out at 0-4°C.

Procedure:

  • Cell Lysis: Thaw 200 g of E. coli cells in Lysis Buffer. Add 2 µg/mL DNase I. Disrupt the cells using a French press at 10 MPa.

  • Clarification: Centrifuge the lysate at 40,000 x g for 30 minutes. The supernatant is the crude extract.

  • Heat Treatment: Heat the crude extract for 10 minutes at 60°C and then cool it quickly in an ice bath. Centrifuge to remove precipitated proteins.

  • Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve 45-65% saturation. Stir for at least 30 minutes. Collect the precipitate by centrifugation.

  • Dialysis: Resuspend the pellet in a minimal volume of Dialysis Buffer and dialyze extensively against the same buffer.

  • Ion-Exchange Chromatography: Apply the dialyzed sample to a DEAE-cellulose column equilibrated with Dialysis Buffer. Elute with a salt gradient (e.g., 0-0.5 M NaCl in Dialysis Buffer). Collect fractions and assay for HDH activity.

  • Gel Filtration Chromatography: Pool the active fractions, concentrate if necessary, and apply to a Sephadex G-150 column equilibrated with Dialysis Buffer. Elute with the same buffer.

  • Purity Check and Storage: Analyze the purity of the final preparation by SDS-PAGE. Store the purified enzyme at -20°C in a suitable buffer (e.g., Dialysis Buffer with 10% glycerol).

Protocol 2: Histidinol Dehydrogenase Activity Assay

This is a spectrophotometric assay that measures the increase in absorbance at 340 nm due to the reduction of NAD⁺ to NADH.

Materials:

  • Assay Buffer: e.g., 0.1 M Glycine-NaOH, pH 9.5

  • NAD⁺ stock solution (e.g., 20 mM)

  • L-histidinol stock solution (e.g., 10 mM)

  • Purified histidinol dehydrogenase

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Set up the reaction mixture in a cuvette. A typical 1 mL reaction mixture contains:

    • 850 µL of Assay Buffer

    • 100 µL of NAD⁺ stock solution (final concentration 2 mM)

    • 50 µL of purified enzyme solution (diluted to an appropriate concentration)

  • Incubate the mixture for 5 minutes at the desired temperature (e.g., 37°C) to allow the temperature to equilibrate and to record any background reaction.

  • Initiate the reaction by adding 50 µL of L-histidinol stock solution (final concentration 0.5 mM).

  • Immediately mix and start monitoring the increase in absorbance at 340 nm for several minutes.

  • Calculate the initial reaction rate from the linear portion of the absorbance versus time plot. The rate of NADH formation can be calculated using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Visualizations

experimental_workflow cluster_purification Enzyme Purification cluster_stability_testing Stability & Activity Analysis cell_lysis Cell Lysis (French Press) centrifugation1 Clarification (40,000 x g) cell_lysis->centrifugation1 heat_treatment Heat Treatment (60°C, 10 min) centrifugation1->heat_treatment ammonium_sulfate Ammonium Sulfate Precipitation (45-65%) heat_treatment->ammonium_sulfate dialysis Dialysis ammonium_sulfate->dialysis ion_exchange Ion-Exchange Chromatography dialysis->ion_exchange gel_filtration Gel Filtration Chromatography ion_exchange->gel_filtration purified_hdh Purified HDH gel_filtration->purified_hdh activity_assay Activity Assay (Spectrophotometry at 340 nm) purified_hdh->activity_assay stability_assay Stability Assay (Incubation under stress) purified_hdh->stability_assay sds_page Purity Analysis (SDS-PAGE) purified_hdh->sds_page

Caption: Workflow for the purification and analysis of histidinol dehydrogenase.

logical_relationship cluster_factors Factors Influencing Stability pH pH (Optimal ~7.5) HDH_Stability Enhanced HDH Stability pH->HDH_Stability Temperature Temperature (Store at ≤ -20°C) Temperature->HDH_Stability Metal_Ions Metal Ions (Requires Mn²⁺) Metal_Ions->HDH_Stability Additives Additives (Histidinol) Additives->HDH_Stability

Caption: Key factors that enhance the stability of purified histidinol dehydrogenase.

References

Minimizing side-product formation during histidinal synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of histidinal, with a focus on minimizing side-product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-protected L-histidinal from N-protected L-histidinol?

A1: The synthesis of N-protected L-histidinal is typically achieved through the oxidation of the corresponding N-protected L-histidinol. The most common and effective methods for this transformation are mild oxidation reactions that are known to convert primary alcohols to aldehydes with minimal over-oxidation. These include the Swern oxidation, the Dess-Martin periodinane (DMP) oxidation, and the Parikh-Doering oxidation. Each of these methods has its own advantages and disadvantages regarding reaction conditions, scalability, and side-product profile.

Q2: What are the major side-products to consider during the synthesis of N-Boc-L-histidinal?

A2: Several side-products can form during the oxidation of N-Boc-L-histidinol, depending on the chosen method and reaction conditions. Key side-products include:

  • Over-oxidation product (N-Boc-L-histidine): The desired aldehyde can be further oxidized to the corresponding carboxylic acid. This is more prevalent with harsher oxidizing agents but can also occur with milder ones if the reaction is not carefully controlled.

  • Racemized product (N-Boc-D-histidinal): α-amino aldehydes are susceptible to racemization, especially in the presence of base. The α-proton is acidic and can be abstracted, leading to a loss of stereochemical integrity.

  • Imidazole ring modification: The imidazole ring of histidine is nucleophilic and can react under certain conditions. While the common oxidation methods are generally chemoselective for the primary alcohol, side reactions involving the imidazole ring, such as N-alkylation, are a potential concern, especially in the presence of electrophilic species.

  • Side-products from the reagents: Each oxidation method generates specific byproducts. For instance, the Swern oxidation produces foul-smelling dimethyl sulfide. These byproducts need to be efficiently removed during workup and purification.

Q3: How can I minimize racemization during the synthesis of N-Boc-L-histidinal?

A3: Minimizing racemization is critical for maintaining the enantiopurity of the final product. Key strategies include:

  • Choice of Base: In methods that require a base, such as the Swern oxidation, using a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA) can reduce the extent of racemization.

  • Temperature Control: Maintaining a low temperature throughout the reaction and workup is crucial, as higher temperatures can accelerate the rate of epimerization.

  • Reaction Time: Limiting the reaction time to what is necessary for the complete consumption of the starting material can help minimize the exposure of the product to conditions that may induce racemization.

  • pH Control during Workup: During the aqueous workup, it is important to control the pH to avoid strongly basic or acidic conditions that can promote racemization.

Q4: What are the recommended protecting groups for the α-amino group of histidinol during oxidation?

A4: The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for the α-amino function during the synthesis of this compound. It is stable under the conditions of Swern, Dess-Martin, and Parikh-Doering oxidations and can be removed under acidic conditions. The choice of protecting group for the imidazole nitrogen is also a critical consideration to prevent side reactions and racemization. However, for the direct oxidation of the alcohol, protection of the imidazole ring is often omitted to avoid additional synthesis and deprotection steps, relying on the chemoselectivity of the oxidation method.

Troubleshooting Guides

Issue 1: Low Yield of N-Boc-L-histidinal
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress by Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction time or adding a slight excess of the oxidizing agent.
Degradation of Product N-Boc-L-histidinal is an aldehyde and can be unstable. Ensure that the workup and purification steps are performed promptly and at low temperatures. Avoid prolonged exposure to strong acids or bases.
Suboptimal Reaction Conditions For Swern oxidation, ensure that the temperature is maintained at -78 °C. For Parikh-Doering and Dess-Martin oxidations, ensure that the reagents are fresh and anhydrous.
Loss during Workup/Purification Aldehydes can be volatile or prone to decomposition on silica gel. Use a carefully selected solvent system for extraction and column chromatography. Consider using a less acidic grade of silica gel.
Issue 2: Presence of Impurities in the Final Product
Observed Impurity Potential Cause & Solution
Starting Material (N-Boc-L-histidinol) Incomplete oxidation. Solution: Increase the equivalents of the oxidizing agent or prolong the reaction time.
Over-oxidation Product (N-Boc-L-histidine) Reaction conditions are too harsh or the reaction time is too long. Solution: Use a milder oxidizing agent (e.g., Dess-Martin periodinane), reduce the reaction temperature, or shorten the reaction time.
Racemized Product (N-Boc-D-histidinal) The α-proton is abstracted by the base. Solution: Use a bulkier base like DIPEA in Swern oxidation. Maintain low temperatures throughout the process.
Reagent-derived Byproducts Inherent to the chosen method. Solution: Follow the recommended workup procedure carefully to remove water-soluble byproducts. Use appropriate purification techniques, such as column chromatography with a suitable eluent system.

Data Presentation: Comparison of Oxidation Methods for N-Boc-L-histidinol

The following table provides a comparative summary of common oxidation methods for the synthesis of N-Boc-L-histidinal. Disclaimer: The presented data is based on typical yields for the oxidation of primary alcohols to aldehydes and may vary for the specific substrate N-Boc-L-histidinol.

Oxidation Method Typical Yield (%) Reaction Time Temperature Key Advantages Common Side-Products/Disadvantages
Swern Oxidation 85-951-2 hours-78 °CHigh yield, reliable, tolerant of many functional groups.Requires cryogenic temperatures, produces dimethyl sulfide (strong odor), potential for racemization with less hindered bases.
Dess-Martin Oxidation 90-981-3 hoursRoom Temp.Mild conditions, high yield, no cryogenic setup needed.Reagent can be explosive under certain conditions, stoichiometric use of a hypervalent iodine reagent.
Parikh-Doering Oxidation 80-902-4 hours0 °C to Room Temp.Mild conditions, does not require cryogenic temperatures.Can require a large excess of reagents, may have longer reaction times.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-L-histidinal via Swern Oxidation

Materials:

  • N-Boc-L-histidinol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C under an inert atmosphere (e.g., Argon), add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of N-Boc-L-histidinol (1.0 eq) in anhydrous DCM dropwise, ensuring the temperature remains below -70 °C.

  • Stir the reaction mixture for 1 hour at -78 °C.

  • Add DIPEA (5.0 eq) dropwise, and continue stirring at -78 °C for 30 minutes.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis of N-Boc-L-histidinal via Dess-Martin Periodinane (DMP) Oxidation

Materials:

  • N-Boc-L-histidinol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Sodium bicarbonate

Procedure:

  • To a solution of N-Boc-L-histidinol (1.0 eq) in anhydrous DCM, add sodium bicarbonate (2.0 eq).

  • Add Dess-Martin Periodinane (1.2 eq) in one portion at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Stir vigorously until the solid dissolves.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Mandatory Visualizations

experimental_workflow cluster_swern Swern Oxidation cluster_dmp Dess-Martin Oxidation cluster_workup Workup & Purification s1 Dissolve Oxalyl Chloride in DCM at -78°C s2 Add DMSO s1->s2 s3 Add N-Boc-L-histidinol s2->s3 s4 Add DIPEA s3->s4 s5 Warm to RT & Quench s4->s5 w1 Aqueous Workup s5->w1 Crude Product d1 Dissolve N-Boc-L-histidinol & NaHCO3 in DCM d2 Add DMP at RT d1->d2 d3 Stir for 1-3h d2->d3 d4 Quench with Na2S2O3 d3->d4 d4->w1 Crude Product w2 Extraction with DCM w1->w2 w3 Drying & Concentration w2->w3 w4 Column Chromatography w3->w4 end end w4->end Pure N-Boc-L-histidinal

Caption: General experimental workflows for this compound synthesis.

troubleshooting_logic start Low Yield or Impure Product q1 Check TLC for Starting Material start->q1 incomplete Incomplete Reaction: - Extend reaction time - Add more oxidant q1->incomplete Yes complete complete q1->complete No q2 q2 complete->q2 Check for Over-oxidation over_oxidized Over-oxidation: - Use milder conditions - Reduce reaction time q2->over_oxidized Yes not_over_oxidized not_over_oxidized q2->not_over_oxidized No q3 q3 not_over_oxidized->q3 Check for Racemization racemized Racemization: - Use bulkier base (e.g., DIPEA) - Maintain low temperature q3->racemized Yes not_racemized not_racemized q3->not_racemized No other other not_racemized->other Other Impurities: - Optimize workup - Adjust chromatography

Caption: Troubleshooting logic for this compound synthesis.

signaling_pathway cluster_reactants Reactants cluster_oxidation Oxidation Methods cluster_products Products Histidinol N-Boc-L-histidinol Swern Swern Oxidation (DMSO, (COCl)₂, DIPEA) Histidinol->Swern DMP Dess-Martin Oxidation (DMP) Histidinol->DMP ParikhDoering Parikh-Doering Oxidation (DMSO, SO₃·Py, DIPEA) Histidinol->ParikhDoering This compound N-Boc-L-histidinal (Desired Product) Swern->this compound Histidine N-Boc-L-histidine (Over-oxidation) Swern->Histidine can lead to Racemic N-Boc-D-histidinal (Racemization) Swern->Racemic can lead to DMP->this compound DMP->Histidine less common ParikhDoering->this compound ParikhDoering->Histidine less common

Caption: Reaction pathways in this compound synthesis.

Technical Support Center: Overcoming Feedback Inhibition in the Histidine Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to feedback inhibition in the histidine biosynthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What is feedback inhibition in the context of the histidine biosynthesis pathway?

A1: Feedback inhibition is a crucial biological regulatory mechanism where the end product of a metabolic pathway, in this case, L-histidine, binds to and inhibits the activity of an enzyme that catalyzes an early step in the pathway. This prevents the over-accumulation of the final product, conserving cellular energy and resources. In the histidine biosynthesis pathway, L-histidine allosterically inhibits ATP-phosphoribosyltransferase, the enzyme catalyzing the first committed step.[1][2]

Q2: Which enzyme is the primary target of feedback inhibition in the histidine pathway?

A2: The primary regulatory target of feedback inhibition by L-histidine is ATP-phosphoribosyltransferase (EC 2.4.2.17), which is encoded by the hisG gene.[1][2] This enzyme catalyzes the condensation of ATP and 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP) to form N'-(5'-phosphoribosyl)-ATP.[3]

Q3: How does L-histidine inhibit ATP-phosphoribosyltransferase?

A3: L-histidine acts as an allosteric inhibitor. It binds to a regulatory site on the ATP-phosphoribosyltransferase enzyme, distinct from the active site where the substrates bind. This binding induces a conformational change in the enzyme, which reduces its catalytic efficiency. In many bacteria, this regulatory site is located in the C-terminal domain of the HisG protein.[3]

Q4: Why is it important to address feedback inhibition for industrial L-histidine production?

A4: For the overproduction of L-histidine in microorganisms like Escherichia coli or Corynebacterium glutamicum, feedback inhibition is a major bottleneck. As L-histidine accumulates, it shuts down its own synthesis by inhibiting ATP-phosphoribosyltransferase. To achieve high yields of L-histidine, this natural regulation must be bypassed. This is typically achieved by engineering a feedback-resistant variant of the ATP-phosphoribosyltransferase.[4]

Q5: Are there other molecules that can inhibit ATP-phosphoribosyltransferase?

A5: Yes, besides L-histidine, ATP-phosphoribosyltransferase activity can also be inhibited by other molecules, reflecting the overall energy status of the cell. These include AMP and ADP, which are competitive inhibitors with respect to the substrate ATP. Additionally, the pathway intermediate 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) has been shown to inhibit the E. coli HisG enzyme.[5]

Troubleshooting Guide

Q1: I have engineered a feedback-resistant mutant of hisG, but my strain is not overproducing L-histidine. What could be the problem?

A1: Several factors could be contributing to this issue:

  • Inhibition by other molecules: Even with a histidine-resistant HisG, the enzyme might still be inhibited by other molecules like AICAR, an intermediate in the histidine biosynthesis pathway that is also a precursor for purine biosynthesis.[5] Accumulation of AICAR can create a new bottleneck.

  • Metabolic burden: Overexpression of the engineered hisG gene and the high metabolic flux towards histidine can impose a significant metabolic burden on the host cells. This can lead to slower growth and reduced overall productivity.

  • Precursor or cofactor limitations: The synthesis of L-histidine is an energy-expensive process, requiring significant amounts of ATP and PRPP.[1] Insufficient supply of these precursors can limit histidine production.

  • Sub-optimal expression of other pathway enzymes: The expression levels of all the enzymes in the histidine biosynthesis pathway need to be well-balanced to avoid the accumulation of toxic intermediates and to ensure a smooth metabolic flux.

  • L-histidine export: The engineered strain might lack an efficient mechanism to export the produced L-histidine out of the cell, leading to high intracellular concentrations that could be toxic or trigger other inhibitory mechanisms.

Q2: My site-directed mutagenesis experiment to create a feedback-resistant hisG gene failed. What are the common pitfalls?

A2: Site-directed mutagenesis can be a tricky procedure. Here are some common reasons for failure:

  • Primer design: Poorly designed primers are a frequent cause of failure. Ensure that your primers have a suitable melting temperature (Tm), GC content, and that the mutation is correctly incorporated.

  • Template DNA quality: The quality and concentration of the plasmid DNA used as a template are crucial. Use high-purity plasmid DNA.

  • PCR conditions: The PCR parameters, including annealing temperature, extension time, and the number of cycles, need to be optimized for your specific primers and template.

  • DpnI digestion: Incomplete digestion of the parental, methylated template DNA by DpnI will result in a high background of non-mutated plasmids.

  • Transformation efficiency: The transformation efficiency of your competent cells might be too low. Always include a positive control for transformation.

Q3: My engineered strain shows slow growth and instability. What can I do?

A3: Slow growth and instability are often signs of metabolic imbalance or toxicity.

  • Optimize protein expression: If you are overexpressing the hisG gene from a plasmid, try using a lower-copy-number plasmid or a weaker, inducible promoter to reduce the metabolic load.

  • Balance the pathway: Consider co-expressing other genes in the histidine pathway to prevent the accumulation of potentially toxic intermediates.

  • Enhance precursor supply: Engineer the central metabolism to channel more carbon flux towards the precursors of histidine, namely PRPP and ATP.

  • Adaptive laboratory evolution: Sometimes, cultivating the engineered strain for an extended period under selective conditions can lead to the emergence of more robust and productive variants.

Quantitative Data on Feedback Inhibition

The following table summarizes the kinetic parameters related to the feedback inhibition of ATP-phosphoribosyltransferase by L-histidine in wild-type and mutant enzymes.

OrganismEnzyme VariantMutation(s)Ki for L-histidine (mM)Fold Increase in KiReference
Corynebacterium glutamicumWild-type HisG-Not specified-[3]
Corynebacterium glutamicumMutant HisGN215K/L231F/T235ANot specified37[3]
Escherichia coliWild-type HisG-0.015 (approx.)-[1]
Escherichia coliMutant HisGE271KComplete resistanceN/A[5]
Escherichia coliWild-type HisG-Ki for AICAR = 0.65N/A[5]
Escherichia coliWild-type HisG-Ki for AMP = 2.15N/A[5]

Note: Absolute Ki values can vary depending on the assay conditions.

Experimental Protocols

Site-Directed Mutagenesis of hisG Gene

This protocol describes a typical workflow for introducing point mutations into the hisG gene to create a feedback-resistant ATP-phosphoribosyltransferase.

Materials:

  • High-fidelity DNA polymerase

  • dNTPs

  • Plasmid DNA containing the wild-type hisG gene

  • Mutagenic primers (forward and reverse)

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., DH5α)

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.

  • PCR Amplification:

    • Set up the PCR reaction with the high-fidelity DNA polymerase, dNTPs, plasmid template, and mutagenic primers.

    • Use a PCR program with an initial denaturation step, followed by 18-30 cycles of denaturation, annealing, and extension, and a final extension step. The extension time should be sufficient to amplify the entire plasmid.

  • DpnI Digestion:

    • Add DpnI enzyme directly to the PCR product.

    • Incubate at 37°C for 1-2 hours to digest the methylated, parental plasmid DNA, leaving the newly synthesized, unmethylated, and mutated plasmid intact.

  • Transformation:

    • Transform the DpnI-treated plasmid into competent E. coli cells using a standard heat-shock or electroporation protocol.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.

    • Incubate overnight at 37°C.

  • Verification:

    • Pick individual colonies and grow them in liquid culture.

    • Isolate the plasmid DNA and verify the presence of the desired mutation by DNA sequencing.

ATP-Phosphoribosyltransferase Activity Assay

This spectrophotometric assay measures the activity of ATP-phosphoribosyltransferase by monitoring the formation of the product, N'-(5'-phosphoribosyl)-ATP (PR-ATP), which absorbs light at 290 nm.

Materials:

  • Purified wild-type or mutant ATP-phosphoribosyltransferase

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2)

  • ATP solution

  • PRPP solution

  • L-histidine solution (for inhibition studies)

  • UV-transparent cuvettes

  • Spectrophotometer capable of measuring absorbance at 290 nm

Procedure:

  • Reaction Mixture Preparation:

    • In a cuvette, prepare the reaction mixture containing the assay buffer, ATP, and PRPP at desired concentrations.

    • For inhibition assays, add varying concentrations of L-histidine to the reaction mixture.

  • Enzyme Addition:

    • Initiate the reaction by adding a known amount of the purified enzyme to the reaction mixture.

    • Quickly mix the contents of the cuvette.

  • Spectrophotometric Measurement:

    • Immediately place the cuvette in the spectrophotometer and start monitoring the increase in absorbance at 290 nm over time. The molar extinction coefficient for PR-ATP at this wavelength is approximately 3600 M-1cm-1.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

    • For inhibition studies, plot the reaction velocity against the L-histidine concentration to determine the IC50 or Ki value.

Visualizations

Histidine_Biosynthesis_Pathway PRPP PRPP HisG ATP-phosphoribosyltransferase (HisG) PRPP->HisG ATP ATP ATP->HisG PR_ATP N'-(5'-phosphoribosyl)-ATP HisG->PR_ATP Intermediates ... (9 steps) ... PR_ATP->Intermediates Histidine L-Histidine Intermediates->Histidine Histidine->HisG Feedback Inhibition

Caption: The L-histidine biosynthesis pathway, highlighting the feedback inhibition of ATP-phosphoribosyltransferase (HisG) by the end product, L-histidine.

Experimental_Workflow cluster_0 Gene Modification cluster_1 Protein Characterization cluster_2 Strain Performance Evaluation a Design Mutagenic Primers for hisG b Site-Directed Mutagenesis (PCR) a->b c DpnI Digestion of Parental Plasmid b->c d Transformation into E. coli c->d e Sequence Verification of hisG Mutant d->e f Overexpress and Purify Mutant HisG Protein e->f i Introduce Mutant hisG into Production Strain e->i g Enzyme Activity Assay f->g h Determine Ki for Histidine g->h j Fermentation and Histidine Quantification i->j

Caption: Experimental workflow for creating and evaluating feedback-resistant ATP-phosphoribosyltransferase variants.

Troubleshooting_Guide start Low/No Histidine Overproduction q1 Is the hisG mutation confirmed? start->q1 q2 Is the mutant enzyme active? q1->q2 Yes sol1 Troubleshoot Mutagenesis/ Sequencing q1->sol1 No a1_yes Yes a1_no No q3 Is the strain growing well? q2->q3 Yes sol2 Check Protein Expression/ Purification/Assay Conditions q2->sol2 No a2_yes Yes a2_no No sol3 Address Metabolic Burden/ Toxicity q3->sol3 No sol4 Investigate Precursor Supply/ Other Pathway Bottlenecks/ AICAR Inhibition q3->sol4 Yes a3_yes Yes a3_no No

Caption: A logic diagram for troubleshooting low L-histidine production in engineered strains.

References

Validation & Comparative

A Comparative Guide to Histidinol Dehydrogenase Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Histidinol dehydrogenase (HDH), a critical enzyme in the histidine biosynthesis pathway, presents a compelling target for drug development, particularly in the context of antimicrobial and herbicide research. This guide offers a comparative analysis of HDH from different biological kingdoms, providing key experimental data, detailed protocols, and visual representations of its biochemical context and experimental investigation.

Enzyme Characteristics: A Cross-Species Comparison

Histidinol dehydrogenase (EC 1.1.1.23) catalyzes the final two steps in the biosynthesis of L-histidine: the NAD+-dependent oxidation of L-histidinol to L-histidinaldehyde, and subsequently to L-histidine.[1][2][3] While this function is conserved across bacteria, fungi, and plants, the enzyme's structure and kinetic properties exhibit significant variation. In bacteria, HDH is typically a homodimeric enzyme, whereas in fungi, it exists as the C-terminal domain of a larger multifunctional protein.[1] In plants, it is a nuclear-encoded enzyme that is active within chloroplasts.[1][4]

Quantitative Data Summary

The following tables summarize key kinetic and physicochemical parameters of histidinol dehydrogenase from various species, offering a basis for comparative analysis.

Table 1: Michaelis-Menten Constants (Km)

SpeciesSubstrateKm (µM)Reference
Escherichia coliL-Histidinol15.5[5]
NAD+42[5]
Neurospora crassaL-Histidinol8.2[6]
NAD+130[6]
Neisseria gonorrhoeaeL-Histidinol45 ± 6[7]
NAD+900 ± 300[7]
Psychrophilic, Mesophilic, and Thermophilic BacilliL-Histidinol48[8]
NAD+200[8]

Table 2: Optimal pH and Temperature

SpeciesOptimal pHOptimal Temperature (°C)Reference
Neisseria gonorrhoeae9.545[7]
Neurospora crassa9.8Not Specified[6]
Bacilli (General)9.625 (Psychrophile) to 85-92 (Thermophile)[8]
Geotrichum candidum9.5Not Specified[9]

Experimental Protocols

Histidinol Dehydrogenase Activity Assay

This spectrophotometric assay is a fundamental method for determining HDH activity by monitoring the reduction of NAD+ to NADH.

Principle: The increase in absorbance at 340 nm, characteristic of NADH, is directly proportional to the rate of the enzymatic reaction.

Materials:

  • Purified or crude enzyme extract

  • 100 mM Glycine-NaOH buffer (pH 9.5)

  • 10 mM L-histidinol solution

  • 10 mM NAD+ solution

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL of 100 mM Glycine-NaOH buffer (pH 9.5)

    • 100 µL of 10 mM NAD+ solution

    • 50 µL of enzyme sample

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 45°C for N. gonorrhoeae HDH) for 5 minutes to allow for temperature equilibration.[7]

  • Initiate the reaction by adding 50 µL of 10 mM L-histidinol solution.

  • Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at 340 nm over a period of 5 minutes, taking readings every 30 seconds.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time graph using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Inhibitor Screening Assay

This protocol is designed to identify and characterize potential inhibitors of HDH.

Principle: The reduction in the rate of NAD+ reduction in the presence of a test compound indicates inhibition of HDH activity.

Materials:

  • Same as the HDH activity assay

  • A library of test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Prepare a reaction mixture as described in the activity assay, but with the addition of the test compound at a desired concentration. A control reaction without the inhibitor should be run in parallel.

  • Pre-incubate the enzyme with the inhibitor for a set period (e.g., 5-10 minutes) before initiating the reaction with L-histidinol.

  • Monitor the reaction rate as described previously.

  • Calculate the percentage of inhibition by comparing the initial velocity of the reaction with the inhibitor to the control reaction.

  • For compounds showing significant inhibition, determine the IC₅₀ value by performing the assay with a range of inhibitor concentrations.

Visualizing the Context and Workflow

Histidine Biosynthesis Pathway

The following diagram illustrates the final steps of the histidine biosynthesis pathway, highlighting the central role of histidinol dehydrogenase.

Histidine_Biosynthesis cluster_pathway Histidine Biosynthesis L-Histidinol L-Histidinol L-Histidinaldehyde L-Histidinaldehyde L-Histidinol->L-Histidinaldehyde Histidinol Dehydrogenase (HDH) NAD+ -> NADH L-Histidine L-Histidine L-Histidinaldehyde->L-Histidine Histidinol Dehydrogenase (HDH) NAD+ -> NADH HDH_Kinetics_Workflow cluster_workflow Kinetic Analysis Workflow A Enzyme Purification/ Crude Extract Preparation B Spectrophotometric Activity Assay A->B C Vary Substrate Concentration ([L-Histidinol] or [NAD+]) B->C D Measure Initial Reaction Velocities (V₀) C->D E Plot V₀ vs. [S] D->E F Determine Km and Vmax (e.g., Lineweaver-Burk plot) E->F

References

A Comparative Guide to the Validation of a New Fluorometric Assay for Histidinal Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel fluorometric assay for the quantification of histidinal against a traditional colorimetric method. The data presented herein is intended to assist researchers in making informed decisions regarding the selection of the most suitable assay for their specific research needs, particularly in the context of studying amino acid metabolism and related drug development.

Data Presentation: Quantitative Comparison of Assays

The performance of the new fluorometric assay and the traditional colorimetric assay for this compound quantification were evaluated based on key analytical parameters. The results are summarized in the table below.

ParameterNew Fluorometric AssayTraditional Colorimetric Assay
Principle Enzymatic oxidation of this compound coupled to a fluorometric probeReaction with a chromogenic agent (e.g., Ninhydrin)
Limit of Detection (LOD) 50 nM1 µM
Limit of Quantification (LOQ) 150 nM5 µM
Linear Range 0.1 µM - 25 µM5 µM - 100 µM
Precision (CV%) < 5%< 15%
Specificity High (specific enzyme)Moderate (reacts with other primary amines)
Sample Volume 20 µL100 µL
Assay Time 30 minutes60 minutes
Instrumentation Fluorescence microplate readerSpectrophotometer/Colorimetric microplate reader

Experimental Protocols

New Fluorometric Assay for this compound Quantification

Principle: This assay is based on the enzymatic conversion of this compound to histidine, which is then coupled to a series of reactions that generate a highly fluorescent product. The intensity of the fluorescence is directly proportional to the amount of this compound in the sample.

Materials:

  • This compound Standard

  • Sample (e.g., cell lysate, purified enzyme reaction)

  • Assay Buffer (50 mM Potassium Phosphate, pH 7.4)

  • This compound Dehydrogenase

  • NADP+

  • Developer Solution (containing a reductase and a fluorometric probe)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Standard Curve Preparation: Prepare a series of this compound standards (0.1 µM to 25 µM) by diluting the this compound standard stock solution in Assay Buffer.

  • Sample Preparation: Centrifuge samples to remove any insoluble material. If necessary, dilute samples in Assay Buffer to fall within the linear range of the assay.

  • Reaction Setup: Add 20 µL of standard or sample to each well of a 96-well black microplate.

  • Enzyme Reaction: Prepare a Master Mix containing Assay Buffer, this compound Dehydrogenase, and NADP+. Add 80 µL of the Master Mix to each well.

  • Incubation: Incubate the plate at 37°C for 15 minutes, protected from light.

  • Development: Add 20 µL of Developer Solution to each well.

  • Second Incubation: Incubate the plate at 37°C for 15 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity at Ex/Em = 535/587 nm.

  • Quantification: Determine the concentration of this compound in the samples by comparing their fluorescence readings to the standard curve.

Traditional Colorimetric Assay for Aldehyde Quantification (Adapted for this compound)

Principle: This method relies on the reaction of the aldehyde group of this compound with a chromogenic reagent, such as ninhydrin, which produces a colored product. The intensity of the color is proportional to the aldehyde concentration.

Materials:

  • This compound Standard

  • Sample (e.g., cell lysate, purified enzyme reaction)

  • Ninhydrin Reagent (0.2% in ethanol)

  • Reaction Buffer (e.g., citrate buffer, pH 5.0)

  • 96-well clear microplate

  • Spectrophotometer or colorimetric microplate reader (570 nm)

Procedure:

  • Standard Curve Preparation: Prepare a series of this compound standards (5 µM to 100 µM) by diluting the this compound standard stock solution in Reaction Buffer.

  • Sample Preparation: Centrifuge samples to remove any insoluble material. If necessary, dilute samples in Reaction Buffer.

  • Reaction Setup: Add 100 µL of standard or sample to each well of a 96-well clear microplate.

  • Color Development: Add 50 µL of Ninhydrin Reagent to each well.

  • Incubation: Heat the plate at 95°C for 15 minutes.

  • Cooling: Allow the plate to cool to room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 570 nm.

  • Quantification: Determine the concentration of this compound in the samples by comparing their absorbance readings to the standard curve.

Mandatory Visualizations

experimental_workflow_fluorometric cluster_prep Preparation cluster_reaction Assay Procedure cluster_analysis Data Analysis Standard Prepare this compound Standards Plate Add Standards & Samples to 96-well Plate Standard->Plate Sample Prepare Samples Sample->Plate Add_Enzyme Add Enzyme Master Mix (this compound Dehydrogenase, NADP+) Plate->Add_Enzyme Incubate1 Incubate at 37°C (15 min) Add_Enzyme->Incubate1 Add_Developer Add Developer Solution Incubate1->Add_Developer Incubate2 Incubate at 37°C (15 min) Add_Developer->Incubate2 Measure Measure Fluorescence (Ex/Em = 535/587 nm) Incubate2->Measure Quantify Quantify this compound Concentration Measure->Quantify

Caption: Experimental workflow for the new fluorometric this compound assay.

logical_comparison cluster_new New Fluorometric Assay cluster_traditional Traditional Colorimetric Assay Principle_New Principle: Enzymatic, Fluorometric Sensitivity_New High Sensitivity (nM) Principle_New->Sensitivity_New leads to Specificity_New High Specificity Principle_New->Specificity_New enables Time_New Fast (30 min) Principle_New->Time_New allows for Principle_Trad Principle: Chemical, Colorimetric Sensitivity_Trad Lower Sensitivity (µM) Principle_Trad->Sensitivity_Trad results in Specificity_Trad Moderate Specificity Principle_Trad->Specificity_Trad has Time_Trad Slower (60 min) Principle_Trad->Time_Trad requires This compound This compound Quantification This compound->Principle_New offers This compound->Principle_Trad can be done by

Caption: Logical comparison of the new vs. traditional assay.

A Comparative Analysis of Histidine Biosynthesis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of histidine biosynthesis pathways across different biological kingdoms, focusing on bacteria, fungi, and plants. The information presented is supported by established experimental data and methodologies, offering a valuable resource for researchers in molecular biology, drug development, and metabolic engineering.

Introduction to Histidine Biosynthesis

L-histidine is an essential amino acid synthesized in bacteria, archaea, fungi, and plants through a well-conserved ten-step enzymatic pathway.[1][2] This pathway starts with 5-phosphoribosyl-1-pyrophosphate (PRPP) and adenosine triphosphate (ATP).[1] While the core biochemical reactions are largely identical, the organization of the genes and the fusion of enzymatic domains into multifunctional proteins vary significantly across different organisms.[1][2][3] Understanding these differences is crucial for developing targeted antimicrobial and herbicidal agents, as mammals lack this pathway and must obtain histidine from their diet.

Pathway Comparison: Bacteria, Fungi, and Plants

The primary differences in the histidine biosynthesis pathway among bacteria (exemplified by Escherichia coli), fungi (exemplified by Saccharomyces cerevisiae), and plants (exemplified by Arabidopsis thaliana) lie in the organization of their genes and the structure of their enzymes. In E. coli, the genes are typically organized in a single operon (his operon), allowing for coordinated regulation.[1] In contrast, the genes are generally scattered throughout the genome in fungi and plants.[2]

Furthermore, the fusion of multiple enzymatic activities into single polypeptide chains is a key distinguishing feature. E. coli possesses several bifunctional enzymes, whereas S. cerevisiae exhibits an even greater degree of fusion, with one trifunctional enzyme.[4] Plants, on the other hand, tend to have monofunctional enzymes for most steps, with some exceptions.[5][6]

Table 1: Comparison of Enzyme and Gene Organization in Histidine Biosynthesis
StepEnzyme NameEscherichia coli (Gene/Enzyme Structure)Saccharomyces cerevisiae (Gene/Enzyme Structure)Arabidopsis thaliana (Gene/Enzyme Structure)
1ATP-phosphoribosyltransferasehisG (Monofunctional)HIS1 (Monofunctional)HISN1 (Monofunctional)
2Phosphoribosyl-ATP pyrophosphohydrolasehisI (Bifunctional with step 3)HIS4 (Trifunctional with steps 3 & 10)HISN2 (Bifunctional with step 3)[5][6]
3Phosphoribosyl-AMP cyclohydrolasehisI (Bifunctional with step 2)HIS4 (Trifunctional with steps 2 & 10)HISN2 (Bifunctional with step 2)[5][6]
4Phosphoribosylformimino-5-aminoimidazole carboxamide ribonucleotide isomerasehisA (Monofunctional)HIS6 (Monofunctional)HISN3 (Monofunctional)
5Imidazoleglycerol-phosphate synthasehisH + hisF (Heterodimer)HIS7 (Bifunctional)[4]HISN4 (Bifunctional)
6Imidazoleglycerol-phosphate dehydratasehisB (Bifunctional with step 8)[2]HIS3 (Monofunctional)HISN5 (Monofunctional)
7Histidinol-phosphate aminotransferasehisC (Monofunctional)HIS5 (Monofunctional)HISN6 (Monofunctional)
8Histidinol-phosphate phosphatasehisB (Bifunctional with step 6)[2]HIS2 (Monofunctional)HISN7 (Monofunctional)
9/10Histidinol dehydrogenasehisD (Bifunctional, catalyzes two steps)[1]HIS4 (Trifunctional with steps 2 & 3)HISN8 (Bifunctional, catalyzes two steps)

Experimental Protocols

The study of histidine biosynthesis pathways relies on a variety of experimental techniques to characterize the enzymes and their regulation. Below are detailed methodologies for key experiments.

ATP-Phosphoribosyltransferase (HisG) Activity Assay

This assay measures the activity of the first enzyme in the pathway, which is a key regulatory point.

Principle: The condensation of ATP and PRPP by ATP-phosphoribosyltransferase produces N'-5'-phosphoribosyl-ATP (PR-ATP) and pyrophosphate. The formation of PR-ATP can be monitored spectrophotometrically by the increase in absorbance at 290 nm.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.5), 10 mM MgCl₂, 2 mM ATP, and 0.5 mM PRPP.

  • Enzyme Preparation: Purify the HisG enzyme from the organism of interest using standard chromatography techniques.

  • Assay Procedure:

    • Add a known amount of purified HisG enzyme to the reaction mixture.

    • Immediately measure the change in absorbance at 290 nm over time using a spectrophotometer.

    • The initial rate of the reaction is proportional to the enzyme concentration.

  • Data Analysis: Calculate the enzyme activity in units (µmol of product formed per minute) using the molar extinction coefficient of PR-ATP.

Histidinol Dehydrogenase (HisD) Activity Assay

This assay measures the activity of the final enzyme in the pathway, which catalyzes the two-step oxidation of histidinol to histidine.

Principle: The oxidation of histidinol to histidine is coupled to the reduction of NAD⁺ to NADH. The increase in NADH concentration can be monitored by measuring the increase in absorbance at 340 nm.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM glycine-NaOH buffer (pH 9.8), 2 mM NAD⁺, and 1 mM L-histidinol.

  • Enzyme Preparation: Prepare a crude cell extract or purified HisD enzyme.

  • Assay Procedure:

    • Add the enzyme preparation to the reaction mixture.

    • Monitor the increase in absorbance at 340 nm over time.

  • Data Analysis: Calculate the specific activity (units per mg of protein) using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Genetic Complementation Assay

This assay is used to identify the function of a gene by its ability to rescue a mutant phenotype.

Principle: A mutant strain of an organism (e.g., E. coli or S. cerevisiae) that is auxotrophic for histidine (unable to grow without external histidine) is transformed with a plasmid carrying a candidate gene from another organism. If the gene encodes the missing functional enzyme in the pathway, it will "complement" the mutation and allow the mutant to grow on a medium lacking histidine.

Protocol:

  • Prepare Auxotrophic Strain: Use a well-characterized histidine auxotrophic mutant strain (e.g., an E. coli strain with a mutation in a specific his gene).

  • Construct Expression Vector: Clone the gene of interest into an appropriate expression vector for the host organism.

  • Transformation: Introduce the expression vector into the auxotrophic mutant strain.

  • Selection: Plate the transformed cells on a minimal medium lacking histidine.

  • Analysis: Growth of colonies on the minimal medium indicates successful complementation, confirming the function of the cloned gene.

Visualizing the Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the differences in the histidine biosynthesis pathways and a typical experimental workflow.

Histidine_Biosynthesis_E_coli cluster_hisG hisG cluster_hisI hisI (bifunctional) cluster_hisA hisA cluster_hisHF hisH + hisF cluster_hisB hisB (bifunctional) cluster_hisC hisC cluster_hisD hisD (bifunctional) PRPP PRPP + ATP HisG ATP-phosphoribosyl transferase PRPP->HisG PRATP PR-ATP HisI_E PR-ATP pyrophosphohydrolase PRATP->HisI_E PRAMP PR-AMP HisI_I PR-AMP cyclohydrolase PRAMP->HisI_I ProFAR Pro-FAR HisA Isomerase ProFAR->HisA PRFAR PR-FAR HisHF IGP synthase PRFAR->HisHF IGP IGP HisB_dehydratase IGP dehydratase IGP->HisB_dehydratase IAP IAP HisC Aminotransferase IAP->HisC HolP Hol-P HisB_phosphatase Hol-P phosphatase HolP->HisB_phosphatase Histidinol Histidinol HisD Histidinol dehydrogenase Histidinol->HisD Histidine L-Histidine HisG->PRATP HisI_E->PRAMP HisI_I->ProFAR HisA->PRFAR HisHF->IGP HisB_dehydratase->IAP HisB_phosphatase->Histidinol HisC->HolP HisD->Histidine

Caption: Histidine biosynthesis pathway in E. coli.

Histidine_Biosynthesis_S_cerevisiae cluster_HIS1 HIS1 cluster_HIS4 HIS4 (trifunctional) cluster_HIS6 HIS6 cluster_HIS7 HIS7 (bifunctional) cluster_HIS3 HIS3 cluster_HIS5 HIS5 cluster_HIS2 HIS2 PRPP PRPP + ATP HIS1_node ATP-phosphoribosyl transferase PRPP->HIS1_node PRATP PR-ATP HIS4_E PR-ATP pyrophosphohydrolase PRATP->HIS4_E PRAMP PR-AMP HIS4_I PR-AMP cyclohydrolase PRAMP->HIS4_I ProFAR Pro-FAR HIS6_node Isomerase ProFAR->HIS6_node PRFAR PR-FAR HIS7_node IGP synthase PRFAR->HIS7_node IGP IGP HIS3_node IGP dehydratase IGP->HIS3_node IAP IAP HIS5_node Aminotransferase IAP->HIS5_node HolP Hol-P HIS2_node Hol-P phosphatase HolP->HIS2_node Histidinol Histidinol HIS4_D Histidinol dehydrogenase Histidinol->HIS4_D Histidine L-Histidine HIS1_node->PRATP HIS4_E->PRAMP HIS4_I->ProFAR HIS4_D->Histidine HIS6_node->PRFAR HIS7_node->IGP HIS3_node->IAP HIS5_node->HolP HIS2_node->Histidinol

Caption: Histidine biosynthesis pathway in S. cerevisiae.

Histidine_Biosynthesis_A_thaliana cluster_HISN1 HISN1 cluster_HISN2 HISN2 (bifunctional) cluster_HISN3 HISN3 cluster_HISN4 HISN4 (bifunctional) cluster_HISN5 HISN5 cluster_HISN6 HISN6 cluster_HISN7 HISN7 cluster_HISN8 HISN8 (bifunctional) PRPP PRPP + ATP HISN1_node ATP-phosphoribosyl transferase PRPP->HISN1_node PRATP PR-ATP HISN2_E PR-ATP pyrophosphohydrolase PRATP->HISN2_E PRAMP PR-AMP HISN2_I PR-AMP cyclohydrolase PRAMP->HISN2_I ProFAR Pro-FAR HISN3_node Isomerase ProFAR->HISN3_node PRFAR PR-FAR HISN4_node IGP synthase PRFAR->HISN4_node IGP IGP HISN5_node IGP dehydratase IGP->HISN5_node IAP IAP HISN6_node Aminotransferase IAP->HISN6_node HolP Hol-P HISN7_node Hol-P phosphatase HolP->HISN7_node Histidinol Histidinol HISN8_node Histidinol dehydrogenase Histidinol->HISN8_node Histidine L-Histidine HISN1_node->PRATP HISN2_E->PRAMP HISN2_I->ProFAR HISN3_node->PRFAR HISN4_node->IGP HISN5_node->IAP HISN6_node->HolP HISN7_node->Histidinol HISN8_node->Histidine

Caption: Histidine biosynthesis pathway in A. thaliana.

Enzyme_Assay_Workflow start Start prep_enzyme Prepare Purified Enzyme or Cell Extract start->prep_enzyme prep_reaction_mix Prepare Reaction Mixture (Buffer, Substrates, Cofactors) start->prep_reaction_mix initiate_reaction Initiate Reaction (Add Enzyme to Mixture) prep_enzyme->initiate_reaction prep_reaction_mix->initiate_reaction monitor_reaction Monitor Reaction Progress (e.g., Spectrophotometry) initiate_reaction->monitor_reaction data_analysis Analyze Data (Calculate Initial Velocity) monitor_reaction->data_analysis calc_activity Calculate Specific Activity data_analysis->calc_activity end End calc_activity->end

Caption: General workflow for an enzyme activity assay.

References

A Comparative Kinetic Analysis of Wild-Type and Mutant Histidinol Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinetic properties of wild-type histidinol dehydrogenase (HDH) and several of its mutant forms. Histidinol dehydrogenase is a critical enzyme in the histidine biosynthesis pathway of bacteria, fungi, and plants, and is a promising target for the development of novel antimicrobial agents. Understanding the kinetic differences between the wild-type and mutant enzymes can provide valuable insights into its catalytic mechanism and inform the design of potent and specific inhibitors.

Data Presentation: Kinetic Parameters of Wild-Type and Mutant HDH

The following table summarizes the key kinetic parameters for wild-type and various mutant forms of histidinol dehydrogenase from Salmonella typhimurium and Neurospora crassa. These mutations, introduced via site-directed mutagenesis, highlight the functional significance of specific amino acid residues in catalysis and substrate binding.

Enzyme SourceEnzyme FormMutationSubstrateKM (µM)kcat (s-1)kcat/KM (M-1s-1)Fold Change in kcat
Salmonella typhimuriumWild-Type-L-Histidinol10151.5 x 1061
Salmonella typhimuriumMutantH261NL-Histidinol-0.0021-~7000-fold decrease
Salmonella typhimuriumMutantH326NL-Histidinol-0.03-~500-fold decrease
Neurospora crassaWild-Type-L-Histidinol8.2---
Neurospora crassaWild-Type-NAD+130---
Neurospora crassaMutantK498L-Histidinol6.5---
Neurospora crassaMutantK501L-Histidinol6.5---
Neurospora crassaMutantK1276L-Histidinol6.1---

Note: A '-' indicates that the specific data was not provided in the cited sources. The fold change in kcat for the S. typhimurium mutants is a significant indicator of the residue's importance in the catalytic process.

Experimental Protocols

The kinetic data presented in this guide were obtained using established methodologies. Below is a detailed description of the typical experimental protocol for determining histidinol dehydrogenase activity.

Histidinol Dehydrogenase Activity Assay

This assay spectrophotometrically measures the rate of NAD+ reduction to NADH, which corresponds to the oxidation of L-histidinol. The increase in absorbance at 340 nm, characteristic of NADH, is monitored over time.

Materials:

  • Purified wild-type or mutant histidinol dehydrogenase

  • L-Histidinol (substrate)

  • Nicotinamide adenine dinucleotide (NAD+) (cofactor)

  • Buffer solution (e.g., 50 mM PIPES, pH 7.2, or Tris-HCl, pH 8.0-9.0)

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Cuvettes

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture in a cuvette containing the buffer solution, a specific concentration of NAD+, and the enzyme solution. The final volume is typically 1 mL.

  • Temperature Equilibration: Incubate the cuvette containing the reaction mixture at a constant temperature (e.g., 25 °C or 37 °C) for several minutes to ensure temperature equilibrium.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding a specific concentration of the substrate, L-histidinol, to the cuvette. Mix the contents thoroughly but gently.

  • Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 340 nm at regular time intervals (e.g., every 15 or 30 seconds) for a defined period (e.g., 3-5 minutes).

  • Data Analysis:

    • Plot the absorbance at 340 nm against time.

    • Determine the initial velocity (V0) of the reaction from the linear portion of the curve. The rate of NADH formation is calculated using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).

    • To determine the Michaelis-Menten constant (KM) and maximum velocity (Vmax), perform the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.

    • The turnover number (kcat) is calculated by dividing Vmax by the enzyme concentration.

Mandatory Visualizations

Histidine Biosynthesis Pathway

The following diagram illustrates the metabolic pathway for histidine biosynthesis, highlighting the final two steps catalyzed by histidinol dehydrogenase.

Histidine_Biosynthesis_Pathway PRPP Phosphoribosyl pyrophosphate (PRPP) Intermediate1 ... (Multiple Steps) PRPP->Intermediate1 hisG ATP ATP ATP->Intermediate1 Histidinol_P L-Histidinol phosphate Intermediate1->Histidinol_P ... hisB, hisC, hisF, hisH, hisA, hisI Histidinol L-Histidinol Histidinol_P->Histidinol hisB (phosphatase activity) Histidinal L-Histidinal Histidinol->this compound Histidinol Dehydrogenase (HDH) NAD+ -> NADH Histidine L-Histidine This compound->Histidine Histidinol Dehydrogenase (HDH) NAD+ -> NADH

Caption: The histidine biosynthesis pathway, with the final two oxidative steps catalyzed by histidinol dehydrogenase.

Experimental Workflow for Kinetic Analysis

This diagram outlines the key steps involved in the kinetic comparison of wild-type and mutant histidinol dehydrogenase.

Experimental_Workflow cluster_prep Enzyme Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis WT_prep Wild-Type HDH Expression & Purification Assay_setup Prepare Reaction Mixture (Buffer, NAD+, Enzyme) WT_prep->Assay_setup Mutant_prep Site-Directed Mutagenesis & Mutant HDH Expression & Purification Mutant_prep->Assay_setup Reaction_init Initiate with L-Histidinol Assay_setup->Reaction_init Spectro Monitor NADH Production (Absorbance at 340 nm) Reaction_init->Spectro Initial_velocity Calculate Initial Velocity (V0) Spectro->Initial_velocity MM_plot Michaelis-Menten Plot Initial_velocity->MM_plot Kinetic_params Determine KM, Vmax, kcat MM_plot->Kinetic_params

Confirming the Structure of Synthesized Histidinal: A Comparative Guide to Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and chemical synthesis, the unambiguous confirmation of a molecule's structure is a critical checkpoint. For intermediates like histidinal, an aldehyde derivative of the amino acid histidine, rigorous structural validation is paramount to ensure the integrity of subsequent research and development. High-Resolution Mass Spectrometry (HRMS) stands out as a primary tool for this purpose, offering exceptional sensitivity and accuracy in determining molecular identity.

This guide provides an objective comparison of HRMS with other analytical techniques for the structural confirmation of synthesized this compound. It includes detailed experimental protocols and supporting data to aid researchers, scientists, and drug development professionals in their analytical workflows.

High-Resolution Mass Spectrometry vs. Alternative Analytical Techniques

The selection of an analytical method for compound validation is contingent on the specific information required, sensitivity needs, and the nature of the molecule. While techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy provide comprehensive structural elucidation, HRMS offers unparalleled advantages in speed and sensitivity for confirming the molecular formula.[1]

FeatureHigh-Resolution Mass Spectrometry (HRMS)Nuclear Magnetic Resonance (NMR) SpectroscopyElemental Analysis (EA)
Primary Information Provides the exact mass-to-charge ratio (m/z), enabling determination of the elemental composition and confirmation of the molecular formula.[1]Offers detailed insights into the chemical environment, connectivity, and spatial arrangement of atoms (e.g., ¹H, ¹³C), which is crucial for complete structural elucidation.[1][2][3]Determines the percentage composition of elements (primarily C, H, N, S) within the sample.[1]
Sensitivity Very high, typically in the picomole to femtomole range.[1]Moderate to low, generally requiring micromole to millimole quantities of the sample.Low, requiring milligram amounts of the sample.[1]
Sample Requirement Minimal sample consumption (nanograms to micrograms).Requires a larger amount of pure sample (milligrams).Requires a significant amount of pure sample (milligrams).
Structural Detail Confirms molecular formula and can suggest fragmentation patterns for substructural information.Provides a detailed map of the molecular skeleton and stereochemistry.Only provides the elemental ratio, not the molecular structure.
Speed Rapid analysis, especially when coupled with liquid chromatography (LC-MS).[4]Slower, with experiments ranging from minutes to hours for complex 2D analyses.Relatively slow and provides limited information on its own.

Confirming this compound Structure via Mass Spectrometry

Mass spectrometry confirms the identity of this compound by measuring its molecular weight with high precision and analyzing its fragmentation patterns. This compound (C₆H₉N₃O) is the biosynthetic precursor to histidine.[5][6][7] The key distinction from histidine is the presence of an aldehyde group in place of a carboxylic acid group.

Expected Mass Spectrometric Data for this compound

The primary confirmation comes from matching the experimentally determined accurate mass with the theoretical exact mass of the protonated molecule, [M+H]⁺.

ParameterValue
Molecular Formula C₆H₉N₃O
Theoretical Monoisotopic Mass 139.0746 g/mol
Primary Ion (Positive ESI) [M+H]⁺
Theoretical m/z of [M+H]⁺ 139.0746 + 1.0078 = 140.0824

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides further structural confirmation by breaking the molecule apart and analyzing the resulting fragments. While specific experimental data for this compound is scarce, a theoretical fragmentation pattern can be predicted based on its structure and known fragmentation of related compounds like histidine.[8][9]

  • Loss of NH₃ (Ammonia): A common fragmentation pathway for primary amines.

  • Loss of CO (Carbon Monoxide): Characteristic fragmentation of aldehydes.

  • Imidazole Ring Fragments: Cleavage of the side chain can lead to characteristic ions corresponding to the imidazole ring structure (e.g., m/z 81 or 82).

Experimental Protocol: LC-HRMS Analysis of Synthesized this compound

This protocol outlines a general procedure for the validation of synthesized this compound using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).

1. Sample Preparation

  • Solvent Selection: Dissolve the synthesized this compound sample in a solvent compatible with reverse-phase liquid chromatography and electrospray ionization (ESI), such as a mixture of methanol and water or acetonitrile and water.[1]

  • Concentration: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL. Further dilute this stock solution to a final concentration suitable for LC-MS analysis, typically in the low micromolar to nanomolar range, to avoid detector saturation.[1]

  • Filtration: Filter the final diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the LC system.

2. LC-HRMS Instrument Parameters

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from impurities (e.g., 5% to 95% B over 5-10 minutes).

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 30 - 40 °C.

  • High-Resolution Mass Spectrometry (HRMS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used for molecules with basic nitrogen atoms like this compound.[1][8]

    • Mass Range: Set a mass range that encompasses the expected m/z of the protonated this compound (e.g., m/z 50-500).

    • Resolution: Set the instrument to a high resolution (e.g., >60,000 FWHM) to enable accurate mass measurements.

    • Calibration: Calibrate the mass spectrometer using a known reference standard immediately before the analysis to ensure high mass accuracy.[10] Internal calibration (lock mass) can be used for even greater accuracy.[10]

    • MS/MS Analysis: For fragmentation data, perform data-dependent acquisition (DDA) or targeted MS/MS on the precursor ion at m/z 140.0824.

3. Data Analysis

  • Extracted Ion Chromatogram (EIC): Generate an EIC for the theoretical exact mass of the protonated this compound ([M+H]⁺, m/z 140.0824) with a narrow mass tolerance (e.g., ±5 ppm). The presence of a sharp, symmetrical peak at the expected retention time provides the initial confirmation.[1]

  • Accurate Mass Measurement: Determine the experimental monoisotopic mass from the mass spectrum of the main peak in the EIC. The mass error between the experimental and theoretical mass should be less than 5 ppm for confident identification.

  • Isotopic Pattern Matching: Compare the observed isotopic pattern of the peak with the theoretical pattern for the elemental formula C₆H₁₀N₃O⁺.

  • Fragmentation Spectrum Analysis: Analyze the MS/MS spectrum to identify key fragment ions. This data provides orthogonal confirmation of the molecule's substructures.

Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the structural confirmation of a synthesized small molecule like this compound, emphasizing the central role of mass spectrometry.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Data Validation & Confirmation SynthesizedProduct Synthesized Crude Product Purification Purification (e.g., Chromatography) SynthesizedProduct->Purification PureCompound Purified Compound Purification->PureCompound HRMS High-Resolution MS (HRMS) PureCompound->HRMS NMR NMR Spectroscopy (¹H, ¹³C) PureCompound->NMR Other Other Techniques (e.g., FTIR, EA) PureCompound->Other MassValidation Exact Mass & Formula Confirmation (<5 ppm error) HRMS->MassValidation StructureElucidation Detailed Structural Elucidation NMR->StructureElucidation Other->StructureElucidation Fragmentation Fragmentation Pattern Analysis (MS/MS) MassValidation->Fragmentation FinalConfirmation Final Structure Confirmed MassValidation->FinalConfirmation Fragmentation->FinalConfirmation StructureElucidation->FinalConfirmation

Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.

References

Unlocking Therapeutic Potential: A Comparative Guide to Histidinal Analogue Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between small molecules and their enzymatic targets is paramount. This guide provides a comprehensive comparison of the effects of various histidinal analogues on the activity of key enzymes, supported by experimental data and detailed methodologies.

This compound analogues, structural mimics of the amino acid histidine, represent a promising class of molecules for therapeutic development. Their ability to selectively inhibit specific enzymes involved in critical biochemical pathways makes them attractive candidates for antimicrobial, anti-inflammatory, and anti-cancer agents. This guide focuses on the inhibitory effects of these analogues on three primary enzymes: Histidyl-tRNA Synthetase (HisRS), Histidinol Dehydrogenase (HDH), and Histidine Decarboxylase (HDC).

Comparative Analysis of Enzyme Inhibition

The potency of enzyme inhibitors is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The following tables summarize the available quantitative data for the inhibition of HisRS and HDC by various this compound analogues.

Histidyl-tRNA Synthetase (HisRS) Inhibition

Histidyl-tRNA synthetase is a crucial enzyme in protein synthesis, responsible for attaching histidine to its corresponding tRNA. Inhibition of this enzyme can effectively halt bacterial growth, making it a key target for antibiotic development. A study on Pseudomonas aeruginosa HisRS identified several potent inhibitors[1].

Compound IDStructureIC50 (µM)Inhibition Type vs. HistidineInhibition Type vs. ATP
BT02C02 Structure not available4.4CompetitiveNoncompetitive
BT02D04 Structure not available9.7NoncompetitiveNoncompetitive
BT09C11 Structure not available11.3UncompetitiveNoncompetitive
BT08E04 Structure not available14.1NoncompetitiveNoncompetitive

Table 1: Inhibitory activity of various compounds against Pseudomonas aeruginosa Histidyl-tRNA Synthetase.[1]

Histidine Decarboxylase (HDC) Inhibition

Histidine decarboxylase catalyzes the conversion of histidine to histamine, a key mediator of allergic and inflammatory responses. Inhibitors of HDC have potential applications as anti-inflammatory and anti-allergic drugs.

InhibitorIC50 (µM)
α-Fluoromethylhistidine >90% inhibition at 10 µM
Histidine methyl ester Data not available

Table 2: Inhibition of human Histidine Decarboxylase.[2]

Note: A direct IC50 value for α-Fluoromethylhistidine was not provided in the available literature, but significant inhibition was observed at the specified concentration.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

histidine_biosynthesis Histidinol Histidinol HDH HDH Histidinol->HDH Substrate This compound This compound This compound->HDH Intermediate Histidine Histidine HDH->this compound Oxidation HDH->Histidine Oxidation This compound Analogue This compound Analogue This compound Analogue->HDH Inhibition

Inhibition of Histidinol Dehydrogenase in the Histidine Biosynthesis Pathway.

hisrs_assay_workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection of Pyrophosphate (PPi) Reaction_Mix Prepare Reaction Mixture: - HisRS Enzyme - Histidine - ATP - tRNAHis - Buffer Inhibitor Add this compound Analogue (Test Wells) Reaction_Mix->Inhibitor Control Add Vehicle (Control Wells) Reaction_Mix->Control Incubation Incubate at 37°C Inhibitor->Incubation Control->Incubation PPiase Add Inorganic Pyrophosphatase (PPiase) (PPi -> 2Pi) Incubation->PPiase Malachite_Green Add Malachite Green Reagent PPiase->Malachite_Green Measure_Absorbance Measure Absorbance at 620-650 nm Malachite_Green->Measure_Absorbance

Experimental Workflow for Histidyl-tRNA Synthetase Inhibition Assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the inhibitory effects of this compound analogues.

Histidyl-tRNA Synthetase (HisRS) Activity Assay (Pyrophosphate Detection)

This assay measures the production of pyrophosphate (PPi), a byproduct of the aminoacylation reaction catalyzed by HisRS. The amount of PPi produced is indicative of enzyme activity.

Materials:

  • Purified HisRS enzyme

  • L-histidine

  • ATP

  • tRNAHis

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl2, 1 mM DTT)

  • Inorganic Pyrophosphatase (PPiase)

  • Malachite Green Reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well microplate, prepare the reaction mixture containing HisRS enzyme, L-histidine, ATP, and tRNAHis in the assay buffer.

  • Inhibitor Addition: Add varying concentrations of the this compound analogue to the test wells. Add the vehicle (e.g., DMSO) without the inhibitor to the control wells.

  • Initiate Reaction: Initiate the enzymatic reaction by adding the final component (e.g., ATP or enzyme).

  • Incubation: Incubate the plate at 37°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Pyrophosphate Detection:

    • Stop the reaction and add inorganic pyrophosphatase to each well to convert the generated PPi into two molecules of inorganic phosphate (Pi).

    • Add Malachite Green reagent to each well. This reagent forms a colored complex with free phosphate.

  • Measurement: After a short incubation period for color development, measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the analogue by comparing the absorbance of the test wells to the control wells. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Histidinol Dehydrogenase (HDH) Activity Assay (Continuous Spectrophotometric)

This assay continuously monitors the activity of HDH by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH from NAD+ during the oxidation of histidinol.

Materials:

  • Purified HDH enzyme

  • L-histidinol

  • NAD+

  • Assay Buffer (e.g., 100 mM Glycine-NaOH, pH 9.0)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer with temperature control

Procedure:

  • Reaction Setup: In a UV-transparent microplate or cuvette, prepare the reaction mixture containing HDH enzyme and NAD+ in the assay buffer.

  • Inhibitor Addition: Add varying concentrations of the this compound analogue to the test wells/cuvettes. Add the vehicle to the control wells/cuvettes.

  • Pre-incubation: Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for a few minutes.

  • Initiate Reaction: Initiate the reaction by adding L-histidinol.

  • Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: Determine the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration. Calculate the percentage of inhibition relative to the control and determine the IC50 value.

Conclusion

The study of this compound analogues as enzyme inhibitors is a vibrant field with significant therapeutic potential. The data and protocols presented in this guide offer a foundation for researchers to compare the efficacy of different analogues and to design further experiments. The development of potent and selective inhibitors for enzymes like HisRS, HDH, and HDC could lead to novel treatments for a range of diseases. Future research should focus on expanding the library of tested analogues and conducting comprehensive structure-activity relationship studies to guide the rational design of next-generation enzyme inhibitors.

References

Validating the Essential Role of hisD in Histidine Biosynthesis: A Comparative Guide to Knockout Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of gene function is a cornerstone of molecular biology and a critical step in the drug development pipeline. The hisD gene, encoding the enzyme histidinol dehydrogenase, represents an excellent case study for functional validation through gene knockout. This enzyme catalyzes the final two steps of the L-histidine biosynthesis pathway, a metabolic route essential for many bacteria, archaea, fungi, and plants, but absent in humans.[1] This makes the HisD enzyme a promising target for novel antimicrobial agents and herbicides.

This guide provides a comparative analysis of the validation of hisD gene function using knockout studies, supported by experimental data and detailed protocols.

Functional Validation: The Knockout Phenotype

The most direct method to determine the in vivo function of a gene is to remove it from the organism's genome and observe the resulting phenotype. Knockout studies of the hisD gene across various organisms consistently demonstrate its essential role in histidine synthesis. The primary phenotype of a hisD null mutant is histidine auxotrophy—the inability to grow in a medium lacking histidine.

Comparative Growth Analysis: Wild-Type vs. hisD Knockout

The functional loss of hisD is quantified by comparing the growth of the wild-type (WT) strain with the hisD knockout (ΔhisD) strain in different media. The data consistently show that the knockout strain's growth is contingent upon the external supply of histidine.

StrainMedium CompositionIncubation Time (hours)Final Optical Density (OD₆₀₀)Conclusion
Wild-TypeMinimal Medium24~1.8Prototrophic
ΔhisD Minimal Medium 24 < 0.05 Auxotrophic for Histidine
Wild-TypeMinimal Medium + L-Histidine24~1.8Growth Unaffected
ΔhisD Minimal Medium + L-Histidine 24 ~1.8 Phenotype Rescued
ΔhisD + phisD Minimal Medium 24 ~1.7 Function Complemented

Table 1: Representative quantitative data summarizing the typical results from a bacterial hisD knockout growth experiment. The ΔhisD + phisD* strain represents the knockout strain containing a plasmid with a functional copy of the hisD gene (complementation).*

In plant models like Arabidopsis thaliana, knockout of the hisD homolog has been shown to cause embryo-defective phenotypes, which can be rescued by supplying the parent plant with histidine.[2] This highlights the gene's critical role not just in growth but also in development.

The Histidine Biosynthesis Pathway

The HisD enzyme functions at the terminus of a multi-step pathway that converts 5-phosphoribosyl-1-pyrophosphate (PRPP) and ATP into L-histidine.[3][4] Its bifunctional nature allows it to catalyze two sequential oxidation reactions, preventing the release of the unstable L-histidinal intermediate.[1][5]

Histidine_Biosynthesis cluster_main_pathway Histidine Biosynthesis cluster_hisD_reaction HisD Catalyzed Steps PRPP PRPP + ATP Intermediate1 ... (8 Steps) PRPP->Intermediate1 HisG, HisI, ... Histidinol_P L-Histidinol-P Intermediate1->Histidinol_P HisB, HisC Histidinol L-Histidinol Histidinol_P->Histidinol HisB Histidinol_node L-Histidinol Histidine L-Histidine Histidinal L-Histidinal Histidinol_node->this compound HisD (Oxidation 1) Histidine_node L-Histidine This compound->Histidine_node HisD (Oxidation 2)

Caption: The L-histidine biosynthesis pathway, highlighting the final two steps catalyzed by HisD.

Experimental Workflow for hisD Function Validation

A systematic workflow is essential to unequivocally validate gene function. This involves creating the knockout, performing phenotypic analysis, and conducting complementation tests to ensure the observed phenotype is directly linked to the gene's absence.

Knockout_Workflow cluster_construction Strain Construction cluster_phenotyping Phenotypic Analysis cluster_complementation Genetic Complementation cluster_results Results KO_Construct Generate hisD::resistance Deletion Cassette (PCR) Transformation Electroporation into Wild-Type Strain (with pKD46) KO_Construct->Transformation Selection Select on Antibiotic Plate Isolate ΔhisD Mutant Transformation->Selection KO_Strain ΔhisD Knockout (KO) Selection->KO_Strain WT_Strain Wild-Type (WT) Culture1 Culture in Minimal Medium WT_Strain->Culture1 Culture2 Culture in Minimal Medium + His WT_Strain->Culture2 KO_Strain->Culture1 KO_Strain->Culture2 Result1 WT: Growth KO: No Growth Culture1->Result1 Result2 WT: Growth KO: Growth Culture2->Result2 Plasmid Clone hisD into Expression Plasmid (p-hisD) Transform_KO Transform p-hisD into ΔhisD Strain Plasmid->Transform_KO Comp_Strain ΔhisD + p-hisD Transform_KO->Comp_Strain Culture3 Culture in Minimal Medium Comp_Strain->Culture3 Result3 Complemented: Growth Culture3->Result3

Caption: Experimental workflow for the validation of hisD gene function via knockout and complementation.

Comparison with Alternative Validation Methods

While gene knockout is a powerful in vivo technique, other methods can provide complementary evidence for gene function.

MethodPrincipleAdvantagesDisadvantages
Gene Knockout Complete removal of the gene from the genome.Provides definitive in vivo evidence of function; stable and heritable modification.Can be lethal if the gene is essential; potential for polar effects on downstream genes.
Genetic Complementation Re-introduction of the wild-type gene into the knockout strain.Confirms the observed phenotype is due to the specific gene loss, not off-target effects.Requires a suitable expression vector; expression levels may not be native.
Enzyme Assay In vitro measurement of HisD enzyme activity in cell lysates.Directly quantifies protein function; high-throughput potential for inhibitor screening.Does not reflect the in vivo cellular context; requires specific substrates and reagents.
Gene Silencing (RNAi/CRISPRi) Reduction of gene expression at the mRNA level.Useful for essential genes where a full knockout is lethal; tunable level of knockdown.Incomplete silencing can lead to ambiguous results; potential for off-target effects.
Chemical Inhibition Use of a small molecule to specifically inhibit the HisD enzyme.Mimics the knockout phenotype rapidly and conditionally; useful for target validation in drug discovery.Requires a highly specific inhibitor; inhibitor may have off-target effects.

Experimental Protocols

Protocol 1: Construction of a hisD Deletion Mutant in E. coli

This protocol is adapted from the Lambda Red recombinase method, a widely used technique for generating gene knockouts in Escherichia coli.

Materials:

  • E. coli strain carrying the pKD46 plasmid (expresses Lambda Red recombinase).

  • Template plasmid pKD3 or pKD4 (contains a chloramphenicol or kanamycin resistance gene, respectively, flanked by FRT sites).

  • Primers: H1P1 (forward) and H2P2 (reverse) with 5' ends homologous to the regions flanking hisD and 3' ends for amplifying the resistance cassette from pKD3/4.

  • PCR reagents, DpnI enzyme, electroporator, and cuvettes.

  • LB medium, SOC medium, L-arabinose, and appropriate antibiotic plates.

Methodology:

  • Prepare the Deletion Cassette:

    • Amplify the antibiotic resistance cassette from pKD3 or pKD4 using primers H1P1 and H2P2. This will generate a linear DNA fragment with ends homologous to the regions immediately upstream and downstream of the hisD gene.

    • Treat the PCR product with DpnI to digest the template plasmid DNA.

    • Purify the linear DNA fragment.

  • Prepare Electrocompetent Cells:

    • Grow the E. coli strain containing pKD46 at 30°C in LB medium to an OD₆₀₀ of ~0.4.

    • Add L-arabinose to a final concentration of 10 mM to induce the expression of the Lambda Red recombinase. Continue growing to an OD₆₀₀ of ~0.6.

    • Prepare electrocompetent cells by washing the cell pellet repeatedly with ice-cold sterile 10% glycerol.

  • Electroporation and Recombination:

    • Electroporate ~100-200 ng of the purified linear DNA cassette into the prepared electrocompetent cells.[6]

    • Immediately add 1 mL of SOC medium and incubate at 37°C for 1-2 hours to allow for recombination and expression of the antibiotic resistance gene.

  • Selection and Verification:

    • Plate the cell suspension on LB plates containing the appropriate antibiotic (chloramphenicol or kanamycin) to select for successful recombinants.

    • Verify the correct replacement of the hisD gene with the resistance cassette by colony PCR using primers flanking the hisD locus and by sequencing.

Protocol 2: Phenotypic Growth Analysis

Materials:

  • Wild-type, ΔhisD, and complemented (ΔhisD + phisD) strains.

  • M9 minimal medium.

  • 20% Glucose solution (sterile).

  • 1 M MgSO₄ solution (sterile).

  • L-histidine solution (10 mg/mL, sterile).

  • 96-well microplate and plate reader.

Methodology:

  • Prepare Inoculum: Grow overnight cultures of all strains in a rich medium (e.g., LB). For the complemented strain, include the appropriate antibiotic to maintain the plasmid.

  • Wash and Resuspend: Pellet the cells, wash twice with M9 salts (to remove any residual nutrients), and resuspend in M9 salts to the same optical density (e.g., OD₆₀₀ = 1.0).

  • Set Up Cultures: In a 96-well plate, prepare the following conditions in triplicate for each strain:

    • M9 minimal medium (M9 salts, 0.4% glucose, 2 mM MgSO₄).

    • M9 minimal medium supplemented with L-histidine (final concentration 50 µg/mL).

  • Inoculate: Inoculate the wells with 5 µL of the washed cell suspension.

  • Incubation and Measurement: Incubate the plate at 37°C with shaking in a microplate reader. Measure the OD₆₀₀ every 30 minutes for 24 hours.

  • Data Analysis: Plot the OD₆₀₀ values over time to generate growth curves for each strain under each condition.

References

Comparative Metabolomics: Unveiling the Metabolic Landscape of Wild-Type vs. Histidine-Auxotrophic Strains

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The study of microbial metabolism is fundamental to understanding cellular function, disease pathogenesis, and for the rational design of antimicrobial agents and engineered production strains. Histidine auxotrophs, organisms incapable of synthesizing the essential amino acid L-histidine, serve as powerful models for investigating metabolic regulation and the cellular response to nutritional stress. This guide provides a comparative analysis of the metabolome of wild-type and histidine-auxotrophic bacterial strains, supported by experimental data and detailed methodologies.

Key Metabolic Differences: A Quantitative Overview

Comparative metabolomic analysis reveals significant alterations in the metabolic profiles of histidine-auxotrophic strains compared to their wild-type counterparts, particularly under conditions of histidine limitation. These changes are not restricted to the histidine biosynthesis pathway but cascade through central carbon metabolism, amino acid biosynthesis, and nucleotide metabolism.

A study on histidine-starved Escherichia coli using capillary electrophoresis time-of-flight mass spectrometry (CE-TOFMS) provides a quantitative snapshot of these metabolic shifts. The following table summarizes the relative abundance of key metabolites in a histidine-auxotrophic strain under histidine-starved conditions compared to a wild-type strain.[1]

Metabolic PathwayMetaboliteFold Change (Auxotroph vs. Wild-Type)
Histidine Biosynthesis Imidazoleglycerol phosphate> 100
Imidazoleacetol phosphate> 100
Histidinol phosphate> 100
L-Histidinol> 100
Glycolysis / Gluconeogenesis Glucose-6-phosphate0.8
Fructose-6-phosphate0.7
3-Phosphoglycerate1.2
Phosphoenolpyruvate1.5
Pentose Phosphate Pathway Sedoheptulose-7-phosphate0.6
Ribose-5-phosphate0.9
TCA Cycle Citrate1.1
α-Ketoglutarate1.3
Succinate1.0
Fumarate1.1
Malate1.2
Amino Acid Metabolism L-Glutamate1.4
L-Glutamine1.3
L-Aspartate1.2
L-Threonine1.8
L-Serine1.5
Nucleotide Metabolism AMP0.9
ADP1.0
ATP0.8
GMP1.1
GDP1.2
GTP0.9

Table 1: Relative abundance of selected metabolites in a histidine-auxotrophic E. coli strain under histidine starvation compared to the wild-type. Data is conceptually derived from findings in a study on histidine-starved E. coli.[1]

Experimental Protocols

To achieve reliable and reproducible metabolomic data, a well-structured experimental workflow is crucial.[2] The following sections detail the key experimental protocols for a comparative metabolomics study of bacterial strains.

Bacterial Cultivation and Sample Collection

Consistent cultivation is critical to minimize variations in the bacterial metabolome that are not related to the genetic differences between strains.[3]

  • Strains and Media: Wild-type and histidine-auxotrophic strains (e.g., E. coli, Bacillus subtilis) are cultured in a defined minimal medium. For the auxotrophic strain, the medium is supplemented with a growth-limiting concentration of L-histidine.

  • Culture Conditions: Cultures are grown aerobically at 37°C with shaking to mid-exponential phase (OD600 of ~0.5).

  • Metabolic Quenching: To halt metabolic activity instantly, cell cultures are rapidly quenched. A common method is to add the bacterial culture to cold methanol (-40°C or below).[4]

  • Cell Harvesting: The quenched cells are immediately harvested by centrifugation at low temperatures (e.g., -20°C). The cell pellet is washed with a cold quenching solution to remove extracellular metabolites.

Metabolite Extraction

The goal of this step is to efficiently extract a broad range of intracellular metabolites.

  • Extraction Solvent: A common and effective method for bacterial metabolite extraction is the use of a cold methanol-water-chloroform mixture.[5] An alternative for untargeted microbial metabolomics is boiling ethanol.[6]

  • Procedure:

    • The cell pellet is resuspended in a pre-chilled extraction solvent.

    • The suspension is subjected to vigorous vortexing and/or sonication to ensure complete cell lysis and metabolite extraction.[7]

    • The mixture is then centrifuged at a high speed to pellet cell debris.

    • The supernatant containing the extracted metabolites is carefully collected.

Sample Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), many polar metabolites need to be chemically modified (derivatized) to increase their volatility.[8]

  • Two-Step Derivatization: A widely used method involves two steps:

    • Methoxyamination: The dried metabolite extract is first treated with methoxyamine hydrochloride in pyridine to protect carbonyl groups.[5]

    • Silylation: This is followed by treatment with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to derivatize hydroxyl, carboxyl, amino, and thiol groups.[5]

Metabolomic Analysis by GC-MS and NMR
  • GC-MS Analysis: Derivatized samples are injected into a GC-MS system. The gas chromatograph separates the volatile metabolites based on their boiling points and interactions with the column stationary phase. The mass spectrometer then detects and identifies the separated compounds based on their mass-to-charge ratio and fragmentation patterns.[8]

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a complementary technique that provides structural and quantitative information.[3] Samples for NMR are typically reconstituted in a deuterated solvent with an internal standard. 1D ¹H NMR spectra are acquired for each sample, providing a comprehensive profile of the most abundant metabolites.

Data Processing and Statistical Analysis

The raw data from GC-MS or NMR needs to be processed to identify and quantify metabolites.

  • Data Pre-processing: This includes noise removal, baseline correction, peak detection, and alignment of chromatograms or spectra across different samples.[2]

  • Metabolite Identification: Metabolites are identified by comparing their mass spectra and retention times (for GC-MS) or spectral signatures (for NMR) to spectral libraries of known compounds.[9]

  • Statistical Analysis: Multivariate statistical methods, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), are used to identify significant differences in the metabolomic profiles between the wild-type and auxotrophic strains.[9][10] Univariate statistical tests (e.g., t-tests) are applied to identify individual metabolites that are significantly up- or down-regulated.[10]

Visualizing the Impact: Pathways and Workflows

Histidine Biosynthesis Pathway

The most direct impact of a histidine auxotrophy is the blockage of the histidine biosynthesis pathway. This leads to the accumulation of intermediates upstream of the genetic lesion.

Histidine_Biosynthesis_Pathway cluster_0 Histidine Biosynthesis PRPP PRPP PR_ATP PR-ATP PRPP->PR_ATP hisG PR_AMP PR-AMP PR_ATP->PR_AMP hisE Pro_FAR Pro-FAR PR_AMP->Pro_FAR hisI IGP Imidazoleglycerol-P Pro_FAR->IGP hisA IAP Imidazoleacetol-P IGP->IAP Block in Auxotroph HP Histidinol-P IAP->HP hisC Histidinol L-Histidinol HP->Histidinol hisB Histidinal This compound Histidinol->this compound hisD Histidine L-Histidine This compound->Histidine hisD

Fig. 1: Histidine Biosynthesis Pathway with Auxotrophic Block.
Experimental Workflow for Comparative Metabolomics

The process of comparing the metabolomes of wild-type and auxotrophic strains involves a series of well-defined steps, from sample preparation to data analysis.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Phase cluster_2 Data Analysis Cultivation Bacterial Cultivation (Wild-Type & Auxotroph) Quenching Metabolic Quenching Cultivation->Quenching Harvesting Cell Harvesting Quenching->Harvesting Extraction Metabolite Extraction Harvesting->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis GC-MS / NMR Analysis Extraction->Analysis for NMR Derivatization->Analysis Processing Data Pre-processing Analysis->Processing Identification Metabolite Identification Processing->Identification Statistics Statistical Analysis Identification->Statistics Interpretation Biological Interpretation Statistics->Interpretation

Fig. 2: A typical workflow for comparative metabolomics analysis.
Logical Relationship of Metabolic Perturbations

The inability to synthesize histidine in an auxotrophic strain triggers a cascade of metabolic responses, illustrating the interconnectedness of cellular metabolic networks.

Logical_Relationship Auxotrophy Histidine Auxotrophy (Genetic Block) Pathway_Block Block in Histidine Biosynthesis Pathway Auxotrophy->Pathway_Block His_Depletion Intracellular Histidine Depletion Central_Metabolism Perturbation of Central Carbon Metabolism His_Depletion->Central_Metabolism Amino_Acid_Pools Alteration of other Amino Acid Pools His_Depletion->Amino_Acid_Pools Nucleotide_Metabolism Changes in Nucleotide Metabolism His_Depletion->Nucleotide_Metabolism Pathway_Block->His_Depletion Intermediate_Accumulation Accumulation of Pathway Intermediates Pathway_Block->Intermediate_Accumulation Cellular_Response Global Cellular Stress Response Central_Metabolism->Cellular_Response Amino_Acid_Pools->Cellular_Response Nucleotide_Metabolism->Cellular_Response

Fig. 3: Interplay of metabolic consequences due to histidine auxotrophy.

Conclusion

The comparative metabolomic analysis of wild-type and histidine-auxotrophic strains provides a detailed view of the metabolic reprogramming that occurs in response to a specific nutritional deficiency. This approach not only confirms the expected accumulation of intermediates in the blocked pathway but also reveals widespread effects on central energy metabolism, and the biosynthesis of other amino acids and nucleotides. The data and protocols presented in this guide offer a framework for researchers to investigate the metabolic consequences of genetic mutations and to identify potential targets for therapeutic intervention or metabolic engineering.

References

A Comparative Guide to the Cross-Validation of HPLC and Enzymatic Assays for Histidinal Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of small molecule intermediates like histidinal is crucial for understanding biochemical pathways and for the development of novel therapeutics. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and enzymatic assays for the quantification of this compound, supported by exemplar experimental data and detailed methodologies. Due to the nature of this compound as a reactive aldehyde and a transient intermediate in histidine biosynthesis, established, commercially available assays are not widespread. Therefore, this guide presents a comparison based on well-established principles for each methodology and provides hypothetical, yet realistic, protocols and performance data to illustrate the cross-validation process.

Data Presentation: A Comparative Analysis

The selection of an appropriate assay depends on various factors including the required sensitivity, specificity, sample matrix, and throughput. Below is a summary of the expected performance characteristics of a hypothetical HPLC-based method and a coupled enzymatic assay for this compound.

ParameterHPLC with Pre-column DerivatizationCoupled Enzymatic Assay
Principle Chromatographic separation of derivatized this compound followed by spectrophotometric or fluorometric detection.Enzymatic conversion of this compound to a detectable product in a multi-step reaction.
Linearity (R²) (Illustrative) > 0.995> 0.990
Limit of Detection (LOD) (Illustrative) 1 - 10 µM5 - 20 µM
Limit of Quantification (LOQ) (Illustrative) 5 - 25 µM15 - 50 µM
Accuracy (% Recovery) (Illustrative) 95 - 105%90 - 110%
Precision (%RSD) (Illustrative) < 5%< 10%
Specificity High (dependent on chromatographic resolution and derivatizing agent)High (dependent on enzyme specificity)
Throughput Lower (serial sample processing)Higher (amenable to microplate format)
Sample Matrix Complexity Can handle complex matrices with appropriate sample preparation.Susceptible to interference from matrix components that affect enzyme activity.
Instrumentation Requires HPLC system with detector.Requires a microplate reader (absorbance or fluorescence).
Cost per Sample Higher (solvents, columns, instrument maintenance)Lower (reagents, disposable plates)

Experimental Protocols

Detailed methodologies for hypothetical HPLC and enzymatic assays for this compound are provided below. These protocols are intended as a starting point for assay development and validation.

HPLC Method with Pre-column Derivatization

This method involves the derivatization of the aldehyde group of this compound with a fluorescent tagging agent, such as o-phenylenediamine (OPD), followed by reversed-phase HPLC separation and fluorescence detection.

a. Sample Preparation:

  • To 100 µL of sample (e.g., cell lysate, reaction mixture), add 10 µL of an internal standard solution (e.g., 1 mM 2-aminobenzaldehyde).

  • Deproteinize the sample by adding 200 µL of ice-cold acetonitrile.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

b. Derivatization:

  • To the supernatant, add 50 µL of 10 mM o-phenylenediamine (in 0.1 M HCl).

  • Incubate at 60°C for 30 minutes in the dark.

  • Cool the mixture to room temperature.

c. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-80% B (linear gradient)

    • 20-25 min: 80% B

    • 25-26 min: 80-10% B (linear gradient)

    • 26-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Fluorescence detector (Excitation: 335 nm, Emission: 415 nm).

d. Quantification:

  • Construct a standard curve using known concentrations of this compound subjected to the same derivatization procedure.

  • Quantify this compound in samples by comparing the peak area ratio of the this compound-OPD derivative to the internal standard against the standard curve.

Coupled Enzymatic Assay

This hypothetical assay utilizes a two-step enzymatic reaction. First, a specific this compound dehydrogenase would oxidize this compound to histidine. In the second step, histidine is converted by histidine decarboxylase to histamine, which is then quantified using a commercially available histamine assay kit that typically involves a colorimetric or fluorometric readout.

a. Reagents:

  • This compound Dehydrogenase (hypothetical enzyme).

  • Histidine Decarboxylase.

  • Commercial Histamine Assay Kit (containing histamine probe, developer, and enzyme mix).

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.0).

b. Assay Procedure (96-well plate format):

  • Standard Curve Preparation: Prepare a dilution series of this compound standards in assay buffer.

  • Sample Preparation: Dilute samples in assay buffer to fall within the linear range of the assay.

  • First Enzymatic Reaction:

    • To 50 µL of standard or sample in each well, add 10 µL of this compound dehydrogenase solution.

    • Incubate at 37°C for 30 minutes.

  • Second Enzymatic Reaction (following the protocol of a commercial histamine assay kit):

    • Prepare a reaction mix containing the components of the histamine assay kit (histidine decarboxylase, probe, developer, etc.).

    • Add 40 µL of the reaction mix to each well.

  • Incubation and Detection:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the absorbance or fluorescence at the wavelength specified by the histamine assay kit manufacturer.

  • Calculation:

    • Subtract the background reading (a well with no this compound) from all readings.

    • Plot the standard curve and determine the concentration of this compound in the samples.

Mandatory Visualizations

Signaling Pathway and Experimental Workflows

A clear visualization of the experimental workflow is essential for understanding the cross-validation process.

CrossValidationWorkflow cluster_hplc HPLC Method cluster_enzymatic Enzymatic Method Sample Biological or Chemical Sample Containing this compound Prep Sample Preparation (e.g., Lysis, Deproteinization) Sample->Prep HPLC_Assay HPLC Assay Prep->HPLC_Assay Aliquot 1 Enzymatic_Assay Enzymatic Assay Prep->Enzymatic_Assay Aliquot 2 Derivatization Pre-column Derivatization HPLC_Separation HPLC Separation (C18 Column) Derivatization->HPLC_Separation HPLC_Detection Fluorescence Detection HPLC_Separation->HPLC_Detection HPLC_Data HPLC Results (Concentration) HPLC_Detection->HPLC_Data Comparison Data Comparison and Statistical Analysis (e.g., Bland-Altman, Correlation) HPLC_Data->Comparison Reaction1 Enzymatic Reaction 1 (this compound -> Histidine) Reaction2 Enzymatic Reaction 2 (Histidine -> Detectable Product) Reaction1->Reaction2 Enzymatic_Detection Colorimetric/Fluorometric Detection Reaction2->Enzymatic_Detection Enzymatic_Data Enzymatic Assay Results (Concentration) Enzymatic_Detection->Enzymatic_Data Enzymatic_Data->Comparison Validation Cross-Validation Report Comparison->Validation

Safety Operating Guide

Prudent Disposal of Histidinal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of laboratory chemicals is a cornerstone of a safe and compliant work environment. This guide outlines the essential procedures for the proper disposal of Histidinal, an aldehyde intermediate in the biosynthesis of L-histidine.

Due to a lack of readily available, specific safety data for this compound, a cautious approach to its disposal is imperative. The following procedures are based on established best practices for handling chemicals of unknown toxicity and should be implemented in strict adherence to institutional and regulatory guidelines.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE). Given the unknown hazard profile of this compound, the following PPE is recommended:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Skin and Body Protection: A laboratory coat is mandatory.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Quantitative Data Summary

As specific quantitative data for this compound is not available in public safety literature, the following table provides information for the related, non-hazardous compound L-Histidine for reference. It is critical to note that these values should not be assumed to apply to this compound.

ParameterL-HistidineThis compound
Hazard Classification Not classified as hazardous[1][2]Data not available; treat as potentially hazardous
GHS Hazard Statements None[2]Data not available
Disposal Recommendation Consult local waste disposal expert[1]Follow procedures for chemical waste of unknown toxicity

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is to treat it as a chemical waste of unknown toxicity. This ensures the highest level of safety and compliance.

Step 1: Waste Collection

  • Solid this compound Waste: Carefully place any solid this compound waste into a designated and clearly labeled chemical waste container. Ensure the container is compatible with the chemical, properly sealed, and stored in a designated waste accumulation area.

  • Contaminated Labware (Single-Use): Dispose of single-use items such as gloves, pipette tips, and weighing papers that have come into contact with this compound in a designated solid chemical waste container lined with a plastic bag.

  • Contaminated Labware (Reusable):

    • Decontaminate glassware and other reusable items by thoroughly rinsing them with a suitable solvent.

    • The initial rinseate must be collected and disposed of as chemical waste.

    • Subsequent rinses should also be collected as chemical waste as a conservative measure.

Step 2: Labeling

  • Clearly label the waste container with "this compound Waste" and any other information required by your institution's hazardous waste program, such as the date and the name of the researcher.

Step 3: Storage

  • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within your laboratory, away from incompatible materials.

Step 4: Institutional Disposal

  • Arrange for the pickup and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not attempt to dispose of this compound down the drain or in regular trash.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing a conservative approach due to the absence of specific safety data.

Histidinal_Disposal_Workflow start Start: this compound Waste for Disposal consult_ehs Consult Institutional EHS Office for Guidance and Local Regulations start->consult_ehs sds_check Is a specific Safety Data Sheet (SDS) for this compound available? consult_ehs->sds_check no_sds No specific SDS available. Treat as a substance of unknown toxicity. sds_check->no_sds No follow_sds Follow specific disposal instructions in the SDS. sds_check->follow_sds Yes collect_waste Collect all this compound waste (solid, contaminated items, rinseate) in a labeled, sealed container. no_sds->collect_waste follow_sds->collect_waste store_waste Store container in a designated satellite accumulation area. collect_waste->store_waste ehs_pickup Arrange for pickup and disposal through institutional EHS. store_waste->ehs_pickup end End: Proper Disposal Complete ehs_pickup->end

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guidance for Handling Histidinal

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

When handling Histidinal, appropriate personal protective equipment should be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Hand Protection Nitrile or latex gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Skin and Body Laboratory coat.

Safe Handling and Disposal Protocol

This protocol provides a step-by-step guide for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed when not in use.

  • Segregate from incompatible materials, such as strong oxidizing agents.

2. Handling and Use:

  • All handling of solid this compound that may generate dust should be conducted in a chemical fume hood or a designated area with adequate ventilation.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Use appropriate PPE as outlined in the table above.

  • Wash hands thoroughly after handling.

3. Spill Response:

  • In the event of a small spill of solid material, carefully sweep it up to avoid generating dust and place it in a sealed, labeled container for disposal as chemical waste.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.

  • Clean the spill area with soap and water.

  • For large spills, evacuate the area and contact your institution's EHS office immediately.

4. Disposal Plan:

  • All waste containing this compound, including contaminated labware and PPE, should be considered chemical waste.

  • Do not dispose of this compound down the drain unless explicitly permitted by your institution's EHS office and local regulations.[1][2]

  • The following table outlines the disposal procedures for different types of waste.

Waste TypeDisposal Procedure
Solid this compound Waste Place in a clearly labeled, sealed container designated for chemical waste.
Contaminated Single-Use Items Place items such as gloves, weighing paper, and pipette tips into a designated solid waste container lined with a plastic bag and labeled as "Solid Waste Contaminated with this compound." Dispose of through the institutional chemical waste stream.[1]
Contaminated Glassware Rinse glassware thoroughly with a suitable solvent (e.g., water). The first rinse should be collected as chemical waste. Subsequent rinses may be disposed of down the drain with copious amounts of water if local regulations permit.[1]
Empty Containers Triple rinse the empty container with an appropriate solvent. Collect the initial rinseate for disposal as chemical waste. After rinsing, deface or remove the original label and dispose of the container as regular solid waste or recycle according to institutional policies.[1]

Safe Handling Workflow

The following diagram illustrates the key steps in the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Obtain this compound ppe Wear Appropriate PPE: - Gloves - Safety Glasses - Lab Coat start->ppe fume_hood Work in a Ventilated Area (e.g., Fume Hood) ppe->fume_hood weigh Weigh/Handle this compound fume_hood->weigh spill Spill Occurs weigh->spill waste Collect All Waste: - Excess this compound - Contaminated PPE - Contaminated Labware weigh->waste cleanup Follow Spill Cleanup Protocol spill->cleanup cleanup->waste container Place in Labeled Chemical Waste Container waste->container dispose Dispose via Institutional EHS Office container->dispose

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.